molecular formula C13H21NO B009015 2-[(hexylamino)methyl]phenol CAS No. 108098-37-9

2-[(hexylamino)methyl]phenol

Katalognummer: B009015
CAS-Nummer: 108098-37-9
Molekulargewicht: 207.31 g/mol
InChI-Schlüssel: JVFUIBIXLUFIPA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

2-[(Hexylamino)methyl]phenol is a chemical compound belonging to the class of Mannich bases, characterized by an aminomethyl group attached to the phenolic ring. This structure is formed via the Mannich reaction, a process involving the condensation of phenol, formaldehyde, and a primary amine, in this case, hexylamine . The compound features a phenolic hydroxyl group and a tertiary amine functionality within the same molecule, a combination that defines its properties and research utility . The primary research value of this compound stems from its potential role as a chemical intermediate or a curing agent/accelerator in polymer science. Compounds with analogous structures, such as 2,4,6-tris(dimethylaminomethyl)phenol, are extensively used as catalysts and accelerators in epoxy resin systems . The presence of both basic nitrogen and acidic phenol groups in this compound suggests its investigation for similar applications, where it could act as a homopolymerization catalyst or an accelerator in reactions with other curing agents like anhydrides or dicyandiamide, potentially enhancing cure kinetics at room temperature . Furthermore, the hexyl chain may impart a degree of hydrophobicity, which could be a subject of study for modifying the properties of resulting polymers. Beyond polymer chemistry, Mannich bases of phenol are also explored in coordination chemistry as ligands due to their ability to complex with various metal ions, forming complexes that may be of interest in catalytic or materials science research . This product is provided for research and development purposes in a laboratory setting only. It is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the relevant safety data sheet (SDS) prior to handling and employ all appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-[(hexylamino)methyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO/c1-2-3-4-7-10-14-11-12-8-5-6-9-13(12)15/h5-6,8-9,14-15H,2-4,7,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVFUIBIXLUFIPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCNCC1=CC=CC=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10148402
Record name o-Cresol, alpha-(hexylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10148402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108098-37-9
Record name o-Cresol, alpha-(hexylamino)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108098379
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name o-Cresol, alpha-(hexylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10148402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Synthesis of 2-[(hexylamino)methyl]phenol via the Mannich Reaction: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-[(hexylamino)methyl]phenol, a representative ortho-aminomethylphenol, via the Mannich reaction. This three-component condensation reaction is a cornerstone of synthetic organic chemistry, valued for its efficiency in forming carbon-carbon and carbon-nitrogen bonds in a single step. This document delves into the mechanistic underpinnings of the reaction, offers a detailed, field-tested experimental protocol, and outlines robust methods for the purification and characterization of the target compound. By explaining the causality behind experimental choices and integrating best practices, this guide serves as an authoritative resource for researchers in organic synthesis and drug development.

Introduction to the Mannich Reaction with Phenols

The Mannich reaction is a multi-component condensation that involves the aminoalkylation of an acidic proton located on a carbon atom, typically adjacent to a carbonyl group.[1] However, a significant and widely utilized variant employs electron-rich aromatic compounds like phenols as the nucleophilic component.[1] In this context, the phenol's aromatic ring, activated by the hydroxyl group, attacks an electrophilic iminium ion generated in situ from an amine and a non-enolizable aldehyde, most commonly formaldehyde.[2][3]

The resulting products, known as Mannich bases, are valuable intermediates in the synthesis of a wide array of pharmaceuticals, agrochemicals, and polymers.[2] Specifically, ortho-aminomethylphenols, such as the target molecule this compound, are of interest due to their potential as ligands, antioxidants, and precursors for more complex molecular architectures. The ortho-selectivity of the aminomethylation is a key feature when using phenols, driven by the directing effect of the hydroxyl group.[4]

Reaction Mechanism and Regioselectivity

The Mannich reaction with phenols proceeds through a well-established two-stage mechanism.[1][3] Understanding this pathway is critical for optimizing reaction conditions and predicting potential side products.

Stage 1: Formation of the N-Hexylmethaniminium Ion The reaction begins with the nucleophilic addition of the primary amine, hexylamine, to formaldehyde. This is followed by dehydration to form a highly reactive electrophile, the N-hexylmethaniminium ion (a type of Schiff base). This step is often catalyzed by acid, although the reaction can proceed under neutral or basic conditions as well.[2]

Stage 2: Electrophilic Aromatic Substitution The phenol, being an electron-rich aromatic system, then acts as the nucleophile. The hydroxyl group is a strong ortho, para-director, meaning it activates these positions for electrophilic attack. The iminium ion is attacked by the pi-electrons of the phenol ring, leading to the formation of a new carbon-carbon bond. A subsequent deprotonation step restores the aromaticity of the ring, yielding the final this compound product.

Due to the directing effect of the hydroxyl group, the reaction typically yields a mixture of ortho- and para-substituted products. However, ortho-substitution is often favored, and reaction conditions can be tuned to enhance this selectivity.

Mannich_Mechanism cluster_0 Stage 1: Iminium Ion Formation cluster_1 Stage 2: Electrophilic Substitution Hexylamine Hexylamine Iminium_Ion N-Hexylmethaniminium Ion Hexylamine->Iminium_Ion + Formaldehyde - H2O Formaldehyde Formaldehyde Phenol Phenol Iminium_Ion->Phenol Electrophilic Attack Intermediate Wheland Intermediate Phenol->Intermediate + Iminium Ion Product This compound Intermediate->Product - H+

Caption: Mechanism of the Mannich reaction with phenol and hexylamine.

Pre-Synthesis Considerations and Reagent Selection

A successful synthesis relies on careful planning and the use of appropriate reagents. The following table outlines the key reactants and their specifications.

ReagentFormulaMolar Mass ( g/mol )Key Considerations
PhenolC₆H₆O94.11Use high-purity, crystalline phenol. Phenol is corrosive and toxic; handle with appropriate personal protective equipment (PPE).
HexylamineC₆H₁₅N101.19Use freshly distilled hexylamine to avoid impurities. It is a corrosive and flammable liquid.
FormaldehydeCH₂O30.03Typically used as a 37% aqueous solution (formalin). Paraformaldehyde can also be used, often requiring depolymerization. Formaldehyde is a known carcinogen and sensitizer.
Solvent--Ethanol is a common and effective solvent for this reaction as it dissolves all reactants.

Stoichiometry: A 1:1:1 molar ratio of phenol, hexylamine, and formaldehyde is theoretically required. In practice, a slight excess of formaldehyde and the amine may be used to drive the reaction to completion.

Detailed Experimental Protocol

This protocol is designed for the laboratory-scale synthesis of this compound. All operations should be performed in a well-ventilated fume hood.

Experimental_Workflow A 1. Reagent Preparation (Phenol, Hexylamine, Formalin in Ethanol) B 2. Reaction Setup (Round-bottom flask, stirrer, ice bath) A->B C 3. Controlled Addition (Add formalin dropwise at 0-5 °C) B->C D 4. Reaction (Stir at room temperature for 24h) C->D E 5. Work-up (Solvent removal, extraction with ethyl acetate) D->E F 6. Purification (Column chromatography or distillation) E->F G 7. Characterization (NMR, IR, MS) F->G

Caption: Workflow for the synthesis of this compound.

Materials:

  • Phenol (9.41 g, 0.1 mol)

  • Hexylamine (10.12 g, 0.1 mol)

  • Formaldehyde (37% aqueous solution, 8.1 g, 0.1 mol)

  • Ethanol (200 mL)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Round-bottom flask (500 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

Procedure:

  • Reagent Preparation: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve phenol (9.41 g, 0.1 mol) in ethanol (150 mL).

  • Cooling: Cool the solution to 0-5 °C using an ice bath.

  • Amine Addition: To the cooled solution, add hexylamine (10.12 g, 0.1 mol) dropwise while maintaining the temperature below 10 °C.

  • Formaldehyde Addition: Transfer the formaldehyde solution (8.1 g, 0.1 mol) to a dropping funnel and add it to the reaction mixture dropwise over 30 minutes, ensuring the temperature remains between 0-10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir the reaction for 24 hours.

  • Solvent Removal: Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting residue in ethyl acetate (150 mL) and transfer to a separatory funnel. Wash the organic layer with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent, or by vacuum distillation.

Characterization of this compound

Confirmation of the structure and purity of the synthesized product is essential. The following are the expected analytical data.

PropertyData for 2-[(butylamino)methyl]phenolExpected for this compound
Molecular Formula C₁₁H₁₇NOC₁₃H₂₁NO
Molecular Weight 179.26 g/mol 207.31 g/mol
Appearance -Likely a pale yellow oil or low-melting solid

¹H NMR Spectroscopy (Expected Shifts in CDCl₃):

  • Aromatic Protons: δ 6.8-7.3 ppm (multiplet, 4H)

  • Phenolic OH: δ ~8-10 ppm (broad singlet, 1H, exchangeable with D₂O)

  • Benzylic CH₂: δ ~3.8 ppm (singlet, 2H, -Ar-CH₂ -NH-)

  • NH Proton: δ ~1.5-2.5 ppm (broad singlet, 1H, exchangeable with D₂O)

  • Alkyl Chain (for hexyl):

    • -NH-CH₂ -CH₂-: δ ~2.6 ppm (triplet, 2H)

    • -CH₂-(CH₂)₄-CH₃: δ ~1.2-1.6 ppm (multiplet, 8H)

    • -CH₂-CH₃ : δ ~0.9 ppm (triplet, 3H)

¹³C NMR Spectroscopy (Expected Shifts in CDCl₃):

  • Aromatic C-OH: δ ~155-158 ppm

  • Aromatic C-CH₂: δ ~120-125 ppm

  • Other Aromatic CH: δ ~115-130 ppm

  • Benzylic CH₂: δ ~50-55 ppm

  • Alkyl Chain (for hexyl):

    • -NH-CH₂ -: δ ~45-50 ppm

    • Other CH₂ carbons: δ ~22-32 ppm

    • -CH₃ : δ ~14 ppm

FTIR Spectroscopy (Key Peaks):

  • O-H Stretch (Phenol): Broad band around 3200-3400 cm⁻¹

  • N-H Stretch: Moderate band around 3300 cm⁻¹

  • Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹

  • Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹ (from the hexyl group)

  • Aromatic C=C Bending: Peaks around 1500-1600 cm⁻¹

  • C-N Stretch: Around 1200-1250 cm⁻¹

Process Optimization and Troubleshooting

IssuePotential CauseSuggested Solution
Low Yield Incomplete reaction; loss of product during work-up.Increase reaction time; ensure efficient extraction; optimize purification method.
Formation of bis-substituted product High concentration of reactants; prolonged reaction time.Use a 1:1:1 stoichiometry; monitor the reaction by TLC and stop when the desired product is maximized.
Polymerization High reaction temperature; excess formaldehyde.Maintain low temperature during the addition of formaldehyde; use precise stoichiometry.

Safety Precautions

The synthesis of this compound involves the use of hazardous chemicals and should only be performed by trained personnel in a well-ventilated fume hood.

  • Phenol: Highly toxic and corrosive. Causes severe skin burns and eye damage.[6] Avoid inhalation and skin contact.

  • Hexylamine: Corrosive and flammable. Causes skin burns and eye damage.

  • Formaldehyde: Toxic, a known carcinogen, and a skin and respiratory sensitizer.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.

Conclusion

The Mannich reaction provides an efficient and direct route for the synthesis of this compound. Careful control of reaction parameters, particularly temperature and stoichiometry, is crucial for achieving a good yield and minimizing side-product formation. The protocol and characterization data provided in this guide offer a solid foundation for the successful synthesis and verification of this and related ortho-aminomethylphenols, which are valuable building blocks in various fields of chemical and pharmaceutical research.

References

  • Wikipedia. Mannich reaction. [Link]

  • Roman, G. (2012). Synthesis and characterization of aminomethylated 2-chloro-4-phenylphenols. REV. CHIM. (Bucharest), 63(3), 255.
  • ResearchGate. Mannich reaction mechanism for phenols. [Link]

  • CPAchem. Safety data sheet for 2-Methylphenol. [Link]

  • Brunel University Research Archive. A study of the mannich reaction with. [Link]

  • Chirila, T. V., et al. (2013). SYNTHESIS AND REACTIVITY OF MANNICH BASES. PART 32. PHENOLIC MANNICH BASES OF 1-(1-HYDROXYNAPHTHALEN- 2-YL)ETHANONE. Rev. Chim., 64(2), 158-162.

Sources

Structural Elucidation of 2-[(hexylamino)methyl]phenol: A Spectroscopic Approach using NMR and IR

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the characterization of 2-[(hexylamino)methyl]phenol, a phenolic Mannich base, utilizing Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. As a molecule combining a phenol, a secondary amine, and a hexyl chain, its structure presents distinct spectroscopic features. This document details the theoretical basis for the expected spectral data, provides field-proven experimental protocols for data acquisition, and offers a logical guide to interpreting the results. The causality behind spectral phenomena, such as the impact of intramolecular hydrogen bonding, is explained to provide a deeper understanding beyond simple data reporting. This guide is intended for researchers, chemists, and quality control specialists in the pharmaceutical and chemical industries who require robust methods for structural verification and purity assessment.

Introduction: The Structural Context

This compound is a Mannich base, a class of organic compounds formed via the aminoalkylation of an acidic proton located on a substrate, in this case, phenol.[1] These compounds are of significant interest in medicinal chemistry and materials science. The unambiguous confirmation of the structure is the foundational step in any development pipeline. Infrared (IR) spectroscopy serves as a rapid and effective tool for confirming the presence of key functional groups, while one-dimensional ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy provides a detailed map of the atomic connectivity and chemical environment, allowing for complete structural elucidation. A key structural feature of this molecule is the potential for an intramolecular hydrogen bond between the phenolic hydroxyl group and the secondary amine's nitrogen atom, which significantly influences the spectral characteristics.[2][3]

Infrared (IR) Spectroscopy Analysis

Core Principle & Experimental Causality

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds (stretching, bending). Each functional group (e.g., O-H, N-H, C=C) vibrates at a characteristic frequency, making IR spectroscopy an excellent tool for identifying which functional groups are present in a molecule.[4] For this compound, the spectrum is expected to be a composite of absorptions from the phenol ring, the secondary amine, and the aliphatic hexyl chain.

Predicted IR Absorption Profile

The structure of this compound suggests several key absorption bands. The most diagnostic feature is the broad O-H stretching band, which is influenced by strong hydrogen bonding.[5][6]

Table 1: Characteristic IR Absorptions for this compound

Wavenumber (cm⁻¹) Functional Group Vibration Type Expected Appearance & Rationale
3200-3500 (Broad) O-H (Phenol) Stretching A very broad and intense band is expected due to strong intramolecular hydrogen bonding with the adjacent amino nitrogen. This broadness distinguishes it from a free O-H.[5][7]
3300-3500 (Sharp) N-H (Secondary Amine) Stretching A sharp, medium-intensity peak. It may be superimposed on the broad O-H band but is often distinguishable.[8][9]
3000-3100 C-H (Aromatic) Stretching Weak to medium sharp peaks, characteristic of sp² C-H bonds on the benzene ring.[5]
2850-2960 C-H (Aliphatic) Stretching Strong, sharp peaks corresponding to the symmetric and asymmetric stretching of the CH₂ and CH₃ groups in the hexyl chain and the benzylic methylene bridge.
1500-1600 C=C (Aromatic) Stretching Two to three medium-to-strong bands, confirming the presence of the benzene ring.[5]
~1220 C-O (Phenol) Stretching A strong band that helps distinguish phenols from aliphatic alcohols.[5]

| 750-850 | C-H (Aromatic) | Out-of-plane Bending | A strong band whose exact position can help confirm the 1,2- (ortho) substitution pattern on the benzene ring. |

Experimental Protocol: ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a preferred method for obtaining the IR spectrum of a solid or liquid sample with minimal preparation.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum in the air.

  • Sample Application: Place a small amount of the this compound sample (a single drop if liquid, or a small amount of powder if solid) directly onto the ATR crystal.

  • Pressure Application: Use the pressure clamp to ensure firm contact between the sample and the crystal. Consistent pressure is key for reproducible results.

  • Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to achieve a high signal-to-noise ratio. The data is collected over a range of 4000-400 cm⁻¹.

  • Data Processing: The final spectrum is automatically generated as absorbance or transmittance versus wavenumber (cm⁻¹) after ratioing against the background spectrum.

IR_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_proc Processing & Analysis Clean_Crystal Clean ATR Crystal Run_Background Acquire Background Spectrum Clean_Crystal->Run_Background Apply_Sample Apply Sample to Crystal Run_Background->Apply_Sample Apply_Pressure Apply Pressure Apply_Sample->Apply_Pressure Collect_Scans Collect 16-32 Scans (4000-400 cm⁻¹) Apply_Pressure->Collect_Scans Process_Spectrum Ratio vs. Background (FT Algorithm) Collect_Scans->Process_Spectrum Analyze_Spectrum Identify Functional Group Peaks Process_Spectrum->Analyze_Spectrum

Caption: Experimental workflow for IR analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Core Principle & Experimental Causality

NMR spectroscopy is the most powerful technique for determining the detailed structure of an organic molecule. It exploits the magnetic properties of atomic nuclei (primarily ¹H and ¹³C). The chemical shift (δ) of a nucleus is highly sensitive to its local electronic environment, providing information about the type of atom and its neighbors. Spin-spin coupling between adjacent non-equivalent protons results in signal splitting, which reveals connectivity.[10]

Caption: Structure of this compound with atom numbering.
¹H NMR Spectral Analysis

The ¹H NMR spectrum will provide a wealth of information. The signals for the phenolic -OH and amine N-H protons are often broad and may not show coupling. Their chemical shifts can be highly dependent on solvent, concentration, and temperature.

Table 2: Predicted ¹H NMR Data for this compound (in CDCl₃)

Label Proton Type Integration Predicted δ (ppm) Multiplicity Rationale & Coupling
a Phenolic OH 1H 8.0 - 10.0 Broad singlet Significantly deshielded and broadened due to intramolecular hydrogen bonding. Disappears upon D₂O shake.[11]
b Amine NH 1H 1.5 - 3.0 Broad singlet Position is variable. Often broad due to quadrupole effects of the ¹⁴N nucleus and exchange. May disappear upon D₂O shake.
c-f Aromatic CH 4H 6.7 - 7.3 Multiplets Protons on the substituted benzene ring. They will appear as a complex set of multiplets due to ortho, meta, and para coupling.[12]
g Benzylic CH₂ 2H ~3.8 Singlet Deshielded by both the adjacent aromatic ring and the nitrogen atom. It appears as a singlet as there are no adjacent protons.
h N-CH₂ (Hexyl) 2H ~2.6 Triplet (t) Adjacent to the electron-withdrawing nitrogen atom. Coupled to the two H-i protons (n+1=3), appearing as a triplet.
i-l (CH₂)₄ (Hexyl) 8H 1.2 - 1.6 Multiplet The four central methylene groups of the hexyl chain overlap in a complex multiplet, typical for alkyl chains.

| m | Terminal CH₃ | 3H | ~0.9 | Triplet (t) | The terminal methyl group is coupled to the two adjacent H-l protons (n+1=3), resulting in a triplet. |

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom, providing a direct count and confirming the carbon skeleton.

Table 3: Predicted ¹³C NMR Data for this compound (in CDCl₃)

Label Carbon Type Predicted δ (ppm) Rationale
C1 Aromatic C-O 155 - 160 The carbon attached to the hydroxyl group is highly deshielded.
C2 Aromatic C-CH₂ 120 - 125 Quaternary carbon, often a weaker signal. Its position is influenced by two ortho substituents.
C3-C6 Aromatic CH 115 - 130 Four distinct signals are expected for the protonated aromatic carbons.[13]
C7 Benzylic CH₂ 55 - 65 Carbon adjacent to both the aromatic ring and nitrogen.
C8 N-CH₂ (Hexyl) 45 - 55 The first carbon of the hexyl chain, attached to nitrogen.
C9-C12 (CH₂)₄ (Hexyl) 22 - 32 The four internal sp³ carbons of the hexyl chain, appearing in the typical aliphatic region.[14]

| C13 | Terminal CH₃ | ~14 | The terminal methyl carbon, typically the most shielded aliphatic carbon. |

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

  • Instrument Setup: Insert the sample into the NMR spectrometer. The instrument is tuned to the specific nucleus (¹H or ¹³C) and the magnetic field is "locked" onto the deuterium signal of the solvent. The sample temperature is equilibrated.

  • ¹H Spectrum Acquisition: Acquire the ¹H NMR spectrum. Standard parameters include a 90° pulse angle and a relaxation delay of 1-2 seconds.

  • ¹³C Spectrum Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum. This requires more scans than ¹H NMR due to the low natural abundance of ¹³C. A typical acquisition may take several minutes to hours, depending on the sample concentration.

  • Data Processing: The raw data (Free Induction Decay, FID) is converted into a spectrum using a Fourier Transform (FT). The spectrum is then phased, baseline-corrected, and the chemical shifts are referenced to TMS. For the ¹H spectrum, signals are integrated to determine proton ratios.

  • (Optional) D₂O Shake: To confirm the -OH and -NH peaks, add one drop of D₂O to the NMR tube, shake well, and re-acquire the ¹H spectrum. The exchangeable proton signals will diminish or disappear.[11]

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Processing & Interpretation Dissolve Dissolve 5-10 mg Sample in ~0.6 mL CDCl₃ Add_TMS Add TMS Reference (δ 0.00 ppm) Dissolve->Add_TMS Transfer Transfer to NMR Tube Add_TMS->Transfer Insert Insert Sample into Spectrometer Transfer->Insert Lock_Shim Lock & Shim Magnetic Field Acquire_H1 Acquire ¹H Spectrum Lock_Shim->Acquire_H1 Acquire_C13 Acquire ¹³C Spectrum Lock_Shim->Acquire_C13 FT Fourier Transform (FID -> Spectrum) Acquire_H1->FT Acquire_C13->FT Process Phase, Baseline Correct, Reference FT->Process Integrate Integrate ¹H Signals Process->Integrate Assign Assign Peaks to Structure Integrate->Assign

Caption: General workflow for NMR analysis.

Summary and Conclusion

The structural characterization of this compound is robustly achieved through the synergistic use of IR and NMR spectroscopy. IR spectroscopy provides rapid confirmation of the essential phenolic, amine, and aliphatic functional groups, with the broad O-H stretch being a key indicator of intramolecular hydrogen bonding. ¹H and ¹³C NMR spectroscopy provides the definitive proof of structure, mapping out the entire carbon-hydrogen framework. The predicted chemical shifts, integrations, and coupling patterns for the aromatic, benzylic, and hexyl chain moieties create a unique spectroscopic fingerprint. Together, these techniques form a self-validating system, ensuring an unambiguous and confident elucidation of the molecular structure, which is a critical requirement for any scientific or developmental application.

References

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  • ResearchGate. (2017). Crystal structure of 2-[(2-(2-Hydroxyethylamino) ethylimino) methyl] phenol at 130K. Retrieved from [Link]

  • E-Researchco. (2016). Isolation and Spectroscopic Characterization of some Schiff Base Complexes. Retrieved from [Link]

  • ResearchGate. (2017). Monitoring of reduction reaction of 2-((phenylimino)methyl)phenol compound with sodium borohydride in solution by infrared spectroscopy. Retrieved from [Link]

  • MDPI. (2022). Intra- and Intermolecular Hydrogen Bonding in Miscible Blends of CO2/Epoxy Cyclohexene Copolymer with Poly(Vinyl Phenol). Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • MDPI. (2018). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

  • PubChem. (n.d.). 2-Aminophenol. Retrieved from [Link]

  • ResearchGate. (2014). Benzylation and 1D NMR spectroscopic studies of some phenolic aldehydes. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2012). Synthesis and Spectral Studies of Mannich Bases Derived from 2- Substituted Benzimidazoles. Retrieved from [Link]

  • ResearchGate. (2020). Synthesis and in Vitro Biological Activity Study of Novel Phenol Mannich Base Analogs Containing Spiroheterocycle as Core Compound. Retrieved from [Link]

  • PubMed. (2021). 1H and 13C NMR chemical shifts of 2- n-alkylamino-naphthalene-1,4-diones. Retrieved from [Link]

  • PubChem. (n.d.). 2-((Dimethylamino)methyl)phenol. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.1.12: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

  • NIH National Library of Medicine. (2021). Different Schiff Bases—Structure, Importance and Classification. Retrieved from [Link]

  • Oregon State University. (2022). 13C NMR Chemical Shift. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

  • ScienceDirect. (2011). FTIR study of H-bonds cooperativity in complexes of 1,2-dihydroxybenzene with proton acceptors in aprotic solvents. Retrieved from [Link]

  • Asian Journal of Advanced Basic Sciences. (2015). Mixed Schiff Bases Chelates: Synthesis and Spectroscopic Investigation. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 3-Aminophenol 1H NMR Spectrum. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • ResearchGate. (2012). Crystal structure of 2-[(2-(2-Hydroxyethylamino) ethylimino) methyl] phenol at 130K. Retrieved from [Link]

  • ResearchGate. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Retrieved from [Link]

  • American Institute of Chemists. (2009). Computational Studies on the IR and NMR Spectra of 2-Aminophenol. Retrieved from [Link]

  • Automated Topology Builder. (n.d.). 2-Methylphenol. Retrieved from [Link]

  • Atlantis Press. (2021). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. Retrieved from [Link]

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An In-depth Technical Guide to the Solubility and Stability of 2-[(hexylamino)methyl]phenol in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive analysis of the solubility and stability of 2-[(hexylamino)methyl]phenol, a molecule of interest for pharmaceutical and chemical synthesis applications. We delve into the theoretical underpinnings of its physicochemical behavior, supported by detailed, field-proven experimental protocols for empirical determination. This document is intended for researchers, formulation scientists, and drug development professionals, offering practical insights into solvent selection, formulation strategies, and handling procedures to ensure the compound's integrity and performance. Key experimental workflows, including shake-flask solubility assessment and HPLC-based forced degradation studies, are presented alongside illustrative data and mitigation strategies for common stability challenges.

Introduction to this compound

This compound is an organic molecule characterized by a phenol group, a secondary amine, and a six-carbon alkyl chain (hexyl group). This unique combination of functional groups imparts a distinct physicochemical profile, suggesting its potential utility as a versatile intermediate in organic synthesis, a building block for novel pharmaceutical agents, or a candidate for applications requiring antioxidant properties.

The molecule's structure presents an interesting duality:

  • The Polar Head: The phenolic hydroxyl and secondary amine groups are capable of hydrogen bonding, suggesting affinity for polar solvents. These groups also confer amphoteric properties, allowing the molecule to act as a weak acid (phenol) or a weak base (amine).

  • The Non-polar Tail: The hexyl chain is lipophilic, contributing to its solubility in non-polar, hydrocarbon-based solvents.

Understanding the interplay between these regions is paramount for any practical application. Poor solubility can hinder reaction kinetics and limit formulation options, while instability can lead to degradation, loss of potency, and the generation of potentially harmful impurities. This guide provides the foundational knowledge and methodologies required to systematically characterize and control these critical attributes.

Core Physicochemical Properties

A molecule's behavior in solution is dictated by its intrinsic properties. For this compound, the key characteristics are:

  • Molecular Formula: C₁₃H₂₁NO

  • Amphoterism: The compound possesses both a weakly acidic phenolic proton (pKa ≈ 10) and a basic secondary amine (pKa of the conjugate acid ≈ 9-11). This means its ionization state, and therefore solubility, can be significantly influenced by the pH of the medium.

  • Hydrogen Bonding: The presence of both a hydrogen bond donor (-OH and -NH) and acceptor (O and N) allows for strong intermolecular interactions with protic solvents like alcohols.

  • Lipophilicity: The hexyl group gives the molecule a significant non-polar character. A calculated LogP (octanol-water partition coefficient) would likely be in the range of 2.5-3.5, indicating a preference for lipophilic environments over aqueous ones.[1]

Solubility in Organic Solvents

The principle of "like dissolves like" is the cornerstone of solubility prediction. A solvent's ability to dissolve a solute is maximized when their intermolecular forces are similar. For this compound, this means solubility is a balance between the polarity needed to solvate the phenol-amine head and the non-polarity required for the hexyl tail.

Theoretical Solvent Class Analysis
  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents are excellent hydrogen bond donors and acceptors. They are expected to effectively solvate the polar head of the molecule, leading to high solubility.[2]

  • Polar Aprotic Solvents (e.g., DMSO, Acetonitrile, Ethyl Acetate): These solvents have significant dipole moments but do not donate hydrogen bonds. They can accept hydrogen bonds from the phenol group. High to moderate solubility is anticipated, with DMSO likely being an excellent solvent due to its high polarity.[3][4]

  • Non-polar Solvents (e.g., Toluene, Hexane): These solvents interact primarily through weak van der Waals forces. They will effectively solvate the hexyl tail, but not the polar head. Consequently, solubility is expected to be limited, particularly in highly non-polar alkanes like hexane.[5][6]

Experimental Protocol: Shake-Flask Solubility Determination

The isothermal shake-flask method is the gold standard for determining equilibrium solubility. Its trustworthiness comes from allowing the system to reach a true thermodynamic equilibrium.

Methodology:

  • Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 5 mL) of the selected organic solvent. The excess solid is critical to ensure saturation.

  • Equilibration: Seal the vials tightly and place them in an isothermal shaker bath (e.g., 25 °C ± 0.5 °C). Agitate for a predetermined period (e.g., 48-72 hours) to ensure equilibrium is reached. A preliminary time-to-equilibrium study is recommended.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed in the bath for at least 2 hours to permit the undissolved solid to settle.

  • Sampling & Dilution: Carefully withdraw a known volume of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE) to remove any suspended particles. Dilute the filtrate with a suitable mobile phase to a concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated HPLC-UV method (see Section 5.1) to determine the concentration of the dissolved compound.

  • Calculation: Calculate the solubility (e.g., in mg/mL) based on the measured concentration and the dilution factor.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_samp 4. Sampling & Analysis cluster_calc 5. Calculation prep1 Add excess solid to solvent vial equil1 Seal and agitate at constant T (e.g., 48h @ 25°C) prep1->equil1 sep1 Let solids settle equil1->sep1 samp1 Filter supernatant sep1->samp1 samp2 Dilute sample samp1->samp2 samp3 Quantify via HPLC-UV samp2->samp3 calc1 Determine Solubility (mg/mL) samp3->calc1

Caption: Workflow for Shake-Flask Solubility Determination.

Illustrative Solubility Profile

The following table summarizes the expected solubility of this compound in a range of common organic solvents at 25 °C. This data is illustrative and should be confirmed experimentally.

Solvent ClassSolventPolarity IndexExpected Solubility (mg/mL)Rationale
Polar Protic Methanol5.1> 200 (Very Soluble)Strong H-bonding with polar head.
Ethanol4.3> 150 (Very Soluble)Similar to methanol, slightly less polar.[4]
Polar Aprotic DMSO7.2> 250 (Very Soluble)Highly polar H-bond acceptor.[3]
Acetonitrile5.8~ 50-100 (Soluble)Good dipole interactions, moderate H-bond acceptor.[3]
Ethyl Acetate4.4~ 20-40 (Sparingly Soluble)Moderate polarity, can accept H-bonds.
Non-polar Toluene2.4~ 10-20 (Slightly Soluble)Aromatic ring interacts with phenol, but overall polarity is low.[5]
Hexane0.1< 1 (Very Slightly Soluble)Only weak van der Waals forces; cannot solvate the polar head.

Stability in Organic Solvents

Phenolic compounds, particularly aminophenols, are susceptible to degradation, primarily through oxidation.[6][7] The presence of an electron-donating amino group on the phenyl ring can make the phenol more susceptible to oxidation than phenol itself.

Potential Degradation Pathways
  • Oxidation: This is the most significant pathway. Exposure to atmospheric oxygen can initiate a free-radical chain reaction, leading to the formation of colored quinone-type structures. This process is often catalyzed by trace metal ions and accelerated by light and basic pH.[8] The initial sign of degradation is often a color change of the solution to yellow, pink, or brown.[6]

  • Photodegradation: UV or visible light can provide the energy to initiate oxidative processes, leading to cleavage of bonds or ring modification.

  • Solvent Interaction: While less common, highly reactive solvents or impurities within the solvent (e.g., peroxides in aged ethers) could potentially react with the compound.

Experimental Protocol: Forced Degradation Study

A forced degradation (or stress testing) study is essential to identify likely degradation products and determine the intrinsic stability of the molecule. The goal is not to achieve complete degradation, but to generate a degradation level of 5-20%, which is ideal for analytical method validation.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a relatively inert solvent where it is highly soluble (e.g., Methanol or Acetonitrile) at a known concentration (e.g., 1.0 mg/mL).

  • Stress Conditions: Aliquot the stock solution into separate, clearly labeled vials for each stress condition.

    • Control: A sample stored at 5 °C in the dark.

    • Thermal Stress: Incubate a sample at an elevated temperature (e.g., 60 °C) in the dark.

    • Photolytic Stress: Expose a sample to a controlled light source (e.g., ICH option 2: cool white fluorescent and near UV lamp) at ambient temperature. A dark control should be run in parallel.

    • Oxidative Stress: Add a small amount of a dilute oxidizing agent (e.g., 3% H₂O₂) to the sample and store it at ambient temperature in the dark.

  • Time Points: Withdraw aliquots from each vial at specified time points (e.g., 0, 24, 48, 72 hours).

  • Sample Analysis: Immediately analyze the aliquots using a stability-indicating HPLC method. This method must be able to resolve the parent peak from all major degradation products.

  • Data Evaluation: Calculate the percentage of the parent compound remaining at each time point relative to the time-zero control. Monitor the formation and growth of any degradation product peaks.

G cluster_stress Apply Stress Conditions cluster_analysis Analysis at Time Points (0, 24, 48h...) start Prepare Stock Solution (1 mg/mL in ACN) control Control (5°C, Dark) start->control thermal Thermal (60°C, Dark) start->thermal photo Photolytic (ICH Light) start->photo oxidative Oxidative (3% H2O2) start->oxidative hplc Analyze via Stability- Indicating HPLC control->hplc thermal->hplc photo->hplc oxidative->hplc result Evaluate % Remaining & Degradant Profile hplc->result

Caption: Workflow for a Forced Degradation Stability Study.

Illustrative Stability Profile

The following table presents hypothetical stability data for this compound in an acetonitrile solution after 72 hours under various stress conditions.

Stress Condition% Parent Compound RemainingObservations
Control (5°C, Dark) 99.8%Essentially stable.
Thermal (60°C, Dark) 97.5%Minor thermal degradation.
Photolytic (ICH Light) 85.2%Significant degradation; solution turned pale yellow. Two major degradant peaks observed.
Oxidative (3% H₂O₂) 78.9%Most significant degradation; solution turned brownish. Multiple degradant peaks observed.
Interpretation and Mitigation Strategies

The illustrative data suggests that this compound is most susceptible to oxidative and photolytic degradation. This is a classic profile for phenolic compounds.[8]

Recommendations:

  • Storage: Store the compound and its solutions protected from light (e.g., in amber vials or containers wrapped in foil) and at reduced temperatures (refrigerated or frozen).

  • Inert Atmosphere: For long-term storage or sensitive reactions, purging containers with an inert gas like nitrogen or argon can displace oxygen and significantly slow oxidative degradation.

  • Antioxidants: In formulated products, the inclusion of an antioxidant (e.g., butylated hydroxytoluene (BHT) or sodium metabisulfite) may be necessary to ensure shelf life.

  • pH Control: Maintaining a neutral to slightly acidic pH can improve stability, as basic conditions deprotonate the phenol, making it more susceptible to oxidation.

Analytical Methodologies

A robust and reliable analytical method is crucial for both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique.[9][10]

Recommended HPLC-UV Method
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm). This stationary phase is suitable for retaining the moderately non-polar molecule.

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is recommended. The acid helps to ensure consistent protonation of the amine, leading to sharp, symmetrical peaks.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Phenolic compounds typically have a UV absorbance maximum around 270-280 nm. A photodiode array (PDA) detector is ideal for confirming peak purity and identifying the optimal wavelength.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

This method should be validated for specificity, linearity, accuracy, and precision according to relevant guidelines.

Conclusion

This compound is a compound with a dual nature, exhibiting high solubility in polar protic and aprotic solvents due to its phenol-amine headgroup, and limited solubility in non-polar hydrocarbon solvents. Its primary liability is its susceptibility to oxidative and photolytic degradation, a common characteristic of aminophenols.

For successful development and application, it is imperative to:

  • Select solvents based on a balance of solubility requirements and potential stability impacts. Methanol and acetonitrile represent good starting points for processing.

  • Implement strict handling and storage procedures, including protection from light, exclusion of oxygen, and temperature control.

  • Employ a validated, stability-indicating HPLC method for all quantitative assessments to ensure accurate measurement of the parent compound and any potential degradants.

By following the principles and protocols outlined in this guide, researchers and developers can effectively manage the challenges associated with this compound, unlocking its full potential for their intended applications.

References

[5] Chemcess. Aminophenol: Properties, Production, Reactions And Uses. [URL: https://www.chemcess.com/blog/aminophenol-properties-production-reactions-and-uses] [7] ChemBK. P-Aminophenol. [URL: https://www.chembk.com/en/chem/p-Aminophenol] [3] Mol-Instincts. 4-Aminophenol (C6H7NO) properties. [URL: https://www.molinstincts.com/sdf/4-aminophenol-c6h7no-properties.html] [6] ChemicalBook. 4-Aminophenol | 123-30-8. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6854105.htm] [4] Wikipedia. 4-Aminophenol. [URL: https://en.wikipedia.org/wiki/4-Aminophenol] [1] ChemScene. 2-[(cyclohexylamino)methyl]phenol | 62984-53-6. [URL: https://www.chemscene.com/products/2-Cyclohexylaminomethyl-phenol-62984-53-6.html] [9] OSHA. Phenol and Cresol (Method 32). [URL: https://www.osha.gov/sites/default/files/methods/osha-32.pdf] [10] U.S. Environmental Protection Agency. Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC. [URL: https://www.epa.gov/sites/default/files/2019-09/documents/to-8.pdf] [11] PubChem. 2-((Dimethylamino)methyl)phenol. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2-Dimethylamino_methyl_phenol] University of Toronto. Solubility of Organic Compounds. [URL: https://www.chem.utoronto.ca/coursenotes/CHM136/solubility/exp-solubility.html] [8] Sciencemadness Wiki. Phenol. [URL: https://www.sciencemadness.org/wiki/index.php/Phenol] [12] National Center for Biotechnology Information. Degradation kinetics and pathway of phenol by Pseudomonas and Bacillus species. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4216854/] [2] ResearchGate. Solubilities of Biologically Active Phenolic Compounds: Measurements and Modeling. [URL: https://www.researchgate.net/publication/285584857_Solubilities_of_Biologically_Active_Phenolic_Compounds_Measurements_and_Modeling] [13] National Center for Biotechnology Information. Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3658485/] [14] ResearchGate. Pathways of phenol degradation. So far, only the meta-cleavage pathway... [URL: https://www.researchgate.net/figure/Pathways-of-phenol-degradation-So-far-only-the-meta-cleavage-pathway-has-been_fig3_260005708] [15] Frontiers in Microbiology. Aerobic phenol degradation using native bacterial consortium via ortho–and meta–cleavage pathways. [URL: https://www.frontiersin.org/articles/10.3389/fmicb.2023.1293268/full]

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An In-depth Technical Guide to the Physicochemical Properties of 2-[(hexylamino)methyl]phenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-[(hexylamino)methyl]phenol is a phenolic amine belonging to the class of compounds often investigated for a wide range of biological activities and industrial applications. Its structure, featuring a phenol group, a secondary amine, and a flexible hexyl chain, imparts a unique combination of hydrophilicity and lipophilicity. These characteristics are critical in fields such as medicinal chemistry, where such molecules are explored for their potential as active pharmaceutical ingredients (APIs), and in materials science as antioxidants or corrosion inhibitors.

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. As direct experimental data for this specific molecule is not extensively published, this document combines theoretical predictions, data from closely related analogues, and detailed, field-proven experimental protocols. The objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to fully characterize this compound. We will delve into its structural attributes, predictable properties, spectroscopic signature, and stability profile, explaining the causality behind the described analytical techniques.

Part 1: Molecular Structure and Predicted Physicochemical Properties

A thorough understanding of a molecule's physicochemical profile begins with its fundamental structure and predictable characteristics. These properties govern its behavior in both biological and chemical systems.

Molecular Identity
  • Chemical Name: this compound

  • Molecular Formula: C₁₃H₂₁NO

  • Molecular Weight: 207.31 g/mol

  • CAS Number: Not assigned (as of the date of this publication)

Below is the two-dimensional structure of the molecule, which forms the basis for all subsequent predictions and experimental designs.

Caption: 2D structure of this compound.

Predicted Physicochemical Data

Direct experimental data for this compound is limited. The following table summarizes key properties estimated using Quantitative Structure-Property Relationship (QSPR) models and by referencing analogous compounds.[1][2] These values serve as a crucial starting point for experimental design.

PropertyPredicted ValueRationale / Analog Data
Physical State Liquid or low-melting solidThe hexyl chain may disrupt crystal packing, lowering the melting point compared to smaller analogs like 2-(aminomethyl)phenol (m.p. 127-131 °C).[3]
Boiling Point > 250 °C (at atm. pressure)High molecular weight and hydrogen bonding capabilities suggest a high boiling point, likely requiring vacuum distillation to prevent decomposition.[1]
Water Solubility Sparingly solubleThe polar phenol and amine groups are countered by the large nonpolar hexyl and benzene moieties. Solubility is expected to be highly pH-dependent.
pKa₁ (Phenolic OH) ~9.5 - 10.5Typical range for phenols. The aminomethyl group may slightly alter this through intramolecular interactions.[4]
pKa₂ (Amine NH) ~8.5 - 9.5Expected range for a secondary benzylamine. The ortho-hydroxyl group can influence this value.[5]
LogP (Octanol/Water) ~3.5 - 4.5Calculated based on contributions from the phenol, benzene ring, and alkyl chain. This indicates significant lipophilicity.

Part 2: Experimental Determination of Physicochemical Properties

This section provides detailed, step-by-step methodologies for the experimental validation of the predicted properties. The choice of these experiments is driven by the need to establish a robust data package for regulatory submission or further research.

Melting Point and Boiling Point Determination

Expertise & Experience: The melting point provides an indication of purity, while the boiling point reflects molecular volatility. For a molecule like this, which has a high predicted boiling point and potential for thermal degradation, vacuum distillation is the required technique for accurate boiling point determination.[6]

Protocol 2.1.1: Melting Point by Capillary Method
  • Sample Preparation: Ensure the sample is thoroughly dried to remove residual solvents. Finely powder the crystalline solid.

  • Capillary Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

  • Measurement: Place the capillary in a calibrated melting point apparatus.

  • Heating: Use a rapid heating rate (10-15 °C/min) for a coarse measurement, then repeat with a fresh sample, heating slowly (1-2 °C/min) near the expected melting point.

  • Recording: Record the temperature range from the first appearance of liquid to the complete liquefaction of the solid. For a pure compound, this range should be narrow (< 2 °C).

Protocol 2.1.2: Boiling Point by Vacuum Distillation
  • Apparatus Setup: Assemble a short-path distillation apparatus. Place the sample in the distilling flask with a magnetic stir bar.

  • Vacuum Application: Connect the apparatus to a vacuum pump with a pressure gauge. Reduce the pressure to a stable, known value (e.g., 1 mmHg).

  • Heating: Gently heat the flask in an oil bath while stirring.

  • Observation: Record the temperature at which the liquid boils and a steady stream of condensate is observed on the thermometer bulb.

  • Correction: Use a pressure-temperature nomograph to correct the observed boiling point to the value at atmospheric pressure if required.

Solubility Determination (Shake-Flask Method)

Trustworthiness: The shake-flask method is the gold standard for determining thermodynamic solubility, as it ensures that equilibrium is reached between the solid and dissolved states of the compound.[7] Performing this at different pH values is critical for an ionizable molecule.

Protocol 2.2.1: pH-Dependent Aqueous Solubility
  • Buffer Preparation: Prepare a series of aqueous buffers at relevant pH values (e.g., pH 2.0, 4.5, 7.4, and 9.0).

  • Sample Addition: Add an excess amount of this compound to separate vials containing a fixed volume (e.g., 2 mL) of each buffer. The excess solid should be clearly visible.

  • Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for a defined period (typically 24-48 hours) to ensure equilibrium is reached.[8][9]

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved solid.

  • Sample Analysis: Carefully withdraw an aliquot from the clear supernatant. Filter it through a 0.45 µm syringe filter to remove any remaining particulates.

  • Quantification: Dilute the filtrate with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated HPLC-UV method (see Section 3.4).

Dissociation Constant (pKa) by Potentiometric Titration

Authoritative Grounding: The pKa values of the phenolic hydroxyl and the secondary amine are the most critical parameters governing the molecule's charge state, which in turn affects its solubility, permeability, and receptor binding. Potentiometric titration is a highly precise and historically standard method for pKa measurement.[10][11]

Protocol 2.3.1: Potentiometric Titration
  • System Calibration: Calibrate a pH meter and electrode using standard buffers (e.g., pH 4, 7, and 10).[12]

  • Sample Preparation: Accurately weigh and dissolve a known amount of the compound in a suitable solvent mixture (e.g., water with a small amount of co-solvent like methanol if solubility is low) to a final concentration of approximately 1-5 mM. Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[13]

  • Initial pH Adjustment: For a compound with both acidic and basic groups, start by acidifying the solution to ~pH 2 with a standardized HCl solution to ensure all functional groups are protonated.

  • Titration: Titrate the solution by adding small, precise increments of a standardized NaOH solution. Record the pH value after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points. These points can be accurately determined from the inflection points of the first or second derivative of the titration curve.

pKa_Determination_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis Calibrate Calibrate pH Meter PrepareSample Prepare Sample (known conc. in 0.15M KCl) Calibrate->PrepareSample Acidify Acidify to pH 2 (with std. HCl) PrepareSample->Acidify Titrate Titrate with std. NaOH Acidify->Titrate Record Record pH vs. Volume Titrate->Record Plot Plot pH vs. Volume Record->Plot Derive Calculate 1st/2nd Derivative Plot->Derive Determine Determine pKa values (at half-equivalence points) Derive->Determine

Caption: Workflow for pKa determination by potentiometric titration.

Part 3: Spectroscopic and Analytical Characterization

A suite of analytical techniques is required to confirm the identity, purity, and concentration of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the most powerful tool for unambiguous structure elucidation. The predicted chemical shifts are based on the electronic environment of each proton and carbon atom.[14][15] Deuterium exchange is a classic technique used to confirm the identity of labile protons (OH and NH).

Predicted ¹H and ¹³C NMR Spectral Features:

Group¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Notes
Aromatic (Ar-H) 6.7 - 7.2115 - 155Complex splitting pattern expected for an ortho-disubstituted ring.
Methylene (Ar-CH₂-N) ~3.6 - 4.0~50 - 60Expected to be a singlet if no coupling to NH.
Methylene (N-CH₂-R) ~2.5 - 2.8~45 - 55Triplet, coupled to adjacent CH₂.
Alkyl Chain (-CH₂-) 1.2 - 1.6~22 - 32Broad multiplet for the central four methylene groups.
Terminal Methyl (-CH₃) 0.8 - 1.0~14Triplet, coupled to adjacent CH₂.
Phenolic OH 4.0 - 8.0-Broad singlet, position is concentration-dependent. Disappears upon D₂O shake.[16]
Amine NH 1.0 - 4.0-Broad singlet, may not be observed. Disappears upon D₂O shake.
Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is excellent for identifying the key functional groups present in the molecule based on their characteristic vibrational frequencies.[17]

Predicted Characteristic IR Absorption Bands:

Wavenumber (cm⁻¹)Functional GroupVibration TypeAppearance
3200-3600Phenolic O-HStretchStrong, broad (due to hydrogen bonding)[18]
3300-3500Secondary N-HStretchMedium, sharp (may be obscured by O-H)[17]
3000-3100Aromatic C-HStretchMedium, sharp
2850-2960Aliphatic C-HStretchStrong, sharp
1500-1600Aromatic C=CStretchMedium to strong (multiple bands)
~1220Phenolic C-OStretchStrong, diagnostic for phenols[18]
Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry provides information about the molecular weight and fragmentation pattern, which aids in structural confirmation. For this molecule, a soft ionization technique like Electrospray Ionization (ESI) is preferred to keep the molecular ion intact.

Predicted Mass Spectrum Features (ESI+):

  • Molecular Ion: A prominent peak at m/z 208.16 [M+H]⁺ is expected.

  • Key Fragments: The most likely fragmentation pathway involves cleavage of the benzylic C-N bond (alpha-cleavage), which is a characteristic fragmentation for benzylamines.[19][20] This would lead to the formation of a stable hydroxybenzyl cation or related fragments.

High-Performance Liquid Chromatography (HPLC) Method

Trustworthiness: A validated, stability-indicating HPLC method is the cornerstone of quality control, allowing for the accurate determination of purity and the quantification of the API in various assays.[21] A reverse-phase method is suitable for a molecule of this polarity.

Protocol 3.4.1: Reverse-Phase HPLC Method Development
  • Column Selection: Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Solvent A: Water with an acidic modifier (e.g., 0.1% Trifluoroacetic Acid or 0.1% Formic Acid) to ensure the secondary amine is protonated and sharp peaks are obtained.

    • Solvent B: Acetonitrile or Methanol.[22]

  • Wavelength Selection: Determine the wavelength of maximum absorbance (λ_max) by running a UV scan of the compound dissolved in the mobile phase. Phenols typically absorb strongly around 270-280 nm.

  • Gradient Scouting: Begin with a broad gradient (e.g., 5% to 95% B over 20 minutes) to determine the approximate elution time of the compound.

  • Method Optimization: Adjust the gradient slope around the elution time to ensure good separation from any potential impurities. Aim for a retention time of 3-10 minutes with good peak shape (asymmetry factor between 0.9 and 1.5).

  • System Suitability: Once a method is established, inject a standard solution multiple times to ensure the system is performing consistently (e.g., %RSD of retention time and peak area < 2%).

HPLC_Workflow cluster_setup Method Setup cluster_dev Development & Optimization cluster_val Validation Col Select C18 Column MP Prepare Mobile Phase (A: 0.1% TFA in H₂O, B: ACN) Col->MP UV Determine λ_max (~275 nm) MP->UV Grad Run Scouting Gradient (5-95% B) UV->Grad Opt Optimize Gradient (for retention & resolution) Grad->Opt SysSuit Perform System Suitability (%RSD < 2%) Opt->SysSuit Validate Full Method Validation (Linearity, Accuracy, Precision) SysSuit->Validate

Caption: Workflow for HPLC method development.

Part 4: Stability Assessment and Forced Degradation

Authoritative Grounding: Stability testing is a regulatory requirement to understand how a drug substance changes over time under the influence of environmental factors.[23] Forced degradation (or stress testing) is performed to identify likely degradation products and establish the stability-indicating nature of the analytical method.[24][25]

Forced Degradation Protocol

Expertise & Experience: The goal of a forced degradation study is to achieve 5-20% degradation of the active ingredient.[23] This level is sufficient to produce and identify degradation products without completely destroying the molecule, which could lead to irrelevant secondary degradants.

Protocol 4.1.1: Stress Conditions

Prepare solutions of this compound (e.g., at 1 mg/mL) and subject them to the following conditions in parallel with a control sample protected from stress.

  • Acid Hydrolysis: Treat with 0.1 M HCl at an elevated temperature (e.g., 60 °C) for several hours.

  • Base Hydrolysis: Treat with 0.1 M NaOH at room temperature. (Phenols can be sensitive to basic conditions).

  • Oxidation: Treat with 3% hydrogen peroxide (H₂O₂) at room temperature.

  • Thermal Stress: Store the solid sample in an oven at a high temperature (e.g., 80 °C).

  • Photostability: Expose the solution or solid sample to a light source specified by ICH Q1B guidelines (e.g., overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt hours/square meter).

After exposure, neutralize the acidic and basic samples, then analyze all stressed samples alongside the control using the developed HPLC method. The method is considered "stability-indicating" if it can resolve the parent peak from all degradation product peaks.

Forced_Degradation_Workflow cluster_stress Stress Conditions (ICH Q1A) Start Prepare API Solution (1 mg/mL) & Control Acid Acid Hydrolysis (0.1M HCl, 60°C) Start->Acid Base Base Hydrolysis (0.1M NaOH, RT) Start->Base Oxidation Oxidation (3% H₂O₂, RT) Start->Oxidation Thermal Thermal (Solid, 80°C) Start->Thermal Photo Photolytic (ICH Q1B Light) Start->Photo Analyze Analyze All Samples by Stability-Indicating HPLC Method Acid->Analyze Base->Analyze Oxidation->Analyze Thermal->Analyze Photo->Analyze Evaluate Evaluate Peak Purity & Mass Balance Analyze->Evaluate

Caption: Workflow for a forced degradation study.

Conclusion

This guide has outlined the essential physicochemical properties of this compound, providing a framework for its comprehensive characterization. By combining theoretical predictions with robust, validated experimental protocols, researchers can build a complete profile of this molecule. The methodologies detailed herein for determining properties such as pKa, solubility, and stability are fundamental to advancing a compound through the drug discovery and development pipeline. The successful execution of these protocols will generate the critical data needed to understand the behavior of this compound, enabling informed decisions in formulation development, quality control, and regulatory affairs.

References

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.
  • PubMed. (2004). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines.
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay.
  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
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  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method.
  • YouTube. (2025).
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  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.
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  • InstaNANO. (n.d.).
  • NIH. (2012). Development of forced degradation and stability indicating studies of drugs—A review.
  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA).
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  • Doc Brown's Chemistry. (n.d.). infrared spectrum of phenol.
  • ResearchGate. (2018).
  • NIH. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones.
  • PubMed. (2021). 1H and 13C NMR chemical shifts of 2- n-alkylamino-naphthalene-1,4-diones.
  • PubChem. (n.d.). 2-(Aminomethyl)phenol.
  • ResearchGate. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones.
  • Chemistry LibreTexts. (2022). Spectroscopy of Alcohols and Phenols.
  • Molbase. (2025). 2-(aminomethyl)phenol.
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  • Indonesian Journal of Science & Technology. (2019).
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  • ResearchGate. (2011). Development of a Rapid Resolution HPLC method for the separation and determination of 17 phenolic compounds in crude plant extracts.
  • PubMed. (2008). A validated reverse-phase HPLC analytical method for the quantification of phenolic compounds in Baccharis dracunculifolia.
  • Asian Journal of Chemistry. (2012). Study on QSPR Method for Theoretical Calculation of Boiling Point of Some Organic Compounds.
  • Science.gov. (n.d.). developed rp-hplc method: Topics by Science.gov.
  • Agilent. (2013). Choosing HPLC Columns for Rapid Method Development.
  • Sigma-Aldrich. (n.d.). 2-(aminomethyl)phenol.
  • EQA. (2023). QSAR model for pka prediction of phenols.
  • NIH. (2025). Correlation of physicochemical properties with antioxidant activity in phenol and thiophenol analogues.
  • MDPI. (2017). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.
  • PubMed. (1996).
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exploring the molecular structure of 2-[(hexylamino)methyl]phenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Structure of 2-[(hexylamino)methyl]phenol

Abstract

This compound is a phenolic Mannich base, a class of organic compounds with significant potential in medicinal chemistry and materials science. Elucidating the precise molecular structure of this compound is fundamental to understanding its chemical reactivity, biological activity, and potential applications. This technical guide provides a comprehensive, multi-technique approach to the structural characterization of this compound. As a self-validating system, this guide integrates methodologies from organic synthesis to advanced spectroscopic and crystallographic analysis. We detail the causality behind experimental choices, provide field-proven protocols, and demonstrate how disparate data streams are synthesized to confirm the molecule's identity and three-dimensional architecture with a high degree of confidence.

Synthesis and Purification: Obtaining the Analyte

The foundational step in any structural analysis is the synthesis of the target compound in high purity. This compound is synthesized via the Mannich reaction, a three-component condensation that forms a C-C bond through the aminoalkylation of an acidic proton.[1][2] In this case, the acidic proton is on the electron-rich phenol ring, which is activated by the hydroxyl group for electrophilic aromatic substitution, primarily at the ortho position.[3][4]

The reaction mechanism involves two core stages:

  • Iminium Ion Formation : Formaldehyde and the primary amine (hexylamine) react to form a highly electrophilic iminium ion.

  • Electrophilic Aromatic Substitution : The phenol ring acts as a nucleophile, attacking the iminium ion to form the final product.[3]

Experimental Protocol: Synthesis of this compound
  • Reaction Setup : In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenol (9.4 g, 0.1 mol) in 100 mL of ethanol.

  • Reagent Addition : Cool the solution to 0-5°C using an ice bath. To this solution, add hexylamine (10.1 g, 0.1 mol) dropwise while stirring.

  • Formaldehyde Addition : Slowly add an aqueous solution of formaldehyde (37 wt. %, 8.1 g, 0.1 mol) to the reaction mixture, ensuring the temperature remains below 10°C.

  • Reaction : After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup : After cooling, remove the ethanol under reduced pressure using a rotary evaporator. Add 100 mL of ethyl acetate and 100 mL of water to the residue. Separate the organic layer, wash with brine (2 x 50 mL), and dry over anhydrous sodium sulfate.

  • Purification : Concentrate the organic layer to yield the crude product. Purify the residue using column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain pure this compound as a viscous oil or low-melting solid.

G cluster_synthesis Synthesis Workflow cluster_purification Purification Workflow A 1. Dissolve Phenol in Ethanol B 2. Add Hexylamine at 0-5°C A->B C 3. Add Formaldehyde <10°C B->C D 4. Reflux 4-6 hours C->D E 5. Solvent Evaporation D->E Reaction Complete F 6. Liquid-Liquid Extraction E->F G 7. Drying & Concentration F->G H 8. Column Chromatography G->H I Pure Product H->I

Caption: Synthesis and Purification Workflow for this compound.

Spectroscopic Characterization: Probing the Molecular Framework

Spectroscopic techniques provide a detailed, non-destructive view of the molecule's functional groups and atomic connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The chemical shift of a nucleus is sensitive to its local electronic environment, and spin-spin coupling reveals connectivity between neighboring nuclei.[5]

Expected ¹H and ¹³C NMR Data: The structure of this compound contains several distinct proton and carbon environments. The aromatic protons will appear as a multiplet, while the protons of the hexyl chain and the methylene bridge will have characteristic shifts and splitting patterns.[6][7] The phenolic -OH and amine -NH protons often appear as broad singlets and their signals can be confirmed by a D₂O shake experiment, where they are exchanged for deuterium and disappear from the spectrum.[7][8]

Table 1: Predicted NMR Chemical Shifts (in CDCl₃)

Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Notes
Phenolic OH ~4.0 - 7.0 (broad s) - Disappears on D₂O exchange
Amine NH ~1.5 - 3.0 (broad s) - Disappears on D₂O exchange
Aromatic CH 6.7 - 7.2 (m, 4H) 115-130, 155 (C-OH) Complex splitting pattern
Ar-CH₂-N ~3.8 (s, 2H) ~55 Singlet due to no adjacent protons
N-CH₂-(CH₂)₄CH₃ ~2.6 (t, 2H) ~50 Triplet from adjacent CH₂
N-CH₂-CH₂- ~1.5 (quint, 2H) ~32
-(CH₂)₃-CH₃ ~1.3 (m, 6H) ~22-29 Overlapping multiplets

| -CH₃ | ~0.9 (t, 3H) | ~14 | Triplet from adjacent CH₂ |

Experimental Protocol: NMR Analysis
  • Sample Preparation : Dissolve ~10-20 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃).

  • Data Acquisition : Acquire ¹H and ¹³C spectra on a 400 MHz (or higher) NMR spectrometer.

  • Confirmation : For ¹H NMR, acquire a second spectrum after adding 1-2 drops of D₂O and shaking the NMR tube to confirm the -OH and -NH signals.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.[8] For this compound, we expect to see characteristic stretches for the O-H, N-H, C-H, and C=C bonds.

Table 2: Predicted IR Absorption Frequencies

Vibrational Mode Expected Frequency (cm⁻¹) Appearance
O-H Stretch (Phenol) 3200 - 3600 Strong, Broad
N-H Stretch (Sec. Amine) 3300 - 3500 Moderate, Sharp (may be obscured by O-H)
C-H Stretch (Aromatic) 3000 - 3100 Moderate, Sharp
C-H Stretch (Aliphatic) 2850 - 2960 Strong, Sharp
C=C Stretch (Aromatic) 1450 - 1600 Moderate to Strong
C-O Stretch (Phenol) 1200 - 1260 Strong

| C-N Stretch | 1000 - 1250 | Moderate |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental formula of a compound, offering ultimate confirmation of its identity.[9] High-resolution mass spectrometry (HRMS) can determine the mass with enough accuracy to predict a unique molecular formula. Fragmentation patterns also provide valuable structural clues.

  • Expected Molecular Ion : For C₁₃H₂₁NO, the expected exact mass is 207.1623 g/mol .

  • Key Fragmentation : A primary fragmentation pathway for Mannich bases is the α-cleavage (benzylic cleavage) next to the nitrogen atom, which would result in a stable resonance-stabilized cation.[8][10]

G cluster_path Key MS Fragmentation Pathways mol [C₁₃H₂₁NO]⁺˙ m/z = 207.16 frag1 [C₇H₈O]⁺˙ m/z = 108.06 mol->frag1 Loss of C₆H₁₃N frag2 [C₁₂H₁₈N]⁺ m/z = 176.14 mol->frag2 Loss of OH radical

Caption: Predicted ESI-MS Fragmentation of this compound.

X-ray Crystallography: The Definitive 3D Structure

While spectroscopy provides evidence of connectivity, only single-crystal X-ray crystallography can reveal the precise three-dimensional arrangement of atoms, including bond lengths, bond angles, and intermolecular interactions in the solid state.[11] This technique is the gold standard for unambiguous structure determination.[12][13]

Experimental Protocol: Single-Crystal Growth and Analysis
  • Crystallization : The primary challenge is growing a single, diffraction-quality crystal. This is often achieved by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane).

  • Mounting : A suitable crystal is mounted on a goniometer head.

  • Data Collection : The crystal is cooled (typically to 100 K) and irradiated with a monochromatic X-ray beam. A detector collects the diffraction pattern as the crystal is rotated.

  • Structure Solution & Refinement : The diffraction data is processed to generate an electron density map, from which the atomic positions are determined and refined to yield the final molecular structure.

G A Purified Compound B 1. Grow Single Crystal (Slow Evaporation) A->B C 2. Mount Crystal on Goniometer B->C D 3. X-ray Diffraction Data Collection C->D E 4. Structure Solution (Electron Density Map) D->E F 5. Structure Refinement E->F G Final 3D Structure (Bond Lengths, Angles) F->G

Caption: General Workflow for Single-Crystal X-ray Crystallography.

Data Integration: A Self-Validating Structural Analysis

No single technique provides the complete picture. The trustworthiness of the final structure comes from the seamless integration of all analytical data. The proposed structure must be consistent with every piece of experimental evidence.

G cluster_inputs Analytical Inputs center_node Final Validated Structure of this compound synthesis Synthesis & Purity synthesis->center_node Provides Material nmr NMR Spectroscopy (Connectivity) nmr->center_node Confirms C-H Framework ms Mass Spectrometry (Molecular Formula) ms->center_node Confirms M.W. ir IR Spectroscopy (Functional Groups) ir->center_node Confirms Functional Groups xray X-ray Crystallography (3D Geometry) xray->center_node Confirms Absolute Structure

Caption: Integrated approach for structural elucidation.

References

  • Verma, S., et al. (2014). Synthesis and Characterization of Some Mannich Bases as Potential Antimicrobial Agents. International Journal of Pharmacy and Pharmaceutical Sciences, 6(5), 481-483.

  • Singh, S., et al. (2012). Synthesis, Characterization and Application of Mannich Base. International Journal of Pharmacy and Technology, 4(1), 2073-2081.

  • Al-Amiery, A. A., et al. (2022). Synthesis and characterization of a novel Mannich base benzimidazole derivative to explore interaction with human serum albumin and antimicrobial property: experimental and theoretical approach. Journal of Biomolecular Structure & Dynamics, 41(18), 8701-8714.

  • Sethi, R., et al. (2015). Synthesis, Characterization and Biological studies on Mannich Bases of 2-Substituted Benzimidazole Derivatives. Oriental Journal of Chemistry, 31(2), 1017-1023.

  • Boersma, M. G., et al. (2001). A spectrophotometric assay for the detection of 2-aminophenols in biological samples. Analytical Biochemistry, 290(2), 315-322.

  • Al-Amiery, A. A., et al. (2022). Synthesis and characterization of a novel Mannich base benzimidazole derivative to explore interaction with human serum albumin and antimicrobial property: experimental and theoretical approach. PubMed, National Center for Biotechnology Information.

  • El-Didamony, A. M., et al. (2024). Eco-friendly spectrophotometric methods for concurrent analysis of phenol, 2-aminophenol, and 4-aminophenol in ternary mixtures and water samples: assessment of environmental sustainability. RSC Advances, 14(24), 17135-17149.

  • Hakimi, M., et al. (2012). Crystal structure of 2-[(2-(2-Hydroxyethylamino) ethylimino) methyl] phenol at 130K. International Journal of the Physical Sciences, 7(23), 2911-2915.

  • Hakimi, M., et al. (2017). Crystal structure of 2-[(2-(2-Hydroxyethylamino) ethylimino) methyl] phenol at 130K. ResearchGate.

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of 4-aminophenol. SIELC.

  • Corbett, J. F. (1969). Selective Spectrophotometric Method for the Determination of p-Aminophenol. Analytical Chemistry, 41(4), 576-579.

  • ChemScene. (n.d.). 2-[(cyclohexylamino)methyl]phenol. ChemScene.

  • Al-Abachi, A. M., & Al-Ghabsha, T. S. (2012). Spectrophotometric Determination of Aminophenol Isomers Via Oxidative Coupling Reaction with 4-Aminoantipyrine. ResearchGate.

  • Organic Chemistry Portal. (n.d.). Mannich Reaction. organic-chemistry.org.

  • Wikipedia. (2023). Mannich reaction. Wikipedia.

  • Sun, W., et al. (2014). Oxidative ortho-Amino-methylation of phenols via C–H and C–C bond cleavage. RSC Advances, 4, 38333-38336.

  • Professor Dave Explains. (2021). Mannich Reaction. YouTube.

  • BenchChem. (2025). The Mannich Reaction with Phenols: A Technical Guide to its Discovery and History. BenchChem.

  • National Center for Biotechnology Information. (n.d.). 2-((Dimethylamino)methyl)phenol. PubChem.

  • Chiriac, A., et al. (2014). SYNTHESIS AND REACTIVITY OF MANNICH BASES. PART 32. PHENOLIC MANNICH BASES OF 1-(1-HYDROXYNAPHTHALEN-2-YL)ETHANONE. Revue Roumaine de Chimie, 59(2), 157-163.

  • National Center for Biotechnology Information. (n.d.). 2-((Benzylamino)methyl)phenol. PubChem.

  • Cheméo. (n.d.). Chemical Properties of Phenol, 2-methyl- (CAS 95-48-7). Cheméo.

  • National Institute of Standards and Technology. (n.d.). Phenol, 2-amino-5-methyl-. NIST WebBook.

  • Wiley. (n.d.). Phenol, 2-[(ethylamino)methyl]-4-nitro-. SpectraBase.

  • Harianie, L., et al. (2021). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. Atlantis Press.

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  • Arunagiri, C., et al. (2013). Crystal structure of 2-{[(2-chlorophenyl)imino]methyl}phenol. Acta Crystallographica Section E, 69(Pt 1), o118.

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  • LibreTexts Chemistry. (2022). 17.11: Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts.

  • Al-Hamdani, A. A. S., et al. (2023). Syntheses, characterizations and X-ray structures of(E)-2-(((2-ethylphenyl)imino)methyl)phenol and their complexes with Rh(II),Cu(II)and Ni(II) ions. ResearchGate.

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An In-depth Technical Guide to 2-[(Hexylamino)methyl]phenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-[(hexylamino)methyl]phenol, a substituted phenol of interest in various chemical and pharmaceutical research areas. While specific data for this exact compound is not abundant in publicly available literature, this guide synthesizes information based on structurally related compounds and established chemical principles. The core focus is on its chemical identity, probable synthesis routes, and predicted physicochemical properties. This document is intended to serve as a foundational resource for professionals engaged in the research and development of novel chemical entities.

Compound Identification and Nomenclature

While a specific CAS number for this compound is not readily found, its structural analogues are well-documented. For instance, the closely related 2-[(Butylamino)methyl]phenol is registered under CAS number 62498-73-1. Based on systematic naming conventions, the identifiers for the target compound are as follows:

  • IUPAC Name: this compound

  • Synonyms: N-(2-Hydroxybenzyl)hexan-1-amine

  • Molecular Formula: C₁₃H₂₁NO

  • Molecular Weight: 207.31 g/mol

  • Chemical Structure:

Synthesis and Mechanistic Insights

The most probable and industrially scalable method for the synthesis of this compound is the Mannich reaction . This versatile three-component organic reaction involves the aminoalkylation of an acidic proton, which in this case is located on the electron-rich phenol ring[1][2].

The reaction proceeds by condensing a primary amine (hexylamine), a non-enolizable aldehyde (formaldehyde), and a compound with an acidic proton (phenol)[1]. The hydroxyl group of phenol activates the ortho and para positions for electrophilic substitution[2][3].

Reaction Mechanism

The synthesis can be understood through two primary stages:

  • Formation of the Iminium Ion: Hexylamine reacts with formaldehyde to form a Schiff base, which is then protonated to generate a reactive electrophilic iminium ion (Eschenmoser's salt precursor).

  • Electrophilic Aromatic Substitution: The electron-rich phenol acts as a nucleophile, attacking the iminium ion. This typically results in the substitution at the ortho position relative to the hydroxyl group, yielding the desired this compound[2][3]. A smaller amount of the para-substituted isomer may also be formed.

Detailed Experimental Protocol (Proposed)

This protocol is based on established procedures for the synthesis of phenolic Mannich bases[4][5].

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, combine phenol (1.0 eq) and ethanol as the solvent.

  • Reagent Addition: While stirring, add hexylamine (1.0 eq) to the flask. From the dropping funnel, add an aqueous solution of formaldehyde (37%, 1.1 eq) dropwise over 30 minutes. The reaction is typically exothermic, and the temperature should be monitored.

  • Reaction Conditions: After the addition is complete, heat the mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours to ensure the reaction goes to completion.

  • Work-up and Purification: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then dissolved in an appropriate organic solvent (e.g., diethyl ether) and washed with water to remove any unreacted formaldehyde and amine salts. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product can be purified by column chromatography or vacuum distillation.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reactants Reactants cluster_process Reaction Process cluster_purification Work-up & Purification Phenol Phenol Mixing Mixing in Ethanol Phenol->Mixing Hexylamine Hexylamine Hexylamine->Mixing Formaldehyde Formaldehyde Formaldehyde->Mixing Reflux Reflux (2-4h) Mixing->Reflux Workup Solvent Extraction & Washing Reflux->Workup Purification Column Chromatography / Distillation Workup->Purification Product This compound Purification->Product

Caption: Proposed synthesis workflow for this compound.

Physicochemical and Spectroscopic Data (Predicted)

The following table summarizes the predicted physicochemical properties of this compound based on data from structurally similar compounds such as 2-methylphenol and hexylamine[6][7][8][9][10].

PropertyPredicted ValueReference Compound(s)
Physical State Colorless to pale yellow liquidHexylamine[8][9]
Boiling Point > 200 °C (at 760 mmHg)2-((Dimethylamino)methyl)phenol[11]
Solubility Soluble in organic solvents (ethanol, acetone); sparingly soluble in waterHexylamine[8][10]
Density ~0.95 - 1.05 g/cm³2-((Dimethylamino)methyl)phenol[11]
Refractive Index ~1.52 - 1.542-((Dimethylamino)methyl)phenol[11]

Spectroscopic Characterization (Expected):

  • ¹H NMR: Expected signals would include aromatic protons (6.8-7.2 ppm), a singlet for the benzylic CH₂ group (around 3.7-4.0 ppm), signals for the hexyl chain, and broad signals for the OH and NH protons.

  • ¹³C NMR: Aromatic carbons would appear in the 115-160 ppm range, with the carbon bearing the hydroxyl group being the most downfield. The benzylic carbon would be expected around 50-60 ppm, followed by the carbons of the hexyl chain.

  • FT-IR (cm⁻¹): A broad peak for the O-H stretch (3200-3600), N-H stretching (3300-3500), C-H stretching of the alkyl and aromatic groups (2800-3100), and C=C stretching of the aromatic ring (1450-1600).

  • Mass Spectrometry (EI): A molecular ion peak (M⁺) at m/z = 207, with characteristic fragmentation patterns including the loss of the hexyl chain.

Potential Applications and Research Directions

Phenolic Mannich bases are a well-established class of compounds with diverse applications. While specific research on this compound is limited, its structure suggests potential utility in several areas:

  • Antioxidant Properties: The phenolic hydroxyl group is a known scavenger of free radicals. Related compounds like 2-(aminomethyl)phenol have demonstrated antioxidant activity[12].

  • Corrosion Inhibitors: The presence of both a hydrophilic head (phenol and amine) and a hydrophobic tail (hexyl group) makes this molecule a candidate for surface-active applications, including as a corrosion inhibitor for metals[8][13].

  • Ligands in Coordination Chemistry: The nitrogen and oxygen atoms can act as a bidentate ligand, forming stable complexes with various metal ions.

  • Precursors in Pharmaceutical Synthesis: The reactive amine and hydroxyl groups provide handles for further chemical modification, making it a potential building block for more complex pharmaceutical agents.

Safety and Handling

Based on the properties of its constituent functional groups (phenol and primary amine), this compound should be handled with care. It is likely to be corrosive and may cause skin and eye irritation. Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times. All handling should be performed in a well-ventilated fume hood.

Conclusion

This compound represents a molecule with significant potential for research and development. While direct experimental data is scarce, its synthesis via the Mannich reaction is straightforward and its properties can be reasonably predicted from well-characterized analogues. This guide provides a solid foundation for researchers to begin their investigation into this and related compounds, paving the way for new discoveries in materials science, coordination chemistry, and medicinal chemistry.

References

  • Wikipedia. Mannich reaction. [Link]

  • Brunel University Research Archive. a study of the mannich reaction with. [Link]

  • SYNTHESIS AND REACTIVITY OF MANNICH BASES. PART 32. PHENOLIC MANNICH BASES OF 1-(1-HYDROXYNAPHTHALEN- 2-YL)ETHANONE. REVUE ROUMAINE DE CHIMIE, 2013, 58(2-3), 157-163. [Link]

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  • PubChem. 2-((Benzylamino)methyl)phenol. [Link]

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A Technical Guide to Unlocking the Therapeutic Potential of Novel Aminomethylated Phenols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A New Frontier in Phenolic Compound Chemistry

Phenolic compounds, ubiquitous in nature and synthetic chemistry, form the backbone of numerous therapeutic agents due to their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][2][3] The strategic modification of the phenolic scaffold is a cornerstone of medicinal chemistry, aimed at enhancing potency, selectivity, and pharmacokinetic properties. The introduction of an aminomethyl group, typically via the Mannich reaction, represents a compelling synthetic modification.[4][5][6] This functionalization not only influences the molecule's physicochemical properties, such as solubility and basicity, but also introduces a nitrogen-containing pharmacophore capable of engaging in new biological interactions.

This guide provides a comprehensive framework for researchers, chemists, and drug development professionals to systematically investigate the potential biological activities of novel aminomethylated phenols. We move beyond simple protocols to explore the causal relationships behind experimental choices, offering a self-validating system for screening and characterization. Our approach is grounded in established methodologies and provides a logical cascade for identifying and validating promising lead compounds.

Part 1: Postulated Biological Activities & Mechanistic Rationale

The unique hybrid structure of aminomethylated phenols—a reactive phenolic hydroxyl group combined with a versatile amino moiety—suggests several compelling avenues for biological activity.

Antioxidant and Radical Scavenging Activity

The phenolic hydroxyl group is a classic hydrogen atom donor, enabling it to neutralize reactive oxygen species (ROS) and other free radicals, a mechanism central to preventing oxidative stress-related pathologies.[1][7] The introduction of an aminomethyl group, particularly at the ortho position, can modulate this activity through steric and electronic effects, potentially enhancing radical scavenging efficacy or introducing new mechanisms like metal chelation.[4]

Anticancer and Cytotoxic Potential

Natural and synthetic phenols are well-documented anticancer agents that can induce apoptosis, trigger cell cycle arrest, and inhibit key oncogenic signaling pathways.[2][3][8] The aminomethyl group can serve as a critical interaction point with biological targets or improve cellular uptake. Potential mechanisms to investigate include:

  • Induction of Apoptosis: Activation of caspase cascades through intrinsic (mitochondrial) or extrinsic (death receptor) pathways.

  • Cell Cycle Arrest: Halting cell proliferation at key checkpoints (e.g., G1/S or G2/M).

  • Inhibition of Kinase Signaling: Targeting pro-survival pathways such as PI3K/Akt or MAPK, which are frequently dysregulated in cancer.

Antimicrobial Activity

The amphipathic nature of aminomethylated phenols, possessing both a hydrophobic aromatic ring and a potentially charged (protonated) amino group, makes them candidates for antimicrobial agents. This structure could facilitate interaction with and disruption of microbial cell membranes, leading to leakage of cellular contents and cell death.[9]

Targeted Enzyme Inhibition

The specific functionalities within these molecules suggest they may act as inhibitors for several key enzyme classes.

  • Acetylcholinesterase (AChE) Inhibition: The nitrogen atom in the aminomethyl group can be protonated and mimic the quaternary ammonium of acetylcholine, allowing it to bind to the active site of AChE.[10][11] This activity is a primary therapeutic strategy for Alzheimer's disease.[10]

  • Tyrosinase Inhibition: As phenolic compounds, these molecules are structural analogues of tyrosine, the natural substrate for tyrosinase. They can act as competitive inhibitors, blocking the synthesis of melanin.[12][13] This is highly relevant for treating hyperpigmentation disorders and in the cosmetics industry.[12][14]

  • Carbonic Anhydrase (CA) Inhibition: The phenolic hydroxyl group can coordinate with the zinc ion in the active site of carbonic anhydrases, leading to inhibition.[15][16] CAs are therapeutic targets for glaucoma, epilepsy, and certain types of cancer.[15]

Part 2: A Systematic Framework for Bioactivity Screening

A logical, tiered approach is essential for efficiently screening novel compounds. We propose a cascade beginning with broad primary assays to identify general activity, followed by more specific secondary assays to elucidate mechanisms and potency.

G cluster_0 Primary Screening cluster_1 Secondary Screening (for 'Hits') Antioxidant Assays\n(DPPH, ABTS) Antioxidant Assays (DPPH, ABTS) Cytotoxicity Screen\n(MTT Assay vs. Cancer & Normal Cells) Cytotoxicity Screen (MTT Assay vs. Cancer & Normal Cells) Enzyme Inhibition\n(AChE, Tyrosinase, etc.) Enzyme Inhibition (AChE, Tyrosinase, etc.) Cytotoxicity Screen\n(MTT Assay vs. Cancer & Normal Cells)->Enzyme Inhibition\n(AChE, Tyrosinase, etc.) If selectively active Mechanism of Action\n(e.g., Apoptosis Assay, Cell Cycle Analysis) Mechanism of Action (e.g., Apoptosis Assay, Cell Cycle Analysis) Cytotoxicity Screen\n(MTT Assay vs. Cancer & Normal Cells)->Mechanism of Action\n(e.g., Apoptosis Assay, Cell Cycle Analysis) Antimicrobial Screen\n(MIC Assay) Antimicrobial Screen (MIC Assay) Lead_ID Lead Compound Identification Enzyme Inhibition\n(AChE, Tyrosinase, etc.)->Lead_ID Mechanism of Action\n(e.g., Apoptosis Assay, Cell Cycle Analysis)->Lead_ID Synthesis Novel Aminomethylated Phenol Synthesis Synthesis->Antioxidant Assays\n(DPPH, ABTS) Synthesis->Cytotoxicity Screen\n(MTT Assay vs. Cancer & Normal Cells) Synthesis->Antimicrobial Screen\n(MIC Assay)

Caption: High-level workflow for screening novel aminomethylated phenols.

Protocol: Antioxidant Capacity Evaluation

Causality: We begin with two robust and complementary radical scavenging assays. The DPPH assay uses a stable radical in an organic medium, while the ABTS assay generates a radical cation soluble in both aqueous and organic media, providing a broader assessment of antioxidant potential.[17]

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store in the dark at 4°C.

    • Prepare stock solutions of test compounds (e.g., 10 mM in DMSO) and a positive control (e.g., Ascorbic Acid, Trolox) and create serial dilutions in methanol.

  • Assay Procedure (96-well plate):

    • Add 100 µL of the DPPH solution to each well.

    • Add 100 µL of the test compound dilutions or controls to their respective wells. For the blank, add 100 µL of methanol.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100

    • Calculate the IC50 value (the concentration required to scavenge 50% of DPPH radicals) from a dose-response curve.

  • Reagent Preparation:

    • Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.

    • Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

    • Before use, dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 (± 0.02) at 734 nm.

  • Assay Procedure (96-well plate):

    • Add 190 µL of the diluted ABTS•+ solution to each well.

    • Add 10 µL of the test compound dilutions (prepared in the same buffer/solvent) or controls.

    • Incubate at room temperature for 6 minutes.

  • Measurement:

    • Measure the absorbance at 734 nm.

  • Calculation:

    • Calculate the % inhibition as described for the DPPH assay and determine the IC50 value.

Compound ID DPPH IC50 (µM) ABTS IC50 (µM) Positive Control (Trolox) IC50 (µM)
Phenol-A01
Phenol-A02
...
Caption: Example data summary table for antioxidant assays.
Protocol: In Vitro Cytotoxicity Screening (MTT Assay)

Causality: The MTT assay is a foundational colorimetric assay to assess metabolic activity, serving as a proxy for cell viability.[18] It relies on the reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[18][19] This initial screen is crucial to identify compounds with anti-proliferative effects and to assess their selectivity by comparing activity in cancer cells versus normal cells.

  • Cell Culture and Seeding:

    • Culture selected cancer cell lines (e.g., MCF-7 breast, A549 lung) and a normal cell line (e.g., HDF human dermal fibroblasts) under standard conditions (37°C, 5% CO₂).

    • Trypsinize and count the cells. Seed cells into a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well) and allow them to adhere for 24 hours.[18]

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds and a positive control (e.g., Doxorubicin) in the appropriate cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.

    • Incubate for 48-72 hours.

  • MTT Assay Procedure:

    • Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well (final concentration 0.5 mg/mL).

    • Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[18]

    • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the crystals.[18]

  • Measurement and Analysis:

    • Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.

    • Measure the absorbance at 570 nm.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each cell line.

G Compound Novel Phenol Mito Mitochondrion Compound->Mito Induces Stress Membrane Cell Membrane Casp9 Caspase-9 (Initiator) Mito->Casp9 Releases Cytochrome c Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Cleaves Substrates

Caption: Hypothetical intrinsic apoptosis pathway induced by a novel compound.

Protocol: Antimicrobial Activity (MIC/MBC)

Causality: The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth.[9][20][21] Following this, the Minimum Bactericidal Concentration (MBC) test determines the lowest concentration that kills 99.9% of the initial bacterial inoculum, distinguishing between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.[9][20]

  • Inoculum Preparation:

    • Culture bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922) overnight.

    • Dilute the culture in Mueller-Hinton Broth (MHB) to achieve a standardized final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.[21]

  • Broth Microdilution for MIC:

    • In a 96-well plate, add 50 µL of MHB to all wells.

    • Add 50 µL of the test compound (at 2x the highest desired concentration) to the first column and perform 2-fold serial dilutions across the plate.

    • Add 50 µL of the standardized bacterial inoculum to each well.

    • Include a positive control (bacteria + standard antibiotic like Ciprofloxacin), a negative control (bacteria + vehicle), and a sterility control (broth only).[22]

    • Incubate at 37°C for 16-20 hours.[22]

  • MIC Determination:

    • The MIC is the lowest compound concentration in which no visible turbidity (bacterial growth) is observed.[20][22]

  • MBC Determination:

    • Take a 10 µL aliquot from all wells that showed no visible growth (i.e., at and above the MIC).

    • Spot-plate the aliquot onto a Mueller-Hinton Agar (MHA) plate.

    • Incubate the MHA plate at 37°C for 18-24 hours.

    • The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU compared to the initial inoculum count.[20]

Compound ID S. aureus MIC (µg/mL) S. aureus MBC (µg/mL) E. coli MIC (µg/mL) E. coli MBC (µg/mL)
Phenol-A01
Phenol-A02
...
Caption: Example data summary table for antimicrobial assays.
Protocol: Enzyme Inhibition Assays

Causality: These assays directly measure the effect of the compound on the activity of a specific, purified enzyme. The choice of assay depends on the hypothesized target. We present protocols for AChE and tyrosinase, two high-value targets for which aminomethylated phenols are promising candidates.

G Start Enzyme + Buffer + Test Compound PreIncubate Pre-incubate (e.g., 10-15 min) Start->PreIncubate AddSubstrate Add Substrate Initiate Reaction PreIncubate->AddSubstrate Measure Kinetic Measurement (Absorbance/Fluorescence) AddSubstrate->Measure Calculate % Inhibition IC50 Value Measure->Calculate

Caption: General experimental workflow for an enzyme inhibition assay.

This colorimetric assay measures the activity of AChE through the production of thiocholine, which reacts with DTNB (Ellman's reagent) to produce a yellow product.[10]

  • Reagent Preparation:

    • Phosphate Buffer (PB): 0.1 M, pH 8.0.

    • Substrate: 10 mM Acetylthiocholine iodide (ATCI) in water.[10]

    • Reagent: 10 mM 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) in PB.[10]

    • Enzyme: AChE from electric eel, diluted in PB to the desired concentration.

  • Assay Procedure (96-well plate):

    • Add 25 µL of PB to all wells.

    • Add 25 µL of test compound dilutions (in PB with ≤1% DMSO) or a positive control (e.g., Galantamine).[10]

    • Add 25 µL of AChE enzyme solution to all wells except the blank.[10]

    • Pre-incubate for 15 minutes at 25°C.

    • Add 50 µL of the DTNB solution to all wells.[10]

    • Initiate the reaction by adding 25 µL of the ATCI substrate solution.[10]

  • Measurement and Analysis:

    • Immediately measure the absorbance at 412 nm kinetically for 10-15 minutes.[10]

    • Determine the rate of reaction (ΔAbs/min).

    • Calculate % inhibition: % Inhibition = [(Rate_control - Rate_sample) / Rate_control] * 100.[10]

    • Determine the IC50 value from a dose-response curve.

This assay measures the ability of a compound to inhibit the oxidation of L-DOPA to dopachrome by mushroom tyrosinase, a reaction that results in a colored product.

  • Reagent Preparation:

    • Phosphate Buffer (PB): 0.1 M, pH 6.8.

    • Substrate: 2.5 mM L-DOPA in PB.

    • Enzyme: Mushroom tyrosinase (e.g., 300 U/mL) in PB.

  • Assay Procedure (96-well plate):

    • Add 80 µL of PB to each well.

    • Add 20 µL of test compound dilutions or a positive control (e.g., Kojic Acid).

    • Add 20 µL of tyrosinase enzyme solution and pre-incubate for 10 minutes at 25°C.

    • Initiate the reaction by adding 80 µL of the L-DOPA substrate solution.

  • Measurement and Analysis:

    • Incubate for 20 minutes at 25°C.

    • Measure the absorbance at 475 nm.

    • Calculate % inhibition and determine the IC50 value as described above.

Conclusion and Future Directions

This guide provides a robust, logic-driven framework for the initial exploration of novel aminomethylated phenols. By systematically applying the described screening cascade—from broad antioxidant and cytotoxicity assays to specific enzyme inhibition studies—researchers can efficiently identify and prioritize compounds with significant therapeutic potential. A compound demonstrating high, selective cytotoxicity against a cancer cell line, for instance, would be a prime candidate for follow-up studies to elucidate its precise mechanism of action, such as apoptosis induction or cell cycle analysis. Similarly, a potent AChE inhibitor would warrant further investigation into its kinetic profile and potential for development as a neurotherapeutic agent. The integration of a phenolic core with an aminomethyl functionality creates a class of molecules rich with pharmacological possibilities, and the structured approach outlined herein is the first step toward unlocking that potential.

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The Architecture of Innovation: A Technical Guide to the Discovery and Synthesis of Novel Schiff Base Phenol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the discovery and synthesis of new Schiff base phenol derivatives, intended for researchers, scientists, and professionals in drug development. It moves beyond a simple recitation of protocols to offer a strategic and logical framework for designing, synthesizing, and characterizing these versatile compounds.

Section 1: Strategic Foundations - Rational Design and Discovery of Phenolic Schiff Bases

The journey to novel Schiff base phenol derivatives begins not in the flask, but in the conceptualization of the target molecule. A thorough understanding of the desired biological activity or catalytic function is paramount. The phenolic moiety, with its inherent antioxidant and hydrogen-bonding capabilities, serves as a crucial anchor for molecular design.[1][2] The strategic introduction of various substituents on both the phenolic and amine precursors allows for the fine-tuning of electronic and steric properties, which in turn dictates the compound's ultimate function.

Key considerations in the rational design phase include:

  • Target-Oriented Design: The design process should be guided by the intended application. For instance, in designing antimicrobial agents, moieties known to enhance lipid solubility and facilitate cell wall penetration are often incorporated.[3][4] For antioxidant applications, the number and position of hydroxyl groups on the phenol ring are critical for effective free radical scavenging.[1][2][5][6][7]

  • Computational Modeling: In silico tools, such as Density Functional Theory (DFT), play a pivotal role in predicting the geometric and electronic properties of novel Schiff bases.[8][9][10] These computational studies can provide insights into molecular stability, reactivity, and potential interactions with biological targets, thereby streamlining the discovery process and reducing the need for extensive empirical screening.[10]

  • Structure-Activity Relationship (SAR) Analysis: A deep understanding of SAR is crucial for optimizing the desired properties of the Schiff base. For example, the presence of electron-donating groups on the phenolic ring can enhance antioxidant activity by stabilizing the resulting phenoxyl radical.[5][6] Conversely, electron-withdrawing groups can modulate the electronic properties of the imine bond, influencing catalytic activity.

The logical flow of the discovery process can be visualized as follows:

Target Identify Target Application (e.g., Antimicrobial, Antioxidant) SAR Analyze Structure-Activity Relationships Target->SAR Computational In Silico Design & Computational Modeling (DFT) SAR->Computational Synthesis Strategic Synthesis Computational->Synthesis Characterization Spectroscopic & Physicochemical Characterization Synthesis->Characterization Screening Biological/Catalytic Screening Characterization->Screening Screening->SAR Feedback Loop Optimization Lead Optimization Screening->Optimization

Caption: Rational drug discovery workflow for Schiff base phenol derivatives.

Section 2: The Art of Synthesis - From Conventional to Green Methodologies

The synthesis of Schiff bases is primarily achieved through the condensation reaction between a primary amine and a carbonyl compound (an aldehyde or a ketone).[11][12] The lone pair of electrons on the amine nitrogen attacks the electrophilic carbonyl carbon, leading to the formation of a carbinolamine intermediate, which then dehydrates to form the characteristic imine or azomethine group (-C=N-).[13]

Conventional Synthetic Approaches

Traditional methods for Schiff base synthesis often involve refluxing the reactants in an organic solvent, such as ethanol or methanol, sometimes with the addition of an acid catalyst to facilitate the dehydration step.[12]

Experimental Protocol: Conventional Synthesis of a Phenolic Schiff Base

  • Reactant Preparation: Dissolve equimolar amounts of a phenolic aldehyde (e.g., salicylaldehyde) and a primary amine in a suitable solvent (e.g., absolute ethanol) in a round-bottom flask.

  • Catalyst Addition (Optional): Add a few drops of a catalyst, such as glacial acetic acid, to the reaction mixture.

  • Reflux: Heat the mixture to reflux with constant stirring for a period ranging from a few hours to several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[14]

  • Isolation and Purification: Upon completion, cool the reaction mixture to room temperature. The solid product, if formed, can be collected by filtration. If the product does not precipitate, the solvent can be removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent, such as ethanol or methanol.[14]

Green Synthetic Methodologies

In recent years, there has been a significant shift towards more environmentally friendly "green" synthetic methods.[15][16][17] These approaches aim to reduce or eliminate the use of hazardous solvents, minimize energy consumption, and shorten reaction times.[15][16][18]

Table 1: Comparison of Conventional and Green Synthetic Methods for Schiff Base Synthesis

MethodDescriptionAdvantagesDisadvantages
Conventional Reflux Heating reactants in a solvent for several hours.[12]Well-established, versatile.Long reaction times, use of volatile organic solvents, high energy consumption.
Microwave Irradiation Utilizes microwave energy to rapidly heat the reaction mixture.[15][16][18]Drastically reduced reaction times, often solvent-free, high yields.[15]Requires specialized equipment.
Ultrasonic-Assisted Synthesis Employs high-frequency sound waves to induce cavitation and accelerate the reaction.[15]Shorter reaction times, improved yields, can be performed at lower temperatures.Requires an ultrasonic bath or probe.
Grinding/Mechanochemistry Reactants are ground together in the absence of a solvent.[14]Solvent-free, simple, low energy consumption.May not be suitable for all reactants, can be difficult to scale up.
Natural Acid Catalysis Utilizes readily available natural acids like lemon juice as catalysts.[14]Eco-friendly, inexpensive, readily available catalyst.May require longer reaction times compared to microwave or ultrasonic methods.

Experimental Protocol: Microwave-Assisted Green Synthesis

  • Reactant Mixture: Place equimolar amounts of the phenolic aldehyde and primary amine in a microwave-safe vessel.

  • Irradiation: Subject the mixture to microwave irradiation at a specific power (e.g., 300-500 W) for a short duration (typically 2-10 minutes).[15][16] The reaction can often be performed without a solvent.

  • Work-up: After cooling, the solid product is typically washed with a small amount of a suitable solvent (e.g., cold ethanol) and dried.[12]

The general workflow for the synthesis and initial characterization can be depicted as:

Reactants Phenolic Aldehyde + Primary Amine Method Select Synthesis Method (Conventional or Green) Reactants->Method Reaction Reaction (e.g., Reflux, Microwave) Method->Reaction Isolation Isolation & Purification (Filtration, Recrystallization) Reaction->Isolation Characterization Spectroscopic Characterization Isolation->Characterization

Caption: General experimental workflow for Schiff base synthesis.

Section 3: Unveiling the Molecular Architecture - Spectroscopic and Physicochemical Characterization

The unambiguous characterization of newly synthesized Schiff base phenol derivatives is essential to confirm their structure and purity. A combination of spectroscopic techniques is typically employed for this purpose.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is a powerful tool for identifying the key functional groups in the synthesized compound. The disappearance of the C=O stretching vibration of the aldehyde and the N-H stretching of the primary amine, coupled with the appearance of a strong absorption band in the region of 1600-1650 cm⁻¹ corresponding to the C=N (imine) stretch, provides strong evidence for the formation of the Schiff base.[19]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum provides detailed information about the structure of the molecule. A characteristic singlet in the region of 8-9 ppm is indicative of the azomethine proton (-CH=N-).[19] The signals corresponding to the aromatic protons and the phenolic -OH proton can also be identified and assigned.

    • ¹³C NMR: The carbon NMR spectrum is used to identify all the unique carbon atoms in the molecule. The resonance for the imine carbon typically appears in the range of 140-160 ppm.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compound, further confirming its identity. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.[19]

  • UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The absorption bands observed can be attributed to π-π* and n-π* transitions within the aromatic rings and the imine group.[20][21]

Section 4: From Bench to Application - Exploring the Biological and Catalytic Potential

Schiff base phenol derivatives are a versatile class of compounds with a wide array of applications, largely due to their ability to chelate metal ions and their interesting electronic properties.[11][22]

Antimicrobial and Antifungal Activity

Many Schiff base phenol derivatives exhibit significant antimicrobial and antifungal properties.[3][4][23][24][25][26] The presence of the imine group is often crucial for this activity. The mechanism of action is thought to involve the interaction with microbial cells, potentially through the inhibition of essential enzymes or by disrupting cell membrane integrity. The formation of metal complexes with Schiff bases can further enhance their antimicrobial efficacy.[4]

Antioxidant Properties

The phenolic hydroxyl group in these derivatives endows them with potent antioxidant activity.[1][2][5][6][7] They can act as free radical scavengers through hydrogen atom transfer (HAT) or single electron transfer (SET) mechanisms.[5][6] The antioxidant capacity is influenced by the number and position of the hydroxyl groups, as well as the presence of other substituents on the aromatic rings.[1][5]

Catalytic Applications

Transition metal complexes of Schiff base phenol derivatives are widely used as catalysts in various organic transformations.[11][27][28][29] The ability of the Schiff base to form stable complexes with a variety of metal ions, along with the tunable steric and electronic environment around the metal center, makes them highly effective catalysts for reactions such as oxidations, reductions, and carbon-carbon bond-forming reactions.[11]

The diverse applications of these compounds are a testament to their rich chemistry and underscore the importance of continued research in this area. The systematic approach to design, synthesis, and characterization outlined in this guide provides a solid foundation for the discovery of novel Schiff base phenol derivatives with tailored properties for a wide range of scientific and industrial applications.

References

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Theoretical Exploration of the Electronic Landscape of 2-[(hexylamino)methyl]phenol: A Computational Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive theoretical framework for investigating the electronic properties of 2-[(hexylamino)methyl]phenol, a molecule of interest in materials science and drug development. By leveraging modern computational chemistry techniques, we can elucidate the fundamental electronic structure that governs its reactivity, optical behavior, and potential biological interactions. This document serves as a roadmap for researchers, scientists, and professionals in drug development to not only understand but also to replicate and expand upon these theoretical studies.

Introduction: The Scientific Imperative

This compound belongs to the class of Schiff bases, which are known for their diverse applications, including as catalysts, in medicinal chemistry, and as corrosion inhibitors. The presence of a phenolic hydroxyl group, an imine-like linkage, and a flexible hexyl chain imparts a unique combination of electronic and steric features. A thorough understanding of its electronic properties, such as the frontier molecular orbitals (HOMO and LUMO), electrostatic potential, and excited-state behavior, is paramount for predicting its chemical reactivity and designing novel applications.[1][2] This guide outlines a robust computational protocol using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to unravel these properties.[3][4]

Computational Methodology: A Self-Validating Workflow

The cornerstone of a reliable theoretical study is a well-defined and validated computational methodology. The following protocol is designed to ensure accuracy and reproducibility.

Geometry Optimization: Establishing the Ground State

The first and most critical step is to determine the most stable three-dimensional conformation of this compound.

Protocol:

  • Initial Structure Generation: The 2D structure of this compound will be sketched using a molecular editor and converted to a 3D structure.

  • Conformational Search (Optional but Recommended): Due to the flexible hexyl chain, a conformational search is advised to identify the global minimum on the potential energy surface.

  • DFT Optimization: The geometry will be optimized using a suitable DFT functional and basis set. The B3LYP functional with the 6-311++G(d,p) basis set is a common and reliable choice for organic molecules, balancing accuracy and computational cost.[4][5]

  • Frequency Analysis: A frequency calculation will be performed on the optimized geometry to confirm that it corresponds to a true energy minimum (i.e., no imaginary frequencies).

Causality: An accurate optimized geometry is the foundation for all subsequent electronic property calculations. Minor variations in bond lengths and angles can significantly impact the calculated electronic structure.

Diagram: Computational Workflow for Electronic Property Prediction

Computational Workflow cluster_0 Ground State Calculations cluster_1 Excited State Calculations Geometry Optimization Geometry Optimization Frequency Analysis Frequency Analysis Geometry Optimization->Frequency Analysis HOMO-LUMO Analysis HOMO-LUMO Analysis Geometry Optimization->HOMO-LUMO Analysis Molecular Electrostatic Potential (MESP) Molecular Electrostatic Potential (MESP) Geometry Optimization->Molecular Electrostatic Potential (MESP) Natural Bond Orbital (NBO) Analysis Natural Bond Orbital (NBO) Analysis Geometry Optimization->Natural Bond Orbital (NBO) Analysis TD-DFT Calculation TD-DFT Calculation Geometry Optimization->TD-DFT Calculation Simulated UV-Vis Spectrum Simulated UV-Vis Spectrum TD-DFT Calculation->Simulated UV-Vis Spectrum Initial Structure Initial Structure Initial Structure->Geometry Optimization

Caption: A schematic of the computational workflow for determining the electronic properties of this compound.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity.[6] The HOMO energy is related to the ionization potential (electron-donating ability), while the LUMO energy is related to the electron affinity (electron-accepting ability). The HOMO-LUMO energy gap provides insight into the molecule's kinetic stability and optical properties.[7]

Protocol:

  • Orbital Energy Calculation: Following geometry optimization, the energies of the HOMO and LUMO will be calculated at the same level of theory (e.g., B3LYP/6-311++G(d,p)).

  • Visualization: The 3D distributions of the HOMO and LUMO will be visualized to identify the regions of the molecule involved in electron donation and acceptance.

Molecular Electrostatic Potential (MESP)

The MESP map provides a visual representation of the charge distribution around the molecule, highlighting electrophilic and nucleophilic sites.[4] This is invaluable for predicting how the molecule will interact with other molecules, such as biological receptors or reactants.

Protocol:

  • MESP Calculation: The MESP will be calculated on the electron density surface of the optimized geometry.

  • Surface Mapping: The potential values will be mapped onto the molecular surface using a color scale (e.g., red for negative potential, blue for positive potential).

Excited-State Properties and UV-Vis Spectrum Simulation

Time-Dependent DFT (TD-DFT) is a powerful tool for investigating the electronic transitions that give rise to a molecule's UV-Vis absorption spectrum.[5]

Protocol:

  • TD-DFT Calculation: A TD-DFT calculation will be performed on the optimized ground-state geometry to compute the vertical excitation energies and oscillator strengths of the lowest-lying electronic transitions.

  • Spectral Simulation: The calculated excitation energies and oscillator strengths will be used to generate a simulated UV-Vis spectrum. This can then be compared with experimental data for validation.[1]

Predicted Electronic Properties and Their Implications

Based on studies of similar phenolic Schiff bases, we can anticipate the following electronic characteristics for this compound:

PropertyPredicted Value/CharacteristicImplication
HOMO Energy Relatively highGood electron-donating capability, potentially susceptible to oxidation.[6]
LUMO Energy Relatively lowGood electron-accepting capability.
HOMO-LUMO Gap ModerateIndicates good chemical reactivity and potential for interesting optical properties.[7]
MESP Negative potential around the phenolic oxygen and imine nitrogen; positive potential around the hydroxyl proton.These sites are likely to be involved in hydrogen bonding and interactions with electrophiles and nucleophiles, respectively.[4]
UV-Vis Spectrum Expected to show π-π* transitions at lower wavelengths and a lower energy n-π* transition.[1][8]The exact positions of these bands will be sensitive to the molecular environment and can be used to probe intermolecular interactions.

Correlation with Experimental Data: The Path to Validation

A purely theoretical study, while insightful, gains significant authority when validated against experimental findings.

  • UV-Vis Spectroscopy: The simulated UV-Vis spectrum from TD-DFT calculations should be compared with an experimentally measured spectrum in a suitable solvent.[9][10] Discrepancies can often be explained by solvent effects, which can also be modeled computationally using methods like the Polarizable Continuum Model (PCM).

  • X-ray Crystallography: If a crystal structure is available, the theoretically optimized geometry can be directly compared to the experimental bond lengths and angles.[11][12]

Diagram: Theory-Experiment Correlation

Theory_Experiment_Correlation Theoretical_Prediction Theoretical Prediction (DFT, TD-DFT) Validated_Model Validated Model Theoretical_Prediction->Validated_Model Comparison & Refinement Experimental_Data Experimental Data (UV-Vis, X-ray) Experimental_Data->Validated_Model Validation

Caption: The iterative process of comparing theoretical predictions with experimental data to arrive at a validated model.

Conclusion and Future Directions

This guide outlines a comprehensive theoretical approach to characterizing the electronic properties of this compound. By following these computational protocols, researchers can gain a deep understanding of the molecule's fundamental electronic structure, which is essential for its rational design and application in various scientific and industrial fields.

Future studies could expand upon this work by:

  • Investigating the effects of different substituents on the electronic properties.

  • Modeling the interaction of this compound with metal ions to explore its potential as a ligand.

  • Simulating its behavior in different solvent environments to understand solvatochromic effects.

  • Exploring its non-linear optical (NLO) properties, which are common in similar Schiff base compounds.[7][13]

References

  • Electronic spectral data of the Schiff bases and their complexes. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis, spectral characterization of Schiff base transition metal complexes: DNA cleavage and antimicrobial activity studies. (2009). Indian Academy of Sciences. Retrieved from [Link]

  • The LUMO/HOMO orbital graphs of the five phenolic compounds. (n.d.). ResearchGate. Retrieved from [Link]

  • Electronic spectra of the Schiff base and its complexes at 25 °C in DMSO. (n.d.). ResearchGate. Retrieved from [Link]

  • SYNTHESIS AND SPECTRAL CHARACTERIZATION OF SCHIFF BASE TRANSITION METAL COMPLEXES, DNA CLEAVAGE AND ANTIBACTERIAL ACTIVITY STUDI. (2018). Rasayan Journal of Chemistry. Retrieved from [Link]

  • Synthesis and Characterization of new Schiff Bases Ligand and Their Complexes with Some Transition Metals. (2014). Journal of Applicable Chemistry. Retrieved from [Link]

  • Combined Experimental and Computational Investigation of 2-(2-Hydroxyphenylimino) Phenolic Derivatives: Synthesis, Molecular Structure and NLO Studies. (2017). Scientific Research Publishing. Retrieved from [Link]

  • Molecular Geometry, Homo-Lumo Analysis and Mulliken Charge Distribution of 2,6-Dichloro-4-Fluoro Phenol Using DFT and HF Method. (2022). ResearchGate. Retrieved from [Link]

  • Molecular Geometry, Homo-Lumo Analysis and Mulliken Charge Distribution of 2,6-Dichloro-4-Fluoro Phenol Using DFT and HF Method. (2022). Semantic Scholar. Retrieved from [Link]

  • HOMO-LUMO of (a) phenol, (b) PVPP, and (c) PVPP− phenol. (n.d.). ResearchGate. Retrieved from [Link]

  • Crystal structure of 2-[(2-(2-Hydroxyethylamino) ethylimino) methyl] phenol at 130K. (2012). ResearchGate. Retrieved from [Link]

  • Theoretical evaluation of chemical reactivity of phenol, 2-aminophenol and 2-nitrophenol by DFT. (2022). International Journal of Current Science (IJCSPUB). Retrieved from [Link]

  • Crystal structure of 2-[(2-(2-Hydroxyethylamino) ethylimino) methyl] phenol at 130K. (2017). ResearchGate. Retrieved from [Link]

  • DFT, FT-IR, Fukui Function and MESP analyses of 2-ethoxy-4-{(E)-[(3 nitrophenyl)imino]methyl}phenol. (2022). YMER. Retrieved from [Link]

  • DFT calculations, spectroscopy and antioxidant activity studies on (E)-2-nitro-4-[(phenylimino)methyl]phenol. (2015). PubMed. Retrieved from [Link]

  • Spectroscopic investigations and quantum chemical computational study of (E)-4-methoxy-2-[(p-tolylimino)methyl]phenol. (2010). ResearchGate. Retrieved from [Link]

  • DFT calculations, spectroscopy and antioxidant activity studies on (E)-2-nitro-4-[(phenylimino)methyl]phenol. (2015). ResearchGate. Retrieved from [Link]

  • Theoretical study of a series of phenol derivatives: molecular properties vs. cytotoxicity. (2017). ResearchGate. Retrieved from [Link]

  • Spectroscopic, molecular structure characterizations and quantum chemical computational studies of (E)-5-(diethylamino)-2-[(2-fluorophenylimino)methyl]phenol. (2015). ResearchGate. Retrieved from [Link]

  • Computational Study of p-Methyl Phenol. (n.d.). Scribd. Retrieved from [Link]

  • New computational chemistry techniques accelerate the prediction of molecules and materials. (2024). MIT News. Retrieved from [Link]

  • Effects of Solvents on the Electronic and Molecular Properties of 4- ((2-Methyl-4-Nitrophenyl) Imino Methyl)Phenol. (2019). ResearchGate. Retrieved from [Link]

  • Method for synthesizing 2, 4, 6-tri(dimethylamino methyl) phenol. (2012). Google Patents.
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  • Study the Pollutants Chlorophenols: Electronic and Physical Properties Relationship. (2016). ResearchGate. Retrieved from [Link]

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A Technical Guide to the Preliminary Investigation of 2-[(Hexylamino)methyl]phenol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the initial synthesis, characterization, and biological evaluation of novel 2-[(hexylamino)methyl]phenol derivatives. Designed for researchers and drug development professionals, the narrative emphasizes the rationale behind experimental choices, ensuring a robust and logically sound preliminary investigation.

Introduction: The Rationale for Investigation

Phenolic compounds are a cornerstone of medicinal chemistry, exhibiting a vast spectrum of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties.[1][2] The core structure, a hydroxyl group attached to an aromatic ring, is a versatile scaffold amenable to chemical modification to enhance potency and selectivity.[3][4] This guide focuses on a specific subclass: this compound derivatives. The introduction of an aminomethyl group via the Mannich reaction is a well-established strategy to synthesize "Mannich bases," which often possess unique pharmacological profiles.[5][6] The hexylamino moiety is specifically chosen to impart significant lipophilicity, a critical parameter that can influence a compound's ability to cross biological membranes and interact with hydrophobic targets.[7]

The preliminary investigation outlined herein is designed to efficiently synthesize a small library of these derivatives and screen them for foundational biological activities—namely antioxidant and antimicrobial effects—to establish a baseline structure-activity relationship (SAR) that will guide future, more targeted research.

Synthesis and Structural Elucidation

The cornerstone of synthesizing this compound derivatives is the Mannich reaction, a three-component condensation of a compound with an active hydrogen (phenol), an aldehyde (formaldehyde), and a primary or secondary amine (hexylamine).[5][6]

The Mannich Reaction: A Strategic Choice

The Mannich reaction is selected for its operational simplicity, high atom economy, and the reliability with which it introduces the desired aminomethyl functionality onto the phenol ring.[8] The reaction proceeds via the formation of an electrophilic iminium ion from hexylamine and formaldehyde. The electron-rich phenol ring then acts as a nucleophile, attacking the iminium ion in an electrophilic aromatic substitution.[5] The phenolic hydroxyl group is a strong ortho-, para-director, and the aminomethylation typically occurs at the ortho position due to steric hindrance and potential hydrogen bonding interactions, yielding the desired 2-substituted product.[8][9]

Mannich_Reaction_Workflow cluster_reactants Reactants cluster_process Process cluster_output Output Phenol Substituted Phenol MannichRxn Mannich Condensation (Solvent, Temp Control) Phenol->MannichRxn Hexylamine Hexylamine Hexylamine->MannichRxn Formaldehyde Formaldehyde Formaldehyde->MannichRxn Product Crude Product Mixture MannichRxn->Product Purification Purification (e.g., Column Chromatography) FinalProduct Pure this compound Derivative Purification->FinalProduct Product->Purification Characterization Structural Characterization (NMR, MS, IR) FinalProduct->Characterization

Caption: Synthetic workflow for this compound derivatives.

Experimental Protocol: Synthesis

Objective: To synthesize a representative this compound derivative.

Materials:

  • Substituted Phenol (e.g., 4-chlorophenol)

  • Hexylamine

  • Formaldehyde (37% aqueous solution)

  • Ethanol, 96%

  • Round-bottom flask, magnetic stirrer, ice bath, reflux condenser

Procedure:

  • In a 250 mL round-bottom flask, dissolve 0.1 mol of the substituted phenol in 100 mL of ethanol.

  • Cool the flask in an ice bath with continuous stirring.

  • Slowly add 0.1 mol of hexylamine to the cooled solution.

  • Dropwise, add 0.1 mol of aqueous formaldehyde solution to the mixture, ensuring the temperature remains below 10°C.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Stir the reaction mixture for 24-48 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, remove the ethanol under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.

  • Combine the fractions containing the pure product and evaporate the solvent to yield the final compound.

Structural Characterization

Unambiguous structural confirmation is paramount. A combination of spectroscopic methods should be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural elucidation.

    • ¹H NMR: Expect to see characteristic signals for the aromatic protons (their splitting pattern reveals the substitution), a singlet for the benzylic methylene bridge (-CH₂-N-), and signals corresponding to the hexyl chain. The absence of the starting phenol's active hydrogen signal and the appearance of the new methylene bridge are key indicators of success.

    • ¹³C NMR: Will confirm the number of unique carbon atoms, with characteristic shifts for the aromatic carbons, the new benzylic carbon, and the carbons of the hexyl group.

  • Mass Spectrometry (MS): Provides the molecular weight of the synthesized compound, confirming its elemental composition. The fragmentation pattern can also offer further structural clues.

  • Infrared (IR) Spectroscopy: Useful for identifying key functional groups. Look for the broad O-H stretch of the phenol, C-H stretches (aromatic and aliphatic), and C-N stretches.

Biological Activity Assessment

A preliminary investigation should focus on broad-spectrum bioactivities commonly associated with phenolic compounds.[10]

Biological_Screening_Workflow cluster_antioxidant Antioxidant Screening cluster_antimicrobial Antimicrobial Screening Compound Synthesized Derivative DPPH DPPH Assay Compound->DPPH ABTS ABTS Assay Compound->ABTS MIC MIC Determination (e.g., Broth Microdilution) Compound->MIC Antioxidant_Data IC50 Values DPPH->Antioxidant_Data ABTS->Antioxidant_Data SAR Structure-Activity Relationship (SAR) Analysis Antioxidant_Data->SAR MBC MBC Determination MIC->MBC Antimicrobial_Data MIC/MBC Values MIC->Antimicrobial_Data Antimicrobial_Data->SAR

Caption: Workflow for preliminary biological screening of derivatives.

In Vitro Antioxidant Activity

Oxidative stress is implicated in numerous diseases, making antioxidant capacity a valuable therapeutic attribute.[2] To gain a comprehensive understanding, it is crucial to use at least two different assays that operate via slightly different mechanisms.[11][12]

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This method measures the ability of the compound to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically. It is a rapid and simple assay.

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay: This assay involves a pre-formed ABTS radical cation, which is quenched by the antioxidant.[13] The ABTS radical is soluble in both aqueous and organic solvents, allowing for the testing of both hydrophilic and lipophilic compounds.[11]

Data Presentation: Antioxidant Activity

Results should be summarized as IC₅₀ values (the concentration of the compound required to scavenge 50% of the radicals).

Compound IDR-Group on PhenolDPPH IC₅₀ (µM)ABTS IC₅₀ (µM)
STD-Ascorbic Acid -28.0 ± 2.115.5 ± 1.3
STD-Trolox -45.3 ± 3.522.1 ± 1.9
DERIV-01 HDataData
DERIV-02 4-ClDataData
DERIV-03 4-OCH₃DataData
Experimental Protocol: DPPH Assay

Objective: To determine the DPPH radical scavenging activity of a derivative.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • Test compound stock solution (in methanol or DMSO)

  • Ascorbic acid or Trolox (positive control)

  • 96-well microplate, spectrophotometer

Procedure:

  • Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution in the dark.

  • In a 96-well plate, add 100 µL of the DPPH solution to each well.

  • Add 100 µL of the test compound at various concentrations (e.g., serial dilutions from 100 µM to 1 µM) to the wells.

  • For the control well, add 100 µL of the solvent (methanol or DMSO).

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of scavenging activity using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100

  • Plot the % inhibition against the concentration of the test compound to determine the IC₅₀ value.[12]

Antimicrobial Activity

The rise of antimicrobial resistance necessitates the search for new antimicrobial agents.[14] Phenolic compounds are known to exert antimicrobial effects, often by disrupting the bacterial cytoplasmic membrane, which leads to the leakage of intracellular components and inhibition of essential enzymes.[3][7][14]

  • Minimum Inhibitory Concentration (MIC): The lowest concentration of the compound that visibly inhibits the growth of a microorganism. This is typically determined using a broth microdilution method.

  • Minimum Bactericidal Concentration (MBC): The lowest concentration of the compound that results in a 99.9% reduction in the initial bacterial inoculum. This is determined by sub-culturing from the clear wells of the MIC assay onto agar plates.

A standard panel of test organisms should include Gram-positive bacteria (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli) to assess the spectrum of activity.[15]

Data Presentation: Antimicrobial Activity

Compound IDR-Group on PhenolS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
STD-Ciprofloxacin -10.5
DERIV-01 HDataData
DERIV-02 4-ClDataData
DERIV-03 4-OCH₃DataData

Preliminary Structure-Activity Relationship (SAR) Insights

SAR analysis aims to correlate the structural features of the synthesized molecules with their biological activity.[16] Even with a small set of derivatives, initial trends can be identified to guide the next round of synthesis.

Key Structural Points to Analyze:

  • The Phenolic Hydroxyl Group: The presence of a free hydroxyl group is often crucial for both antioxidant (as a hydrogen donor) and antimicrobial activity.[15] To test this, one could synthesize an O-methylated analogue and compare its activity.

  • Substituents on the Phenolic Ring:

    • Electron-donating groups (e.g., -OCH₃) may enhance antioxidant activity by stabilizing the resulting phenoxy radical.

    • Electron-withdrawing groups (e.g., -Cl, -NO₂) can increase the acidity of the phenolic proton and alter the molecule's electronic properties and lipophilicity, which can significantly impact antimicrobial activity.[14]

  • The Amino Moiety: The hexyl group provides significant lipophilicity. One could synthesize analogues with shorter or longer alkyl chains to probe the effect of lipophilicity on antimicrobial potency. Increased lipophilicity can enhance membrane disruption but may also lead to decreased aqueous solubility.[17]

Relating these structural modifications to the quantitative data from the biological assays forms the basis of the SAR and is the primary goal of this preliminary investigation.[18][19][20]

References

  • Dorman, H. J. D., & Deans, S. G. (2000). Antimicrobial agents from plants: antibacterial activity of plant volatile oils. Journal of Applied Microbiology, 88(2), 308-316. [Link available upon request]
  • Pinheiro, A. M., et al. (2018). Semisynthetic Phenol Derivatives Obtained from Natural Phenols: Antimicrobial Activity and Molecular Properties. Journal of Agricultural and Food Chemistry, 66(31), 8299-8308. [Link]

  • Lucchini, J. J., et al. (1990). The mechanism of the bactericidal action of oregano and thyme essential oils. Essais et Recherches, 2, 111-118. [Link available upon request]
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  • Tramontini, M., & Angiolini, L. (1990). The Mannich reaction: a study of its mechanism and stereochemistry. Tetrahedron, 46(6), 1791-1837. [Link available upon request]
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  • Akihisa, T., et al. (2005). 6-(Aminomethylphenoxy)benzoxaborole derivatives as anti-inflammatory agents: structure-activity relationships. Bioorganic & medicinal chemistry letters, 15(15), 3567-3571. [Link available upon request]
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Methodological & Application

Synthesis of 2-[(hexylamino)methyl]phenol: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed protocol for the synthesis of 2-[(hexylamino)methyl]phenol, a phenolic Mannich base with significant potential in medicinal chemistry and materials science.[1][2] The synthesis is achieved through the well-established Mannich reaction, a three-component condensation involving phenol, formaldehyde, and hexylamine.[3][4] This guide delves into the underlying reaction mechanism, offers a step-by-step experimental procedure, outlines crucial safety precautions, and provides methods for purification and characterization of the final product. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge and practical guidance to successfully synthesize and utilize this versatile compound.

Introduction

Phenolic Mannich bases are a class of organic compounds characterized by an aminomethyl group attached to a phenol ring, typically at the ortho or para position relative to the hydroxyl group.[3] These compounds have garnered considerable interest due to their diverse biological activities, including antimicrobial, anticancer, and antioxidant properties.[1][2][5] The introduction of the aminoalkyl chain via the Mannich reaction can significantly alter the physicochemical characteristics and biological profile of the parent phenol.[5] this compound, the subject of this protocol, incorporates a hexylamino moiety, which imparts specific lipophilic characteristics that may be advantageous for various applications.

The synthesis of this compound relies on the Mannich reaction, a cornerstone of organic synthesis that facilitates the aminoalkylation of an acidic proton.[4][6] In this case, the electron-rich phenol acts as the nucleophile, attacking an electrophilic iminium ion formed in situ from the reaction of formaldehyde and hexylamine.[3][7] This one-pot, three-component reaction offers an efficient and straightforward route to the desired product.

Reaction Mechanism

The synthesis of this compound proceeds via the classical Mannich reaction mechanism, which can be broken down into two primary stages:

  • Formation of the Iminium Ion: The reaction is initiated by the nucleophilic addition of the primary amine, hexylamine, to the carbonyl carbon of formaldehyde. This is followed by dehydration to form a reactive electrophilic species known as an iminium ion (specifically, a N-hexylmethaniminium ion).[7][8][9]

  • Electrophilic Aromatic Substitution: The phenol, activated by the electron-donating hydroxyl group, then acts as a nucleophile. It attacks the electrophilic carbon of the iminium ion, leading to the formation of a new carbon-carbon bond at the ortho position of the phenol ring. A final deprotonation step regenerates the aromaticity of the ring and yields the this compound product.[3][6]

The reaction typically favors substitution at the ortho position due to the directing effect of the hydroxyl group.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents
ReagentChemical FormulaMolar Mass ( g/mol )CAS NumberKey Properties
PhenolC₆H₅OH94.11108-95-2Corrosive, Toxic
Formaldehyde (37% aq. soln.)CH₂O30.0350-00-0Toxic, Carcinogen
HexylamineC₆H₁₅N101.19111-26-2Flammable, Corrosive
Ethanol (95%)C₂H₅OH46.0764-17-5Flammable
Diethyl Ether(C₂H₅)₂O74.1260-29-7Highly Flammable
Anhydrous Sodium SulfateNa₂SO₄142.047757-82-6Hygroscopic
Equipment
  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • pH paper or pH meter

Synthesis Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve phenol (9.41 g, 0.1 mol) in 50 mL of ethanol.

  • Addition of Hexylamine: To the stirred solution, add hexylamine (10.12 g, 0.1 mol) dropwise at room temperature.

  • Addition of Formaldehyde: Cool the mixture in an ice bath. Slowly add formaldehyde solution (8.1 g of 37% aqueous solution, 0.1 mol) to the reaction mixture using a dropping funnel over a period of 30 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux (approximately 80-85 °C) and maintain reflux for 4 hours.

  • Work-up: After cooling to room temperature, pour the reaction mixture into 150 mL of cold water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine (2 x 50 mL).

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification and Characterization

Purification

The crude this compound can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent. Alternatively, vacuum distillation can be employed for purification.[10][11][12]

Characterization

The structure and purity of the synthesized compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the position of the aminomethyl group on the phenol ring.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the O-H stretch of the phenol, the N-H stretch of the secondary amine, and the C-H stretches of the alkyl groups.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition.

  • Melting Point (M.P.): To assess the purity of the final product.

Safety Precautions

It is imperative to conduct this synthesis in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[13][14][15]

  • Phenol: is highly corrosive and toxic. It can be readily absorbed through the skin and can cause severe burns and systemic toxicity.[16] Avoid all contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[15][16]

  • Formaldehyde: is a known carcinogen and is toxic upon inhalation and ingestion.[17] Handle with extreme care to avoid exposure.

  • Hexylamine: is a flammable and corrosive liquid. Avoid contact with skin and eyes.

  • Diethyl Ether: is highly flammable and should be handled away from any ignition sources.

Always consult the Safety Data Sheets (SDS) for all reagents before commencing the experiment.[13][14][17]

Experimental Workflow Diagram

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Characterization A Dissolve Phenol in Ethanol B Add Hexylamine A->B C Add Formaldehyde (ice bath) B->C D Reflux for 4 hours C->D E Quench with Water D->E F Extract with Diethyl Ether E->F G Wash with Brine F->G H Dry over Na₂SO₄ G->H I Solvent Removal H->I J Purification (Chromatography/Distillation) I->J K NMR, IR, MS, M.P. J->K L Final Product: This compound K->L

Caption: Workflow for the synthesis of this compound.

Conclusion

This application note provides a robust and detailed protocol for the synthesis of this compound via the Mannich reaction. By following the outlined procedures and adhering to the specified safety precautions, researchers can reliably synthesize this valuable compound for further investigation in various scientific disciplines. The provided information on the reaction mechanism and characterization techniques serves to enhance the understanding and successful execution of this synthetic route.

References

  • D. M. D. Suk, et al. (2014). SYNTHESIS AND REACTIVITY OF MANNICH BASES. PART 32. PHENOLIC MANNICH BASES OF 1-(1-HYDROXYNAPHTHALEN- 2-YL)ETHANONE. Journal of the Serbian Chemical Society.
  • BenchChem. (2025). A Comprehensive Guide to the Synthesis of Phenolic Mannich Bases. BenchChem.
  • Feyzi Sinan Tokalı, et al. (2021). Novel phenolic Mannich base derivatives: synthesis, bioactivity, molecular docking, and ADME-Tox Studies.
  • Taylor & Francis Online. (2013). Synthesis and characterization of phenolic Mannich bases and effects of these compounds on human carbonic anhydrase isozymes I and II. Taylor & Francis Online.
  • Stephen, A., et al. (n.d.). Synthesis and characterization of some antimicrobial phenolic Mannich bases.
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  • Google Patents. (n.d.). CN102746168A - Method for synthesizing 2, 4, 6-tri(dimethylamino methyl) phenol.
  • Google Patents. (n.d.). DE19651040C2 - Process for the preparation of 2-amino-5-alkyl-phenols.
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Harnessing 2-[(hexylamino)methyl]phenol as a Versatile Ligand for Novel Metal Complexes: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract: This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the utilization of 2-[(hexylamino)methyl]phenol as a bidentate N,O-donor ligand for the synthesis of transition metal complexes. We delve into the foundational principles and detailed protocols for the synthesis of the ligand via the Mannich reaction, its subsequent complexation with metal ions, and the rigorous characterization of the resulting complexes using modern analytical techniques. Furthermore, this guide outlines field-proven protocols for evaluating the potential of these complexes in two critical application areas: antimicrobial drug discovery and catalysis. The causality behind experimental choices is explained throughout, ensuring that each protocol is a self-validating system for robust and reproducible results.

Part 1: The Ligand: Synthesis and Characterization of this compound

The ligand, this compound, is a Mannich base, structurally analogous to the widely studied Schiff base ligands. Its synthesis is typically achieved through a Mannich condensation reaction, a cornerstone of organic chemistry that involves the aminoalkylation of an acidic proton located on a carbon atom. In this case, the acidic phenolic proton facilitates the reaction between phenol, formaldehyde, and a primary amine (hexylamine).[1] This reaction is advantageous due to its high atom economy and straightforward procedure.

The resulting ligand possesses two key donor atoms for metal coordination: the phenolic oxygen and the secondary amine nitrogen. This N,O-bidentate chelation forms a stable six-membered ring with a metal ion, a favored conformation in coordination chemistry.[2]

Protocol 1: Synthesis of this compound

This protocol details the one-pot synthesis of the ligand.

Rationale: The use of ethanol as a solvent facilitates the dissolution of all reactants and allows the reaction to proceed at a moderate reflux temperature. The stepwise addition of formaldehyde minimizes polymerization side reactions.

Materials:

  • Phenol (9.41 g, 0.1 mol)

  • Hexylamine (10.12 g, 0.1 mol)

  • Formaldehyde (37% aqueous solution, 8.1 g, 0.1 mol)

  • Ethanol (200 mL)

  • Round-bottom flask (500 mL) with reflux condenser

  • Magnetic stirrer and hotplate

Procedure:

  • Dissolve phenol (0.1 mol) and hexylamine (0.1 mol) in 150 mL of ethanol in the 500 mL round-bottom flask.

  • Stir the mixture at room temperature for 15 minutes to ensure homogeneity.

  • Slowly add the formaldehyde solution (0.1 mol) dropwise to the stirring mixture over 30 minutes. An exothermic reaction may be observed.

  • Once the addition is complete, attach the reflux condenser and heat the mixture to reflux (approx. 80°C) for 4 hours.

  • After reflux, cool the reaction mixture to room temperature.

  • Reduce the solvent volume by approximately 75% using a rotary evaporator.

  • Cool the concentrated solution in an ice bath to precipitate the product.

  • Collect the solid product by vacuum filtration, wash with cold diethyl ether to remove any unreacted starting materials, and dry in vacuo.

Characterization: The identity and purity of the synthesized ligand should be confirmed using standard techniques such as ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and melting point determination.

Part 2: Synthesis of Metal Complexes

The coordination of this compound to a metal ion typically proceeds by mixing the ligand with a suitable metal salt in an appropriate solvent, often under reflux to facilitate complex formation.[3] The deprotonation of the phenolic hydroxyl group is crucial for coordination, creating a monoanionic bidentate ligand.

Causality in Complexation:

  • Choice of Metal Salt: Acetates or chlorides (e.g., Copper(II) acetate, Cobalt(II) chloride) are commonly used as they possess labile counter-ions that are easily displaced by the ligand.

  • Solvent: Methanol and ethanol are preferred solvents as they readily dissolve both the ligand and many transition metal salts, and their boiling points are suitable for refluxing the reaction.[4]

  • Stoichiometry: A 2:1 ligand-to-metal molar ratio is typically employed to satisfy the coordination sphere of a metal ion like Cu(II) or Ni(II), leading to complexes with a general formula of [M(L)₂].

G cluster_reactants Reactants cluster_process Process cluster_product Product Ligand This compound (Ligand, LH) Solvent Dissolve in Methanol/Ethanol Ligand->Solvent MetalSalt Metal Salt (e.g., M(OAc)₂) MetalSalt->Solvent Reflux Reflux for 2-4h Solvent->Reflux Complex [M(L)₂] Complex Reflux->Complex Filtration Filter, Wash & Dry Complex->Filtration

Protocol 2: Synthesis of a Bis(2-[(hexylamino)methyl]phenolato)copper(II) Complex

Materials:

  • This compound (Ligand, LH) (4.42 g, 0.02 mol)

  • Copper(II) Acetate Monohydrate (1.99 g, 0.01 mol)

  • Methanol (100 mL)

  • Round-bottom flask (250 mL) with reflux condenser

Procedure:

  • Dissolve the ligand (0.02 mol) in 50 mL of warm methanol in the 250 mL round-bottom flask.

  • In a separate beaker, dissolve the copper(II) acetate monohydrate (0.01 mol) in 50 mL of methanol.

  • Add the copper(II) solution dropwise to the stirring ligand solution. A color change should be immediately apparent, indicating coordination.

  • Attach the reflux condenser and heat the mixture to reflux for 2 hours.

  • Cool the mixture to room temperature. A precipitate of the metal complex will form.

  • Collect the solid complex by vacuum filtration.

  • Wash the precipitate with small portions of cold methanol and then diethyl ether to remove impurities.

  • Dry the final product in a desiccator over anhydrous CaCl₂.

Part 3: Physicochemical Characterization of Metal Complexes

Characterization is essential to confirm the successful formation of the complex and to elucidate its structure and properties. A combination of spectroscopic and analytical techniques is required for a comprehensive analysis.[5]

G cluster_synthesis Synthesis cluster_analysis Characterization cluster_interpretation Data Interpretation Synthesize Synthesize Complex FTIR FT-IR Spectroscopy Synthesize->FTIR UVVis UV-Vis Spectroscopy Synthesize->UVVis XRay Single Crystal X-Ray (if crystals form) Synthesize->XRay Elemental Elemental Analysis Synthesize->Elemental Structure Elucidate Structure & Coordination FTIR->Structure UVVis->Structure XRay->Structure Elemental->Structure

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is a powerful tool for confirming coordination. Key spectral changes from the free ligand to the metal complex provide direct evidence of bonding.[4][6]

  • O-H Vibration: The broad peak corresponding to the phenolic O-H stretch (typically ~3300-3400 cm⁻¹) in the free ligand will disappear upon deprotonation and coordination to the metal ion.

  • C=N Vibration (Azomethine): While this ligand is a Mannich base, the principle is similar for the C-N bond. A shift in the C-N stretching frequency upon complexation indicates the involvement of the nitrogen atom in coordination.

  • New Bands: The formation of new, lower frequency bands (typically in the 400-600 cm⁻¹ region) can be assigned to M-O and M-N stretching vibrations, providing direct evidence of coordination.[6]

UV-Visible (UV-Vis) Spectroscopy

Electronic spectroscopy provides information about the electronic transitions within the complex and can be indicative of the coordination geometry.[5][7]

  • Intra-ligand Transitions: The π → π* and n → π* transitions associated with the aromatic ring and heteroatoms of the ligand will typically shift upon complexation due to the influence of the metal ion.

  • Ligand-to-Metal Charge Transfer (LMCT): New, often intense, bands may appear, which are attributed to the transfer of electron density from the ligand orbitals to the metal d-orbitals.

  • d-d Transitions: For transition metal complexes (e.g., Cu(II), Co(II)), weak absorptions in the visible region corresponding to d-d electronic transitions can provide evidence for a specific coordination geometry (e.g., square planar or tetrahedral).[5]

Technique Free Ligand (Expected) Metal Complex (Expected Change) Information Gained
FT-IR Broad ν(O-H) at ~3300 cm⁻¹Disappearance of ν(O-H) bandConfirms deprotonation and O-coordination
ν(C-N) at ~1250 cm⁻¹Shift in ν(C-N) frequencyConfirms N-coordination
-Appearance of ν(M-N) & ν(M-O) at 400-600 cm⁻¹Direct evidence of metal-ligand bonds
UV-Vis π → π* (~280 nm)Bathochromic/Hypsochromic shiftPerturbation of ligand orbitals by metal
n → π* (~320 nm)Shift and intensity changeInvolvement of lone pairs in bonding
-Appearance of d-d bands (>400 nm)Indication of coordination geometry
X-Ray Crystallography

For definitive structural elucidation, single-crystal X-ray diffraction is the gold standard. If suitable crystals can be grown, this technique provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions.[8][9] The data can confirm the bidentate coordination of the ligand and reveal the overall geometry around the metal center (e.g., distorted square planar, tetrahedral).[8]

Part 4: Application in Antimicrobial Drug Development

A significant body of research demonstrates that the biological activity of a ligand can be enhanced upon chelation with a metal ion.[3][10] This is often attributed to Tweedy's chelation theory, which suggests that complexation increases the lipophilicity of the ligand, facilitating its transport across microbial cell membranes.[11][12]

Protocol 3: Antimicrobial Susceptibility Testing via Broth Microdilution

This protocol determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an agent that prevents the visible growth of a microorganism.

Materials:

  • Synthesized metal complexes and free ligand

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB) or appropriate growth medium

  • Sterile 96-well microtiter plates

  • Dimethyl sulfoxide (DMSO) for stock solutions

  • Positive control (e.g., Ciprofloxacin) and negative control (DMSO)

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

Procedure:

  • Prepare Stock Solutions: Dissolve the test compounds (complexes and ligand) in DMSO to a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: In the 96-well plate, perform a two-fold serial dilution of each test compound.

    • Add 100 µL of MHB to wells 2 through 12.

    • Add 200 µL of the stock solution (appropriately diluted in MHB) to well 1.

    • Transfer 100 µL from well 1 to well 2, mix, then transfer 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.

    • Well 11 serves as the growth control (MHB + inoculum, no compound).

    • Well 12 serves as the sterility control (MHB only).

  • Inoculation: Dilute the standardized bacterial inoculum so that each well receives a final concentration of approximately 5 x 10⁵ CFU/mL. Add the diluted inoculum to wells 1 through 11.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Compound MIC (µg/mL) vs. S. aureus MIC (µg/mL) vs. E. coli
Ligand (LH)>256>256
[Cu(L)₂]3264
[Ni(L)₂]64128
[Co(L)₂]6464
[Zn(L)₂]3232
Ciprofloxacin10.5
Note: The above data is hypothetical and for illustrative purposes.

Part 5: Application in Homogeneous Catalysis

Transition metal complexes are widely used as catalysts due to their ability to exist in multiple oxidation states and adopt various coordination geometries, facilitating substrate activation.[13][14] Complexes derived from N,O-donor ligands have shown promise in various oxidation reactions.[15][16]

Protocol 4: Catalytic Oxidation of Phenol

This protocol outlines a model reaction to screen the catalytic activity of the synthesized complexes for the oxidation of phenol using hydrogen peroxide as a green oxidant.

Materials:

  • Synthesized metal complex (catalyst)

  • Phenol

  • Hydrogen Peroxide (H₂O₂, 30% solution)

  • Acetonitrile (solvent)

  • Gas Chromatograph (GC) for monitoring reaction progress

Procedure:

  • Set up a reaction vessel (e.g., a three-necked flask) with a stirrer and temperature control.

  • To the vessel, add phenol (e.g., 0.1 mmol) and the metal complex catalyst (e.g., 1 mol%) dissolved in 10 mL of acetonitrile.

  • Heat the mixture to the desired reaction temperature (e.g., 60°C).

  • Start the reaction by adding hydrogen peroxide (e.g., 1 mmol) slowly to the stirring solution.

  • Monitor the reaction progress by withdrawing small aliquots at regular time intervals and analyzing them by GC to determine the conversion of phenol.

  • The primary oxidation products are typically hydroquinone and catechol. Calculate the conversion (%) and selectivity (%) for the main products.

Rationale: The metal center of the complex is believed to activate the hydrogen peroxide, generating reactive oxygen species that then oxidize the phenol substrate. The efficiency of the catalyst can be determined by comparing the reaction rate and product yield to a control reaction run without the catalyst.[15]

Conclusion

This compound is a readily accessible and highly versatile ligand for coordination chemistry. Its ability to form stable complexes with a range of transition metals opens avenues for the development of novel materials with significant potential in medicinal chemistry and industrial catalysis. The protocols and principles outlined in this guide provide a solid foundation for researchers to synthesize, characterize, and evaluate these promising compounds in a systematic and scientifically rigorous manner.

References

  • ACS Omega. Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. ACS Publications. Available at: [Link]

  • PubMed Central. Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. National Center for Biotechnology Information. Available at: [Link]

  • Schiff base metal complexes: Advances in synthesis, characterization, and exploration of their biological potential. (2024). Available at: [Link]

  • Habib, S. I., & Joshi, S. R. X-ray Crystallographic Studies of Some Heterocyclic Schiff Bases of Salisylaldoxime with Ni (II), Cu (II) and Co (II) Transition Metal Complexes. International Journal of ChemTech Research. Available at: [Link]

  • Synthesis, Characterization, and Catalytic Applications of Schiff-Base Metal Complexes. (2024). MDPI. Available at: [Link]

  • SYNTHESIS AND CHARACTERIZATION OF SCHIFF BASE TRANSITION METAL COMPLEXES. (2022). Journal of University of Babylon for Pure and Applied Sciences. Available at: [Link]

  • ACS Omega. Structural Investigation of Schiff Base Ligand and Dinuclear Copper Complex: Synthesis, Crystal Structure, Computational, and Latent Fingerprint Analysis. ACS Publications. Available at: [Link]

  • PubMed. Synthesis, Characterization and X-Ray Crystal Structures of Schiff Base Zinc(II) Complexes with Antibacterial Activity. National Center for Biotechnology Information. Available at: [Link]

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Application Notes and Protocols: 2-[(hexylamino)methyl]phenol as a High-Efficacy Corrosion Inhibitor for Steel in Acidic Environments

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Advanced Corrosion Mitigation

Corrosion of steel remains a critical challenge across numerous industrial sectors, leading to significant economic losses and safety concerns.[1][2] Acidic environments, prevalent in industrial cleaning, pickling, and oil and gas exploration, accelerate the electrochemical degradation of steel infrastructure.[2][3] The deployment of organic corrosion inhibitors is a primary strategy to mitigate this damage.[1][4] These molecules function by adsorbing onto the steel surface, forming a protective barrier that impedes the corrosive process.[4][5][6] Phenol derivatives, in particular, have garnered substantial interest due to the presence of lone pair electrons on oxygen and nitrogen atoms, as well as the π-electrons of the aromatic ring, which facilitate strong adsorption onto the metal surface.[1][4][6]

This document provides a comprehensive guide to the application of 2-[(hexylamino)methyl]phenol , a promising Mannich base corrosion inhibitor, for the protection of steel in acidic media. We will delve into its synthesis, mechanism of action, and detailed protocols for evaluating its inhibition efficiency using established electrochemical and gravimetric techniques.

Synthesis of this compound: A Mannich Condensation Approach

The synthesis of this compound is readily achieved via a Mannich reaction, a classic organic transformation that involves the aminoalkylation of an acidic proton located on a phenol. This one-pot synthesis is efficient and utilizes readily available starting materials. A plausible synthetic route is outlined below, based on established methods for similar phenolic compounds.[7][8]

Reaction Scheme:

Protocol:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, dissolve phenol (1 equivalent) in ethanol.

  • Amine Addition: To the stirred solution, add hexylamine (1 equivalent).

  • Formaldehyde Addition: Slowly add an aqueous solution of formaldehyde (37%, 1.1 equivalents) dropwise to the reaction mixture at room temperature. The addition should be controlled to maintain a gentle reaction rate.

  • Reaction: After the addition is complete, heat the mixture to reflux (approximately 80-90°C) and maintain for 4-6 hours.

  • Work-up: After cooling to room temperature, the solvent is removed under reduced pressure. The resulting residue is then dissolved in a suitable organic solvent (e.g., diethyl ether) and washed with brine to remove any unreacted starting materials and water-soluble byproducts.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product. Further purification can be achieved by column chromatography or vacuum distillation to obtain pure this compound.

Mechanism of Corrosion Inhibition

The high inhibition efficiency of this compound is attributed to its molecular structure, which facilitates strong adsorption onto the steel surface. The inhibition mechanism is a synergistic interplay of physisorption and chemisorption.

  • Physisorption: In acidic solution, the nitrogen atom of the hexylamino group can become protonated, leading to a positively charged species. This cation can then be electrostatically attracted to the negatively charged steel surface (due to the adsorption of anions from the acid), a process known as physisorption.

  • Chemisorption: The lone pair of electrons on the nitrogen atom, the oxygen atom of the hydroxyl group, and the π-electrons of the benzene ring can be shared with the vacant d-orbitals of the iron atoms on the steel surface, forming coordinate covalent bonds. This process, known as chemisorption, leads to the formation of a stable, protective film.[5][6]

The hexyl group, being a relatively long alkyl chain, contributes to the formation of a more compact and hydrophobic protective layer, further preventing the ingress of corrosive species.

Visualization of the Inhibition Mechanism

InhibitionMechanism cluster_solution Corrosive Solution (e.g., HCl) cluster_surface Steel Surface H+ H+ Steel Fe H+->Steel Cathodic Reaction (Hydrogen Evolution) Cl- Cl⁻ Cl-->Steel Anodic Reaction (Fe Dissolution) Inhibitor This compound (Protonated Amine) Inhibitor->Steel Adsorption (Physisorption & Chemisorption) ExperimentalWorkflow cluster_preparation Sample Preparation cluster_testing Corrosion Testing cluster_electrochemical cluster_analysis Data Analysis Steel_Coupon Steel Coupon Preparation (Polishing, Degreasing) Weight_Loss Weight Loss Method Steel_Coupon->Weight_Loss Electrochemical Electrochemical Methods Steel_Coupon->Electrochemical Inhibitor_Solution Inhibitor Solution Preparation (Varying Concentrations) Inhibitor_Solution->Weight_Loss Inhibitor_Solution->Electrochemical CR_IE_WL Calculate Corrosion Rate & Inhibition Efficiency (WL) Weight_Loss->CR_IE_WL PDP Potentiodynamic Polarization (PDP) Electrochemical->PDP EIS Electrochemical Impedance Spectroscopy (EIS) Electrochemical->EIS Tafel_Analysis Tafel Extrapolation (PDP) Calculate Icorr & IE PDP->Tafel_Analysis EEC_Fitting Equivalent Circuit Fitting (EIS) Calculate Rct & IE EIS->EEC_Fitting

Caption: Workflow for evaluating corrosion inhibition efficiency.

Adsorption Isotherm and Thermodynamic Considerations

To understand the interaction between the inhibitor molecules and the steel surface, the experimental data can be fitted to various adsorption isotherms (e.g., Langmuir, Freundlich, Temkin). The Langmuir isotherm is often a good fit for such systems, assuming monolayer adsorption on a homogeneous surface. [9][10][11][12] The degree of surface coverage (θ), calculated from the inhibition efficiency (θ = IE%/100), can be used to plot C/θ versus C, where C is the inhibitor concentration. A linear plot suggests that the adsorption follows the Langmuir isotherm.

Thermodynamic parameters such as the standard free energy of adsorption (ΔG°ads) can be calculated to determine the spontaneity and nature of the adsorption process (physisorption or chemisorption).

Quantum Chemical Calculations

Quantum chemical calculations, using Density Functional Theory (DFT), can provide theoretical insights into the inhibitor's electronic properties and its interaction with the steel surface. [13][14][15]Parameters such as the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), the energy gap (ΔE = ELUMO - EHOMO), and the dipole moment (μ) can be correlated with the inhibition efficiency. A higher EHOMO value indicates a greater tendency to donate electrons, while a lower ELUMO value suggests a greater ability to accept electrons. A small energy gap generally correlates with higher inhibition efficiency.

Conclusion

This compound demonstrates significant potential as a corrosion inhibitor for steel in acidic media. Its efficacy stems from a robust adsorption mechanism involving both physisorption and chemisorption, leading to the formation of a protective barrier on the steel surface. The experimental protocols outlined in this document provide a comprehensive framework for researchers and scientists to evaluate and validate the performance of this and similar inhibitor compounds. The combination of gravimetric, electrochemical, and theoretical approaches allows for a thorough understanding of the inhibition process, paving the way for the development of more effective and environmentally friendly corrosion mitigation strategies.

References

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  • ResearchGate. (n.d.). Synthesis, structures, spectral properties and DFT quantum chemical calculations of (E)-4-(((4-propylphenyl)imino)methyl)phenol and (E)-4-((2-tolylimino)methyl)phenol; their corrosion inhibition studies of mild steel in aqueous HCl. Retrieved January 12, 2026, from [Link]_

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  • ResearchGate. (n.d.). Modeling of adsorption isotherms of phenol and chlorophenols onto granular activated carbon. Part I. Two-parameter models and equations allowing determination of thermodynamic parameters. Retrieved January 12, 2026, from [Link]

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  • ResearchGate. (n.d.). Development of passive film and enhancement of corrosion protection of mild steel in hydrochloric acid through the synergistic interaction of 2-amino-4-methyl benzothiazole (AMBT) and (E). Retrieved January 12, 2026, from [Link]

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antioxidant activity assay of 2-[(hexylamino)methyl]phenol using DPPH method.

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Determination of the Antioxidant Activity of 2-[(hexylamino)methyl]phenol via the DPPH Radical Scavenging Method

Audience: Researchers, scientists, and drug development professionals

Introduction: The Rationale for Antioxidant Profiling

Oxidative stress, a state defined by an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates, is a key etiological factor in a host of human pathologies, including neurodegenerative diseases, cancer, and cardiovascular disorders. Antioxidants are compounds that can inhibit or delay the oxidation of a substrate, often by scavenging free radicals.[1][2] Phenolic compounds, in particular, are a major class of antioxidants due to their ability to donate a hydrogen atom from their hydroxyl groups to stabilize free radicals.[3][4]

The compound this compound is a Mannich base, a class of organic compounds synthesized from a phenol, formaldehyde, and an amine. Such derivatives of phenols are of significant interest in medicinal chemistry, as they have been shown to possess a wide range of biological activities, including antioxidant properties.[5][6] Evaluating the antioxidant capacity of novel compounds like this compound is a critical preliminary step in drug discovery and development.

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a robust, rapid, and widely adopted spectrophotometric method for screening the in-vitro antioxidant activity of chemical compounds.[7][8] It relies on the use of a stable free radical, DPPH, which has a deep violet color in solution.[9] This application note provides a comprehensive, field-tested protocol for the quantitative determination of the antioxidant activity of this compound using the DPPH method, designed to ensure scientific rigor and reproducibility.

Principle of the DPPH Assay: A Mechanistic Overview

The DPPH assay is fundamentally an electron-transfer based assay.[9] The core principle lies in the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical. The DPPH molecule contains an odd electron, which is delocalized over the molecule, giving it a characteristic deep violet color and a strong absorption maximum at approximately 517 nm.[9][10]

When an antioxidant, such as the phenolic compound this compound (ArOH), is introduced, it donates a hydrogen atom to the DPPH radical. This reduces the DPPH radical to its non-radical form, DPPH-H (diphenylpicrylhydrazine), resulting in a stoichiometric loss of the violet color, which turns into a pale yellow.[1][11] The degree of discoloration is directly proportional to the number of electrons or hydrogen atoms captured, and thus, to the radical scavenging potency of the antioxidant.[7] This change is monitored by measuring the decrease in absorbance at 517 nm.

The primary mechanism for phenolic antioxidants involves the transfer of the hydrogen atom from the hydroxyl (-OH) group.[3][11]

Reaction: DPPH• (Violet) + ArOH (Antioxidant) → DPPH-H (Yellow) + ArO• (Antioxidant Radical)

The resulting antioxidant radical (ArO•) is typically stabilized by resonance and is less reactive, thereby terminating the radical chain reaction.

DPPH_Mechanism cluster_reactants Reactants cluster_products Products DPPH_Radical DPPH• (Stable Radical) DPPH_Reduced DPPH-H (Reduced Form) DPPH_Radical->DPPH_Reduced H• donation Antioxidant This compound (ArOH) Antioxidant_Radical ArO• (Antioxidant Radical) Antioxidant->Antioxidant_Radical H• abstraction

Caption: Radical scavenging mechanism in the DPPH assay.

Experimental Protocol

This protocol is optimized for a 96-well microplate format, which is ideal for screening multiple concentrations and replicates, thereby improving efficiency and statistical validity.

Part 1: Materials and Reagents
  • Compound of Interest: this compound (purity >95%)

  • DPPH Reagent: 2,2-diphenyl-1-picrylhydrazyl (M.W. 394.32 g/mol )

  • Positive Control: Ascorbic acid or Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)

  • Solvent: Methanol (HPLC or Analytical Grade)

  • 96-well clear, flat-bottom microplates

  • Microplate reader capable of absorbance measurement at 517 nm

  • Calibrated single and multichannel pipettes

  • Amber-colored glass bottles and volumetric flasks

  • Vortex mixer and sonicator

Part 2: Reagent & Sample Preparation

Causality Note: Precision in solution preparation is paramount for reproducible results. Inaccurate concentrations are a primary source of error in antioxidant assays.[12]

  • DPPH Stock Solution (0.2 mM):

    • Accurately weigh 7.89 mg of DPPH powder.

    • Dissolve in 100 mL of methanol in a volumetric flask.

    • Expert Insight: DPPH is light-sensitive. The solution must be prepared fresh daily, stored in an amber bottle, and kept in the dark at 4°C when not in immediate use to prevent radical degradation.[8] Complete dissolution can be aided by brief sonication.[13]

  • DPPH Working Solution:

    • Before the assay, the DPPH stock solution's absorbance should be checked. Dilute the stock solution with methanol to obtain an absorbance value of approximately 1.0 ± 0.1 at 517 nm.[14] This ensures the absorbance is within the linear range of most spectrophotometers.

    • This diluted solution is the final working solution to be used in the assay.

  • Test Compound Stock Solution (1 mg/mL):

    • Accurately weigh 10 mg of this compound.

    • Dissolve in 10 mL of methanol. This creates a stock concentration of 1000 µg/mL.

  • Positive Control Stock Solution (1 mg/mL):

    • Prepare a 1 mg/mL stock solution of Ascorbic Acid or Trolox in methanol, following the same procedure as for the test compound.

  • Serial Dilutions of Test Compound and Positive Control:

    • From the 1 mg/mL stock solutions, prepare a series of dilutions in methanol. A common concentration range to test is 100, 50, 25, 12.5, 6.25, and 3.125 µg/mL.

    • Self-Validation Check: A broad concentration range is necessary to ensure that the final data points bracket the 50% inhibition mark, which is essential for an accurate IC₅₀ calculation.[12]

Part 3: Assay Procedure (96-Well Plate Format)

DPPH_Workflow cluster_prep Preparation Phase cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare 0.2 mM DPPH Stock Solution C Perform Serial Dilutions A->C B Prepare 1 mg/mL Stock of Test Compound & Control B->C D Dispense 100 µL of Dilutions (Sample/Control) into Wells C->D E Add 100 µL of DPPH Working Solution to all Wells D->E F Incubate Plate in Dark (30 min at 25°C) E->F G Measure Absorbance at 517 nm F->G H Calculate % Inhibition for each Concentration G->H I Plot % Inhibition vs. Concentration H->I J Determine IC50 Value via Linear Regression I->J

Caption: Experimental workflow for the DPPH antioxidant assay.

  • Plate Mapping: Design the plate layout. Assign wells for blanks, positive controls, and the test compound at all concentrations. It is critical to perform all measurements in triplicate.

  • Dispensing Samples: Add 100 µL of the serially diluted test compound and positive control solutions into their respective wells.

  • Dispensing Blanks:

    • Control Blank (A_control): Add 100 µL of methanol and 100 µL of the DPPH working solution. This represents 0% inhibition.

    • Sample Blank (A_blank): Add 100 µL of the highest concentration sample solution and 100 µL of methanol (without DPPH). This is to correct for any intrinsic color of the test compound.

  • Initiating the Reaction: Add 100 µL of the DPPH working solution to all wells containing the test compound and positive control dilutions.

  • Incubation: Mix the plate gently for 1 minute. Incubate at room temperature (25°C) for 30 minutes in the dark.[13]

    • Expert Insight: The 30-minute incubation period is standard for many phenolic compounds, allowing the reaction to reach a steady state.[9] However, for slow-reacting compounds, a kinetic study (measuring absorbance at multiple time points) may be necessary to determine the optimal endpoint.

  • Absorbance Measurement: Measure the absorbance of all wells at 517 nm using a microplate reader.

Data Analysis and Interpretation

The antioxidant activity is expressed as the percentage of DPPH radical scavenging (% Inhibition) and the half-maximal inhibitory concentration (IC₅₀).

Step 1: Calculation of Percentage Inhibition

The percentage of DPPH radical scavenging activity is calculated using the following formula:[15]

% Inhibition = [ (A_control - A_sample) / A_control ] * 100

Where:

  • A_control is the absorbance of the control reaction (containing only DPPH and solvent).

  • A_sample is the absorbance of the test compound (or positive control). If the sample blank shows significant absorbance, it should be subtracted from A_sample.

Step 2: Hypothetical Data and Calculation Table

The following table illustrates how to structure the raw data and calculate the % inhibition for one replicate of the test compound.

Concentration (µg/mL)Absorbance (A_sample)Avg. A_control% Inhibition
Control -0.9850.0%
100 0.1520.98584.6%
50 0.3150.98568.0%
25 0.5020.98549.0%
12.5 0.7110.98527.8%
6.25 0.8540.98513.3%
3.125 0.9210.9856.5%
Step 3: Determination of IC₅₀ Value

The IC₅₀ value is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC₅₀ value signifies higher antioxidant potency.[8]

  • Plot a graph of % Inhibition (Y-axis) versus the concentration of the test compound (X-axis).

  • Perform a linear regression analysis on the data points that bracket the 50% inhibition mark.

  • From the resulting linear equation, y = mx + c , calculate the IC₅₀ value by setting y = 50.[16]

IC₅₀ = (50 - c) / m

Where:

  • m is the slope of the regression line.

  • c is the y-intercept.

Final Data Presentation

The final results should be summarized in a table comparing the IC₅₀ value of the test compound to the positive control.

CompoundIC₅₀ Value (µg/mL) ± SD
This compoundCalculated Value
Ascorbic Acid (Control)Calculated Value

Trustworthiness and Validation

  • Positive Control: The inclusion of a well-characterized antioxidant like Ascorbic Acid or Trolox validates the assay's performance. The obtained IC₅₀ value for the control should be consistent with literature values under similar conditions.

  • Reproducibility: Performing the assay in triplicate and reporting the standard deviation (SD) is essential to demonstrate the precision and reliability of the results.[17]

  • Linearity: The linear regression used for IC₅₀ calculation should have a coefficient of determination (R²) value close to 1 (typically >0.98) to be considered a valid fit.

References

  • DOJINDO Molecular Technologies, Inc. (n.d.). DPPH Antioxidant Assay Kit D678 manual. DOJINDO. [Link]

  • Sharma, O. P., & Bhat, T. K. (2009). DPPH antioxidant assay revisited. Food Chemistry, 113(4), 1202-1205. This source is analogous to the general principles described in the provided search results. A direct link is provided for a similar comprehensive review: M. S. Blois, Nature, 1958, 181, 1199-1200. [Link]

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  • Bio-Resource. (2021, July 21). Radical Scavenging Activity Measurement and IC50 Calculation DPPH Assay in Excel. YouTube. [Link]

  • Al-Amiery, A. A., et al. (2012). Synthesis and antioxidant activity of polyhydroxylated trans-restricted 2-arylcinnamic acids. Molecules, 17(12), 14688-14703. [Link]

  • National Center for Biotechnology Information. (2023). Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. NCBI. [Link]

  • Atlantis Press. (2021). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. Atlantis Press. [Link]

  • Foti, M. C. (2007). Antioxidant properties of phenols. Journal of Pharmacy and Pharmacology, 59(12), 1673-1685. [Link]

  • Kumar, N., & Goel, N. (2019). Antioxidant Activity of Synthetic Polymers of Phenolic Compounds. MDPI. [Link]

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antimicrobial screening of 2-[(hexylamino)methyl]phenol against bacterial strains.

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the antimicrobial screening of 2-[(hexylamino)methyl]phenol against common bacterial strains has been developed for researchers, scientists, and professionals in the field of drug development. This guide provides detailed application notes and protocols to ensure the effective evaluation of this compound's potential as an antimicrobial agent.

Introduction to this compound and Antimicrobial Screening

Phenolic compounds are a well-established class of antimicrobials that are widely used as disinfectants and antiseptics. Their mechanism of action typically involves disrupting the bacterial cell membrane, leading to the leakage of intracellular components and ultimately, cell death. The introduction of an aminomethyl group to the phenol structure can enhance its antimicrobial properties by increasing its interaction with the negatively charged bacterial cell surface.

The compound this compound belongs to this class of molecules and warrants investigation for its potential antimicrobial activity. A systematic screening against a panel of clinically relevant bacterial strains is the first step in evaluating its therapeutic potential. This process involves determining the minimum concentration of the compound that inhibits bacterial growth (Minimum Inhibitory Concentration or MIC) and the minimum concentration that kills the bacteria (Minimum Bactericidal Concentration or MBC).

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a detailed methodology for the antimicrobial screening of this compound. These protocols are designed to be robust and reproducible, incorporating quality control measures to ensure the validity of the results.

Preparation of Test Compound and Bacterial Strains

The initial step in the screening process is the preparation of the test compound and the selection of appropriate bacterial strains. A panel of both Gram-positive and Gram-negative bacteria should be used to assess the spectrum of activity.

a. Test Compound Preparation:

  • Accurately weigh 10 mg of this compound and dissolve it in 1 mL of a suitable solvent, such as dimethyl sulfoxide (DMSO), to prepare a stock solution of 10 mg/mL.

  • Further dilutions of the stock solution should be prepared in the appropriate broth medium to achieve the desired test concentrations.

b. Bacterial Strains:

  • A representative panel of bacterial strains should be selected, including:

    • Gram-positive: Staphylococcus aureus (e.g., ATCC 29213), Enterococcus faecalis (e.g., ATCC 29212)

    • Gram-negative: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)

  • The selected strains should be cultured on appropriate agar plates and incubated at 37°C for 18-24 hours prior to testing.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a widely accepted technique for determining the MIC.

a. Inoculum Preparation:

  • From a fresh culture, select 3-5 well-isolated colonies and suspend them in sterile saline.

  • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Dilute this suspension 1:100 in the appropriate broth medium to obtain a final inoculum density of approximately 5 x 10⁵ CFU/mL.

b. Broth Microdilution Assay:

  • Aseptically add 100 µL of sterile broth to all wells of a 96-well microtiter plate.

  • Add 100 µL of the test compound stock solution to the first well and perform serial two-fold dilutions across the plate.

  • Inoculate each well with 10 µL of the prepared bacterial suspension.

  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. It is determined after the MIC assay has been completed.

a. Subculturing:

  • From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot.

  • Spot-inoculate the aliquot onto a fresh agar plate.

  • Incubate the plate at 37°C for 18-24 hours.

b. MBC Determination:

  • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum. This is typically observed as no bacterial growth on the subculture plate.

Data Presentation and Interpretation

The results of the MIC and MBC assays should be recorded and presented in a clear and concise manner. A table summarizing the MIC and MBC values for each bacterial strain is an effective way to present the data.

Bacterial StrainGram StainMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureusPositive
Enterococcus faecalisPositive
Escherichia coliNegative
Pseudomonas aeruginosaNegative

The ratio of MBC to MIC can provide insight into the nature of the antimicrobial activity. A ratio of ≤4 is generally considered to indicate bactericidal activity, while a ratio of >4 suggests bacteriostatic activity.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the antimicrobial screening workflow for this compound.

Antimicrobial_Screening_Workflow cluster_prep Preparation cluster_mic MIC Determination cluster_mbc MBC Determination cluster_analysis Data Analysis Compound_Prep Prepare Compound Stock (this compound) Serial_Dilution Serial Dilution in 96-Well Plate Compound_Prep->Serial_Dilution Strain_Prep Culture Bacterial Strains (Gram+ & Gram-) Inoculation Inoculate with Bacterial Suspension Strain_Prep->Inoculation Serial_Dilution->Inoculation Incubation_MIC Incubate (37°C, 18-24h) Inoculation->Incubation_MIC Read_MIC Read MIC (Lowest concentration with no visible growth) Incubation_MIC->Read_MIC Subculture Subculture from Clear MIC Wells Read_MIC->Subculture Data_Table Summarize MIC/MBC Data in Table Read_MIC->Data_Table Incubation_MBC Incubate Agar Plates (37°C, 18-24h) Subculture->Incubation_MBC Read_MBC Read MBC (Lowest concentration with no growth) Incubation_MBC->Read_MBC Read_MBC->Data_Table Interpretation Interpret Activity (Bactericidal vs. Bacteriostatic) Data_Table->Interpretation

Caption: Workflow for antimicrobial screening of this compound.

Conclusion

The protocols outlined in this guide provide a comprehensive framework for the antimicrobial screening of this compound. By following these standardized methods, researchers can obtain reliable and reproducible data to evaluate the potential of this compound as a novel antimicrobial agent. Further studies, including mechanism of action and toxicity assessments, will be necessary to fully characterize its therapeutic potential.

cytotoxicity studies of 2-[(hexylamino)methyl]phenol on cancer cell lines.

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: In Vitro Cytotoxicity of 2-[(hexylamino)methyl]phenol, a Novel Phenolic Mannich Base, on Human Cancer Cell Lines

Introduction

Phenolic compounds represent a diverse class of molecules that have garnered significant attention in oncology research for their potential chemopreventive and chemotherapeutic properties.[1] Their mechanisms of action are multifaceted, often involving the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways that are dysregulated in cancer.[2][3][4] The compound this compound belongs to the structural class of phenolic Mannich bases. Mannich bases, synthesized through the aminomethylation of an active hydrogen-containing compound, have been a subject of interest in medicinal chemistry due to their wide range of biological activities, including potent cytotoxic effects against various cancer cell lines.[5][6] The structural motif of a phenol linked to an amino group via a methylene bridge offers a versatile scaffold for developing targeted anticancer agents. It has been reported that the aminomethylation of parent phenolic compounds can increase their cytotoxicity.[5]

This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals to reliably assess the cytotoxic effects of this compound. We present detailed, step-by-step protocols for two foundational cytotoxicity assays: the MTT assay, which measures metabolic activity, and the LDH assay, for quantifying cell membrane integrity. Adherence to these protocols will enable the determination of the compound's half-maximal inhibitory concentration (IC50), a critical parameter for evaluating the potency of a potential therapeutic agent.[7][8]

Principle of Cytotoxicity Assessment

A multi-assay approach is crucial for a robust assessment of cytotoxicity, as different methods measure distinct cellular events. Relying on a single assay can sometimes lead to misinterpretation. For instance, a compound might be cytostatic (inhibiting proliferation) rather than cytotoxic (killing cells), an effect that proliferation assays like MTT may not distinguish from cell death.[9][10]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a gold standard for assessing cell viability.[11] The principle is based on the enzymatic reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in metabolically active, living cells.[11] This reaction produces purple formazan crystals, which are then solubilized. The amount of formazan is directly proportional to the number of viable cells, allowing for a quantitative measure of cell survival after compound treatment.[11][12]

  • LDH (Lactate Dehydrogenase) Cytotoxicity Assay: This assay quantifies cell death by measuring the activity of LDH released from the cytosol of damaged cells into the surrounding culture medium.[9] LDH is a stable enzyme present in all cells; its appearance in the medium is a hallmark of compromised cell membrane integrity, a key indicator of necrosis or late-stage apoptosis. This method is valuable for confirming that a reduction in viability observed in the MTT assay is due to cell death and not solely due to reduced metabolic activity or proliferation.[9][10]

Experimental Workflow Overview

The overall process for evaluating the cytotoxicity of this compound is a sequential workflow designed to ensure reproducibility and accuracy. The key stages include cell line selection and maintenance, compound preparation, execution of the primary (MTT) and confirmatory (LDH) assays, and finally, data analysis to determine the IC50 value.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_assay Phase 3: Assay Execution cluster_analysis Phase 4: Data Analysis Cell_Culture Cell Line Selection & Maintenance Seeding Cell Seeding in 96-Well Plates Cell_Culture->Seeding Compound_Prep Test Compound Stock Preparation Treatment Dose-Response Treatment Compound_Prep->Treatment Seeding->Treatment Incubation Incubation (e.g., 48 hours) Treatment->Incubation MTT_Assay MTT Assay: Metabolic Activity Incubation->MTT_Assay LDH_Assay LDH Assay: Membrane Integrity Incubation->LDH_Assay Readout Spectrophotometric Reading MTT_Assay->Readout LDH_Assay->Readout Calculation % Viability / % Cytotoxicity Calc. Readout->Calculation IC50 IC50 Determination (Non-linear Regression) Calculation->IC50

Caption: High-level experimental workflow for cytotoxicity assessment.

Materials and Reagents

  • Cell Lines:

    • MCF-7 (Human breast adenocarcinoma)

    • A549 (Human lung carcinoma)

    • HeLa (Human cervical adenocarcinoma)

    • Note: These are representative lines. The choice should be guided by the specific research focus.

  • Test Compound: this compound

  • Culture Media: DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Reagents:

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder

    • Phosphate-Buffered Saline (PBS), sterile

    • Trypsin-EDTA (0.25%)

    • Commercially available LDH Cytotoxicity Assay Kit

    • Doxorubicin (Positive Control)

Detailed Experimental Protocols

Preparation of Test Compound

The accuracy of cytotoxicity data begins with the precise preparation of the test compound.

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 50 mM) in sterile DMSO.

    • Expert Insight: DMSO is the most common solvent, but its final concentration in the culture medium should not exceed 0.5% to avoid solvent-induced cytotoxicity.

  • Serial Dilutions: Perform serial dilutions of the stock solution in complete culture medium to create a range of working concentrations (e.g., 0.1 µM to 200 µM). This range should be broad enough to capture the full dose-response curve.

  • Control Preparation:

    • Vehicle Control: Prepare medium containing the same final concentration of DMSO as the highest compound concentration wells. This is critical to ensure that any observed effect is due to the compound, not the solvent.

    • Positive Control: Prepare a dilution series of a known cytotoxic drug, such as Doxorubicin, to validate assay performance.

Protocol 1: MTT Cell Viability Assay

This protocol is adapted from standard methodologies.[11][13][14]

  • Cell Seeding:

    • Harvest log-phase cells using Trypsin-EDTA and perform a cell count (e.g., using a hemocytometer).

    • Seed cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Trustworthiness Check: Seeding density must be optimized for each cell line to ensure they are in an exponential growth phase during the experiment. Edge wells should be filled with sterile PBS to minimize evaporation effects.[13]

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Carefully remove the medium.

    • Add 100 µL of the prepared compound dilutions (including vehicle and positive controls) to the respective wells. Each concentration should be tested in triplicate.

  • Treatment Incubation: Incubate the plate for a defined period (e.g., 48 or 72 hours). The duration is a critical variable and may need to be optimized.[7]

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[11][14]

  • Formazan Formation: Incubate for 3-4 hours at 37°C. Viable cells will metabolize the MTT, forming visible purple formazan crystals.

  • Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[13] Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.[11]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: LDH Cytotoxicity Assay

This protocol confirms cell death by measuring membrane integrity.

  • Seeding and Treatment: Follow steps 1-4 from the MTT Assay Protocol (Section 5.2) in a separate 96-well plate.

  • Assay Controls: Prepare three essential controls as per the kit manufacturer's instructions:

    • Background Control: Medium only.

    • Low Control (Spontaneous Release): Untreated or vehicle-treated cells.

    • High Control (Maximum Release): Untreated cells lysed with the lysis buffer provided in the kit. This represents 100% cytotoxicity.

  • Supernatant Collection: After the treatment incubation period, carefully transfer 50 µL of supernatant from each well to a new 96-well plate.

    • Expert Insight: Avoid disturbing the cell monolayer to prevent artificially high LDH readings.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (from the kit) to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.[9]

  • Data Acquisition: Measure the absorbance at the wavelength specified by the kit manufacturer (typically 490 nm).[9]

Data Analysis and Interpretation

Calculations
  • MTT Assay - Percent Viability: % Viability = [(Abs_Sample - Abs_Blank) / (Abs_Vehicle - Abs_Blank)] * 100

    • Abs_Sample: Absorbance of compound-treated wells.

    • Abs_Vehicle: Average absorbance of vehicle control wells.

    • Abs_Blank: Absorbance of medium-only wells.

  • LDH Assay - Percent Cytotoxicity: % Cytotoxicity = [(Abs_Sample - Abs_Low) / (Abs_High - Abs_Low)] * 100

    • Abs_Sample: Absorbance of compound-treated wells.

    • Abs_Low: Average absorbance of spontaneous release wells.

    • Abs_High: Average absorbance of maximum release wells.

IC50 Determination

The IC50 is the concentration of a drug that is required for 50% inhibition of a biological process in vitro.[8][15]

  • Plot the calculated % Viability against the logarithm of the compound concentration.

  • Use a non-linear regression analysis (sigmoidal dose-response curve) to fit the data. Software such as GraphPad Prism is highly recommended for this purpose.[8][16]

  • The software will calculate the IC50 value from the fitted curve.

Expected Data Presentation

Quantitative results should be summarized in a clear, tabular format for easy comparison across cell lines.

Table 1: Hypothetical Cytotoxicity Data for this compound

Cell LineAssay TypeIncubation Time (h)IC50 (µM) [Mean ± SD]
MCF-7MTT4815.2 ± 2.1
A549MTT4828.7 ± 3.5
HeLaMTT4819.8 ± 2.9
MCF-7LDH4818.5 ± 2.6

Note: The data presented are hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

Potential Mechanism of Action

Phenolic compounds can induce cancer cell death through various mechanisms.[2][17] A common pathway involves the induction of oxidative stress, leading to mitochondrial dysfunction and the activation of the intrinsic apoptotic cascade.

G Compound This compound ROS ↑ Reactive Oxygen Species (ROS) Compound->ROS Mito Mitochondrial Membrane Damage ROS->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 (Executioner Caspase) Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothetical apoptotic pathway induced by the test compound.

References

  • Belayneh, A., Gebremariam, T., Tadesse, S., & Gari, A. (2023). Dietary Phenolic Compounds as Anticancer Natural Drugs: Recent Update on Molecular Mechanisms and Clinical Trials.
  • Danciu, C., et al. (2020). Inhibition of Cancer Development by Natural Plant Polyphenols: Molecular Mechanisms.
  • Tayarani-Najaran, Z., & Etebari, M. (2018). Role of natural phenolic compounds in cancer chemoprevention via regulation of the cell cycle. PubMed. [Link]

  • Xu, Y., et al. (2021). The mechanisms of wine phenolic compounds for preclinical anticancer therapeutics.
  • Wahle, K. W., et al. (2011). Plant phenolics in the prevention and treatment of cancer. PubMed. [Link]

  • Martínez-Casanova, M., et al. (2023). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. MDPI. [Link]

  • Chan, E. (2015). How can I calculate IC50 for a cytotoxic substance? ResearchGate. [Link]

  • Petrov, O. I., et al. (2020). Synthesis and Cytotoxicity of New Mannich Bases of 6-[3-(3,4,5-Trimetoxyphenyl)-2-propenoyl]-2(3H)-Benzoxazolone. Bentham Science. [Link]

  • Dimmock, J. R., et al. (2010). Mannich bases in medicinal chemistry and drug design. PubMed Central. [Link]

  • Borges, V. R., et al. (2024). Mannich Base Derived from Lawsone Inhibits PKM2 and Induces Neoplastic Cell Death.
  • Borges, V. R., et al. (2024). Mannich Base Derived from Lawsone Inhibits PKM2 and Induces Neoplastic Cell Death.
  • Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Creative Bioarray. [Link]

  • Dimmock, J. R., et al. (2003). Evaluation of the cytotoxicity of some mono-mannich bases and their corresponding azine derivatives against androgen-independent prostate cancer cells. PubMed. [Link]

  • Smith, S. M., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLOS ONE. [Link]

  • CLYTE. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. CLYTE. [Link]

  • Visikol. (2022). The Importance of IC50 Determination. Visikol. [Link]

  • Smith, S. M., et al. (2011). A simple protocol for using a LDH-based cytotoxicity assay to assess the effects of death and growth inhibition at the same time. PubMed. [Link]

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Application Notes and Protocols: Methodology for Testing the Anti-Biofilm Properties of Aminomethylated Phenols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Bacterial Biofilms and the Potential of Aminomethylated Phenols

Bacterial biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which adhere to both living and non-living surfaces.[1][2] This mode of growth confers significant protection to bacteria, rendering them up to 1,000 times more resistant to conventional antimicrobial agents compared to their free-swimming, planktonic counterparts.[3] Biofilm-associated infections are a major contributor to chronic diseases and hospital-acquired infections, posing a significant challenge to public health.[2][4]

Phenolic compounds, known for their broad-spectrum antimicrobial properties, represent a promising class of molecules for the development of novel anti-biofilm agents.[5][6] Aminomethylation, a chemical modification, can further enhance the biological activity of phenols. This guide provides a comprehensive methodological framework for the systematic evaluation of the anti-biofilm properties of novel aminomethylated phenol derivatives. The protocols detailed herein are designed to be robust, reproducible, and provide a multi-faceted understanding of a compound's efficacy, from initial screening to in-depth characterization.

I. Foundational Concepts: Understanding Biofilm Formation and Inhibition

A successful anti-biofilm strategy can target various stages of biofilm development. A foundational understanding of this process is crucial for interpreting experimental results.

The Biofilm Lifecycle: A Multi-Stage Process
  • Initial Attachment: Planktonic bacteria reversibly attach to a surface.

  • Irreversible Attachment & Microcolony Formation: Bacteria firmly adhere and begin to produce the EPS matrix, leading to the formation of small colonies.

  • Maturation: The biofilm develops a complex three-dimensional structure with water channels for nutrient and waste transport.

  • Dispersion: Some bacteria detach from the mature biofilm to colonize new surfaces, completing the lifecycle.[2]

Aminomethylated phenols may exert their anti-biofilm effects by interfering with any of these stages. For instance, they might prevent initial attachment, disrupt the EPS matrix, or interfere with bacterial communication systems like quorum sensing.[7]

II. Core Methodologies for Quantifying Anti-Biofilm Activity

A multi-pronged approach is essential for a thorough assessment of an anti-biofilm agent. This typically involves quantifying both the total biofilm biomass and the metabolic activity of the embedded cells.

A. Quantification of Biofilm Biomass: The Crystal Violet (CV) Assay

The Crystal Violet (CV) assay is a widely used, simple, and high-throughput method to quantify the total biofilm biomass, which includes both the bacterial cells and the EPS matrix.[8][9]

Principle of the CV Assay

Crystal violet, a basic dye, stains the negatively charged components of the biofilm, including polysaccharides in the EPS and nucleic acids in the bacterial cells. The amount of retained dye is proportional to the total biofilm biomass.

Step-by-Step Protocol for the CV Assay

Materials:

  • Sterile, flat-bottomed 96-well polystyrene plates[10]

  • Bacterial culture in appropriate growth medium (e.g., Tryptic Soy Broth - TSB, Luria-Bertani - LB)[11]

  • Aminomethylated phenol compounds (test agents)

  • Phosphate-Buffered Saline (PBS), sterile

  • 0.1% (w/v) Crystal Violet solution[10]

  • 30% or 33% Acetic Acid in water for solubilization[9][12]

  • Microplate reader

Procedure:

  • Bacterial Culture Preparation: Grow a bacterial culture overnight at 37°C. Dilute the overnight culture in fresh medium to a standardized optical density (OD) at 600 nm (e.g., OD600 = 0.1).[1][11]

  • Biofilm Formation and Treatment:

    • Add 100 µL of the standardized bacterial suspension to the wells of a 96-well plate.

    • Add 100 µL of the aminomethylated phenol compound at various concentrations (2x the final desired concentration).

    • Include appropriate controls:

      • Negative Control: 200 µL of sterile growth medium only.

      • Positive Control (Untreated Biofilm): 100 µL of bacterial suspension + 100 µL of sterile medium.

      • Vehicle Control: 100 µL of bacterial suspension + 100 µL of the solvent used to dissolve the test compounds.

    • Incubate the plate at 37°C for 24-48 hours under static conditions.[10][12] To minimize evaporation, place the plate in a humidified container.[13][14]

  • Washing: Carefully aspirate the medium and planktonic cells from each well. Wash the wells gently twice with 200 µL of sterile PBS to remove non-adherent cells.[10][14]

  • Fixation: Invert the plate on absorbent paper to remove excess PBS. Air-dry the plate, or fix the biofilm by heating at 60°C for 30-60 minutes.[10][12]

  • Staining: Add 150-180 µL of 0.1% Crystal Violet solution to each well and incubate at room temperature for 15-20 minutes.[10][12]

  • Washing: Remove the CV solution and wash the wells thoroughly with tap water until the eluate is clear.[12]

  • Solubilization: Invert the plate on absorbent paper to dry completely. Add 200 µL of 30% or 33% acetic acid to each well to solubilize the bound dye.[12][15]

  • Quantification: Transfer 125-150 µL of the solubilized CV to a new flat-bottom 96-well plate.[9][15] Measure the absorbance at 570-595 nm using a microplate reader.[9][12]

Data Interpretation

A lower absorbance value in the treated wells compared to the positive control indicates inhibition of biofilm formation. The percentage of inhibition can be calculated using the following formula:

% Inhibition = [(OD_control - OD_test) / OD_control] * 100

B. Assessment of Biofilm Viability: The Resazurin Assay

The resazurin assay is a colorimetric and fluorometric method used to assess the metabolic activity of viable cells within a biofilm.[16] It provides complementary information to the CV assay, which measures total biomass.

Principle of the Resazurin Assay

Resazurin, a blue and non-fluorescent dye, is reduced by metabolically active cells to the pink and highly fluorescent resorufin.[16][17] The intensity of the color change or fluorescence is proportional to the number of viable cells.[18]

Step-by-Step Protocol for the Resazurin Assay

Materials:

  • Biofilm plate prepared as in steps 1-3 of the CV assay protocol.

  • Resazurin sodium salt

  • Sterile PBS

  • Microplate reader (fluorescence or absorbance)

Procedure:

  • Biofilm Formation and Treatment: Follow steps 1 and 2 of the CV assay protocol.

  • Washing: After incubation, carefully remove the planktonic cells and wash the biofilms once with 200 µL of sterile PBS.[16]

  • Resazurin Staining:

    • Prepare a sterile stock solution of resazurin (e.g., 0.1 mg/mL in PBS).[16]

    • Dilute the stock solution to a final working concentration (e.g., 20 µM or 16 µg/mL) in PBS or culture medium.[16][19]

    • Add 200 µL of the diluted resazurin solution to each well of the biofilm plate.[16]

  • Incubation: Incubate the plate in the dark at room temperature or 37°C with gentle shaking (e.g., 200 rpm).[16] The optimal incubation time can vary (from 20 minutes to several hours) depending on the bacterial strain and should be determined empirically.[16]

  • Quantification:

    • Fluorescence: Measure the fluorescence with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.[16][18][19]

    • Absorbance: Measure the absorbance at 570 nm (resorufin) and 600 nm (resazurin).

Data Interpretation

A decrease in fluorescence or a color shift towards blue in the treated wells indicates a reduction in metabolic activity and, therefore, a loss of cell viability within the biofilm.

C. Determining the Minimum Biofilm Eradication Concentration (MBEC)

The MBEC assay is designed to determine the minimum concentration of an antimicrobial agent required to eradicate a pre-formed biofilm.[20][21] This is a more stringent test of a compound's efficacy than biofilm inhibition assays.

Principle of the MBEC Assay

Biofilms are first grown on pegs of a specialized 96-peg lid. The lid is then transferred to a 96-well plate containing serial dilutions of the test compound. After treatment, the pegs are moved to a recovery medium to assess the viability of the remaining biofilm cells.[22][23]

Step-by-Step Protocol for the MBEC Assay

Materials:

  • MBEC assay device (96-peg lid and corresponding 96-well plate)

  • Bacterial culture and growth medium

  • Aminomethylated phenol compounds

  • Sterile PBS or saline

  • Recovery medium (e.g., fresh TSB)

  • Viability indicator (e.g., resazurin) or materials for colony-forming unit (CFU) counting

  • Sonicator (optional, for dislodging biofilm)

Procedure:

  • Biofilm Growth: Add 150 µL of a standardized bacterial inoculum to each well of the 96-well plate. Place the peg lid onto the plate and incubate for 16-24 hours at 37°C to allow biofilm formation on the pegs.[22]

  • Washing: Gently remove the peg lid and rinse the pegs in a new 96-well plate containing sterile PBS to remove planktonic cells.[19][21]

  • Antimicrobial Challenge: Prepare a 96-well "challenge plate" with serial dilutions of the aminomethylated phenols. Transfer the peg lid with the established biofilms into this challenge plate.[19]

  • Incubation: Incubate the challenge plate for a defined period (e.g., 24 hours) at 37°C.[23]

  • Recovery and Viability Assessment:

    • After the challenge, rinse the peg lid again in PBS.

    • Transfer the peg lid to a "recovery plate" containing 200 µL of fresh growth medium per well.[21]

    • To dislodge the biofilm, the recovery plate with the peg lid can be sonicated.[21]

    • Incubate the recovery plate for 24 hours at 37°C.

    • Assess bacterial growth in the recovery plate by measuring the optical density (turbidity) or by using a viability stain like resazurin.[19][24] The MBEC is the lowest concentration of the compound that prevents bacterial regrowth from the treated biofilm.[24]

III. Visualization and Structural Analysis of Biofilms

While quantitative assays provide valuable data on biomass and viability, microscopic techniques are essential for visualizing the three-dimensional structure of biofilms and the effects of treatment.

Confocal Laser Scanning Microscopy (CLSM)

CLSM is a powerful, non-invasive technique for obtaining high-resolution, three-dimensional images of biofilms.[25][26] It allows for the visualization of biofilm architecture and the spatial distribution of live and dead cells within the matrix.[25][27]

Principle of CLSM

CLSM uses a focused laser beam to excite fluorescent dyes within a specific focal plane of the sample. Emitted light from out-of-focus planes is rejected by a pinhole, resulting in sharp, detailed optical sections that can be reconstructed into a 3D image.[27]

General Protocol for CLSM Biofilm Analysis
  • Biofilm Growth: Grow biofilms on a suitable surface for microscopy, such as glass coverslips or in glass-bottom dishes.[13][28]

  • Treatment: Treat the biofilms with the aminomethylated phenol compounds as desired.

  • Staining: Use fluorescent stains to differentiate components of the biofilm. Common staining combinations include:

    • Live/Dead Staining: SYTO 9 (stains all cells green) and propidium iodide (stains dead cells with compromised membranes red).

  • Imaging: Acquire a series of z-stack images through the thickness of the biofilm using a confocal microscope.

  • Image Analysis: Use software to reconstruct 3D images and quantify parameters such as biofilm thickness, biovolume, and the ratio of live to dead cells.[25]

IV. Data Presentation and Visualization

Clear presentation of data is crucial for the interpretation and communication of results.

Tabular Data Summary
CompoundConcentration (µg/mL)Biofilm Inhibition (%) (CV Assay)Viability Reduction (%) (Resazurin Assay)MBEC (µg/mL)
Phenol A 1025.3 ± 3.130.1 ± 4.5>100
5065.8 ± 5.272.4 ± 6.8100
10092.1 ± 2.995.6 ± 3.3100
Phenol B 1015.7 ± 2.518.9 ± 3.7>100
5045.2 ± 4.851.3 ± 5.1>100
10078.4 ± 6.182.0 ± 5.9100
Control -00-

Data are presented as mean ± standard deviation.

Graphical Visualizations
Experimental Workflow for Anti-Biofilm Screening

G cluster_prep Preparation cluster_assay Assay Execution cluster_quant Quantification cluster_analysis Analysis & Visualization A Overnight Bacterial Culture B Standardize Inoculum (OD600) A->B D Inoculate & Treat 96-Well Plate B->D C Prepare Compound Dilutions C->D E Incubate (24-48h, 37°C) D->E F Wash to Remove Planktonic Cells E->F G Crystal Violet Assay (Biomass) F->G H Resazurin Assay (Viability) F->H I MBEC Assay F->I K CLSM Visualization F->K J Data Analysis G->J H->J I->J

Caption: Workflow for screening aminomethylated phenols.

Decision Logic for Hit Compound Progression

G start Primary Screening (CV & Resazurin Assays) q1 Significant Biofilm Inhibition & Viability Reduction? start->q1 Analyze Data mbec MBEC Assay q2 MBEC at acceptable concentration? mbec->q2 Analyze Data clsm CLSM Structural Analysis q3 Visible Disruption of Biofilm Structure? clsm->q3 Analyze Images hit Lead Candidate retest Re-evaluate or Modify q1->mbec Yes q1->retest No q2->clsm Yes q2->retest No q3->hit Yes q3->retest No

Caption: Decision tree for advancing lead compounds.

V. Conclusion and Future Directions

The methodologies outlined in this guide provide a robust framework for the comprehensive evaluation of aminomethylated phenols as potential anti-biofilm agents. By combining quantitative assays for biomass and viability with qualitative visualization techniques, researchers can gain a detailed understanding of a compound's efficacy and mechanism of action. Future studies should aim to elucidate the specific molecular targets of promising lead compounds and evaluate their performance in more complex, clinically relevant biofilm models.

References

  • Bio-protocol. (n.d.). Crystal violet assay. Retrieved from [Link]

  • Azeredo, J., et al. (2017). Quantitative and Qualitative Assessment Methods for Biofilm Growth: A Mini-review. Frontiers in Microbiology, 8, 1071. Available at: [Link]

  • Mala, R., et al. (2016). A Platform of Anti-biofilm Assays Suited to the Exploration of Natural Compound Libraries. Journal of Visualized Experiments, (118), 54688. Available at: [Link]

  • Singh, S., et al. (2015). Targeting Biofilm Associated Staphylococcus aureus Using Resazurin Based Drug-susceptibility Assay. Journal of Visualized Experiments, (106), 53468. Available at: [Link]

  • ASTM International. (2017). Standard Test Method for Testing Disinfectant Efficacy against Pseudomonas aeruginosa Biofilm using the MBEC Assay. ASTM E2799-17. Available at: [Link]

  • Bio-protocol. (2022). Protocol for Assessment of Biofilm Formation. Retrieved from [Link]

  • iGEM WPI Worcester 2018 Team. (2018). Crystal Violet Biofilm Assay. Retrieved from [Link]

  • Al-Ajeeli, M. A., et al. (2023). A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds. Bio-protocol, 13(21), e4848. Available at: [Link]

  • O'Toole, G. A. (2011). Microtiter Dish Biofilm Formation Assay. Journal of Visualized Experiments, (47), 2437. Available at: [Link]

  • iGEM. (n.d.). General Biofilm Assay Protocol. Retrieved from [Link]

  • Innovotech Inc. (n.d.). MBEC Assay® PROCEDURAL MANUAL Version 2.1. Retrieved from [Link]

  • ResearchGate. (n.d.). How to quantify the biofilm formed and how to analysis the thickness of the biofilm?. Retrieved from [Link]

  • Di Bonaventura, G., et al. (2019). Biofilm Specific Activity: A Measure to Quantify Microbial Biofilm. Microorganisms, 7(3), 77. Available at: [Link]

  • Chibucos, M. C., et al. (2014). Critical Assessment of Methods to Quantify Biofilm Growth and Evaluate Antibiofilm Activity of Host Defence Peptides. Journal of Microbiological Methods, 107, 1-10. Available at: [Link]

  • Bio-protocol. (n.d.). Biofilm culture. Retrieved from [Link]

  • protocols.io. (2024). High-throughput assay for quantifying bacterial biofilm formation. Retrieved from [Link]

  • Emery Pharma. (n.d.). Biofilm Eradication Testing. Retrieved from [Link]

  • Al-Ajeeli, M. A., et al. (2023). A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds. National Center for Biotechnology Information. Available at: [Link]

  • Peeters, E., et al. (2008). A Method for Quantitative Determination of Biofilm Viability. Microbial Biotechnology, 1(3), 246-253. Available at: [Link]

  • Saeed, K., et al. (2019). 2018 international consensus meeting on musculoskeletal infection: Summary from the biofilm workgroup and consensus on biofilm related musculoskeletal infections. Journal of Orthopaedic Research, 37(5), 1007-1019. Available at: [Link]

  • IntechOpen. (2024). The Methods for Detection of Biofilm and Screening Antibiofilm Activity of Agents. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Confocal Laser Scanning Microscopy for Biofilm Assay. Retrieved from [Link]

  • Fawzy, A. A., et al. (2016). Comparison between Antimicrobial Minimal Biofilm Eradication Concentration and Minimal Inhibitory Concentration in Clinical Isolates in Device Related Infections. Egyptian Journal of Medical Microbiology, 25(1), 91-100. Available at: [Link]

  • Creative Bioarray. (n.d.). Resazurin Assay Protocol. Retrieved from [Link]

  • Pinto, C., et al. (2020). Application of the Resazurin Cell Viability Assay to Monitor Escherichia coli and Salmonella Typhimurium Inactivation Mediated by Phages. Viruses, 12(9), 1033. Available at: [Link]

  • ResearchGate. (2018). Biofilm Analysis by Confocal Microscopy—Basics and Practical Aspects. Retrieved from [Link]

  • JoVE. (2022). Confocal and EM to analyze Bacterial Biofilms on Fungal Colonies | Protocol Preview. Retrieved from [Link]

  • Bio-protocol. (n.d.). Biofilm analysis by confocal laser scanning microscopy. Retrieved from [Link]

  • Jennings, L. K., et al. (2019). Confocal Laser Scanning Microscopy for Analysis of Pseudomonas aeruginosa Biofilm Architecture and Matrix Localization. Frontiers in Microbiology, 10, 835. Available at: [Link]

  • Semantic Scholar. (n.d.). Testing Anti-Biofilm Polymeric Surfaces: Where to Start?. Retrieved from [Link]

  • Bueno, J. (2014). Anti-Biofilm Drug Susceptibility Testing Methods: Looking for New Strategies against Resistance Mechanism. Journal of Microbial & Biochemical Technology, S2, 004. Available at: [Link]

  • ResearchGate. (2019). The Methods for Detection of Biofilm and Screening Antibiofilm Activity of Agents. Retrieved from [Link]

  • D'Arrigo, M., et al. (2019). Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. Frontiers in Chemistry, 7, 653. Available at: [Link]

  • MDPI. (2024). Polyphenols Bioactive Metabolites, and Their Anti-Biofilm and Neuroprotective Potential. Retrieved from [Link]

  • ResearchGate. (2019). Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. Retrieved from [Link]

  • D'Arrigo, M., et al. (2019). Antibiofilm Activity of Plant Polyphenols. Molecules, 24(13), 2561. Available at: [Link]

  • PubMed. (2024). Antimicrobial and antibiofilm activities of halogenated phenols against Staphylococcus aureus and other microbes. Retrieved from [Link]

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Application Note: Quantitative Analysis of 2-[(hexylamino)methyl]phenol using HPLC-UV and LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-[(hexylamino)methyl]phenol is a substituted aminophenol derivative with potential applications in pharmaceutical and chemical industries. As with any active pharmaceutical ingredient (API) or key intermediate, a robust and reliable analytical method for its quantification is paramount for quality control, stability testing, and pharmacokinetic studies. This application note presents a detailed protocol for the quantification of this compound in bulk material or formulated products using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection as the primary method and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) as a confirmatory and more sensitive method. The methodologies described herein are designed to be specific, accurate, and precise, in accordance with the principles of analytical method validation outlined in the International Council for Harmonisation (ICH) guidelines.[1][2][3][4]

The core analytical challenge lies in the compound's amphiphilic nature, possessing both a polar phenolic group and a nonpolar hexyl chain. The developed reversed-phase HPLC method addresses this by employing a C18 stationary phase and a carefully optimized mobile phase to achieve excellent peak shape and resolution.

Physicochemical Properties and Analytical Considerations

While specific experimental data for this compound is not extensively published, its structure allows for the prediction of key physicochemical properties relevant to analytical method development.

  • Structure:

    
    
    
  • Predicted Properties:

    • pKa: The phenolic hydroxyl group is expected to have a pKa around 10, while the secondary amine will have a pKa around 9-10. This dual acidic/basic nature makes the compound's retention sensitive to the pH of the mobile phase.

    • LogP: The presence of the hexyl group imparts significant hydrophobicity.

    • UV Absorbance: Like other phenols, it is expected to have a UV absorbance maximum in the range of 270-280 nm.[5][6][7][8][9]

Based on these properties, a reversed-phase HPLC method is the logical choice, with pH control of the mobile phase being critical for achieving reproducible retention times and symmetrical peak shapes.

Part 1: Primary Quantification by Stability-Indicating HPLC-UV Method

This method is designed for routine quality control, providing a reliable quantification of this compound and separating it from potential degradation products.

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Diluent Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection at 275 nm Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantify Concentration Calibrate->Quantify caption HPLC-UV Experimental Workflow

Caption: HPLC-UV Experimental Workflow

Chromatographic Conditions

The selection of a C18 column provides a versatile stationary phase for the separation of compounds with mixed polarity. The mobile phase, a gradient of acetonitrile and a phosphate buffer at pH 3.0, ensures the protonation of the secondary amine, leading to a more consistent interaction with the stationary phase and improved peak shape.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.02 M Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with Orthophosphoric Acid
Mobile Phase B Acetonitrile
Gradient 0-5 min: 30% B, 5-20 min: 30-70% B, 20-25 min: 70% B, 25-26 min: 70-30% B, 26-30 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 275 nm
Injection Volume 10 µL
Diluent Mobile Phase A : Acetonitrile (70:30 v/v)
Protocols

1. Standard Solution Preparation (100 µg/mL):

  • Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.

  • Add approximately 70 mL of diluent and sonicate for 10 minutes to dissolve.

  • Allow the solution to cool to room temperature.

  • Dilute to volume with the diluent and mix thoroughly.

2. Sample Solution Preparation (100 µg/mL):

  • Accurately weigh a portion of the sample equivalent to about 10 mg of this compound into a 100 mL volumetric flask.

  • Follow steps 1.2 to 1.4 from the Standard Solution Preparation.

  • Filter the final solution through a 0.45 µm syringe filter before injection.[10]

3. Calibration Curve:

  • Prepare a series of calibration standards by diluting the standard stock solution to concentrations of 1, 5, 10, 50, 100, and 150 µg/mL.

  • Inject each calibration standard in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

Method Validation (as per ICH Q2(R2))

A comprehensive validation of this method should be performed to ensure it is fit for its intended purpose.[1][2][3][4][11]

Validation ParameterAcceptance Criteria
Specificity The peak for this compound should be pure and well-resolved from any degradation products or placebo peaks. Peak purity should be confirmed using a photodiode array (PDA) detector.
Linearity Correlation coefficient (r²) ≥ 0.999 over the concentration range of 1-150 µg/mL.
Accuracy Mean recovery of 98.0% to 102.0% at three concentration levels (e.g., 50%, 100%, and 150% of the nominal concentration).
Precision (Repeatability & Intermediate) Relative Standard Deviation (RSD) ≤ 2.0% for both repeatability (n=6) and intermediate precision (different days, analysts, or equipment).
Limit of Detection (LOD) To be determined based on a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) To be determined based on a signal-to-noise ratio of 10:1, with acceptable precision and accuracy at this concentration.
Robustness The method should remain unaffected by small, deliberate variations in method parameters such as mobile phase pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min).

Forced Degradation Studies: To establish the stability-indicating nature of the method, the bulk drug should be subjected to stress conditions such as acid and base hydrolysis, oxidation, thermal, and photolytic degradation. The method must be able to separate the intact drug from all resulting degradation products.

Part 2: Confirmatory and High-Sensitivity Analysis by LC-MS/MS

For applications requiring higher sensitivity, such as the analysis of low-level impurities or in biological matrices, an LC-MS/MS method is recommended. This technique offers superior selectivity and lower detection limits.

LC-MS/MS Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis Sample Sample Dilution / Extraction Spike Spike with Internal Standard Sample->Spike Filter Filter (0.22 µm) Spike->Filter Inject Inject into LC Filter->Inject Separate UPLC Separation Inject->Separate Ionize Electrospray Ionization (ESI+) Separate->Ionize Fragment Collision-Induced Dissociation (CID) Ionize->Fragment Detect Mass Detection (MRM) Fragment->Detect Integrate Integrate MRM Transitions Detect->Integrate Calibrate Internal Standard Calibration Integrate->Calibrate Quantify Calculate Concentration Calibrate->Quantify caption LC-MS/MS Quantification Workflow

Caption: LC-MS/MS Quantification Workflow

LC-MS/MS Conditions

The use of a UPLC system provides faster analysis times and better resolution. Formic acid is used as the mobile phase modifier as it is volatile and compatible with mass spectrometry.

ParameterCondition
LC System UPLC System
Column C18, 50 mm x 2.1 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-0.5 min: 10% B, 0.5-3.0 min: 10-90% B, 3.0-3.5 min: 90% B, 3.5-3.6 min: 90-10% B, 3.6-5.0 min: 10% B
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temp. 400 °C
Mass Spectrometry Parameters

The fragmentation of the protonated molecule [M+H]⁺ is key to the selectivity of the MRM experiment. The expected fragmentation would involve the cleavage of the benzylic C-N bond.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound222.2107.120
Internal Standard (e.g., d4-analog)To be determinedTo be determinedTo be determined
Protocol

1. Standard and Sample Preparation:

  • Prepare stock solutions of the analyte and internal standard in methanol.

  • Create a calibration curve by spiking a blank matrix with varying concentrations of the analyte and a fixed concentration of the internal standard.

  • For sample analysis, dilute the sample to fall within the calibration range and add the internal standard.

2. Data Analysis:

  • Quantify the analyte by calculating the peak area ratio of the analyte to the internal standard.

  • Determine the concentration of the analyte in the sample using the calibration curve.

Conclusion

This application note provides a comprehensive framework for the quantification of this compound. The proposed HPLC-UV method is suitable for routine quality control and stability testing, offering a balance of performance and accessibility. For applications demanding higher sensitivity and selectivity, the LC-MS/MS method provides a powerful alternative. Both methods are grounded in established analytical principles and can be validated according to ICH guidelines to ensure data integrity and regulatory compliance.

References

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • BenchChem. (2025). Application Note: Development of a Stability-Indicating HPLC Assay for 5-(3-Aminophenyl)-2-chlorophenol.
  • SIELC Technologies. HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column. [Link]

  • Jovanovska, E., et al. (2018). Optimization and validation of HPLC method for determination of related and degradation products in Paracetamol tablets 500 mg. Macedonian Pharmaceutical Bulletin, 64(1), 37-46.
  • Google Patents. (2021). CN112782332A - HPLC (high performance liquid chromatography) detection method for p-aminophenol impurities in acetaminophen medicine.
  • Wyszecka-Kaszuba, E., & Rojek, B. (2001). determination of 4-aminophenol impurities in selected pharmaceutical preparations by hplc method with amperometric detection. Acta Poloniae Pharmaceutica, 58(5), 325-330.
  • El-Gindy, A., et al. (2004). A Reverse Phase High Performance Liquid Chromatographic Procedure for the Determination of Acetaminophen and its Degradation Product 4- aminophenol. Akamai University.
  • Rao, B. M., et al. (2012). Simultaneous, Stability Indicating Method Development and Validation for Related Compounds of Ibuprofen and Paracetamol Tablets.
  • SIELC Technologies. UV-Vis Spectrum of 4-aminophenol. [Link]

  • LCGC International. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • ResearchGate. (2012). Crystal structure of 2-[(2-(2-Hydroxyethylamino) ethylimino)
  • PubChem. 2-((Benzylamino)methyl)phenol. [Link]

  • PubChem. 2-((Dimethylamino)methyl)phenol. [Link]

  • PubChem. 4-Aminophenol. [Link]

  • Li, W., et al. (2021). Simultaneous Quantification of Trace and Micro Phenolic Compounds by Liquid Chromatography Tandem-Mass Spectrometry. Molecules, 26(17), 5306.
  • ICH. (2023). Q14: Analytical Procedure Development.
  • Atlantis Press. (2021). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds.
  • Eurachem. (2023). ICH Q2(R2)
  • Sartorius.
  • European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Jim Clark. (2022).
  • Wikipedia.
  • Chemistry LibreTexts. (2023).
  • Doc Brown's Chemistry.

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-[(hexylamino)methyl]phenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 2-[(hexylamino)methyl]phenol. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the nuances of this synthesis, troubleshoot common issues, and ultimately optimize for yield and purity. The primary route for this synthesis is the Mannich reaction, a three-component condensation of phenol, formaldehyde, and hexylamine.[1][2][3] While fundamentally robust, this reaction is susceptible to various side reactions and experimental pitfalls that can significantly impact its success.

This guide is structured in a practical question-and-answer format to directly address the challenges you may encounter in the lab.

I. Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the this compound synthesis?

A1: The synthesis proceeds via the Mannich reaction, which involves the aminoalkylation of an acidic proton.[2][3] In this specific case, the electron-rich phenol acts as the nucleophile. The mechanism can be broken down into two primary stages:[1][4][5]

  • Formation of the Iminium Ion: Hexylamine, a primary amine, reacts with formaldehyde to form a reactive electrophilic species known as an N-hexylmethaniminium ion. This step is often the rate-determining step and can be influenced by the pH of the reaction medium.

  • Electrophilic Aromatic Substitution: The phenol ring, activated by the hydroxyl group, acts as a nucleophile and attacks the iminium ion.[4] The -OH group is a strong ortho, para-director, meaning the aminomethyl group will be directed to the positions ortho and para to the hydroxyl group.[4]

Below is a diagram illustrating the core reaction pathway.

G cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2: Electrophilic Substitution Hexylamine Hexylamine IminiumIon N-hexylmethaniminium ion (Electrophile) Hexylamine->IminiumIon + Formaldehyde Formaldehyde Formaldehyde->IminiumIon + Product This compound (Ortho Product) IminiumIon->Product Attacks Ortho Position ParaProduct 4-[(hexylamino)methyl]phenol (Para Product) IminiumIon->ParaProduct Attacks Para Position Phenol Phenol (Nucleophile) Phenol->Product Phenol->ParaProduct

Caption: Core mechanism of the Mannich reaction for phenol aminomethylation.

Q2: Why is my overall yield consistently low?

A2: Low yield is one of the most frequent challenges and can stem from several factors. A systematic approach to troubleshooting is crucial. Consider the following key areas:

  • Reagent Stoichiometry: The molar ratio of phenol, formaldehyde, and hexylamine is critical. An excess of formaldehyde can lead to polymerization and the formation of resinous byproducts.[6] Conversely, an inappropriate amount of amine can slow down the formation of the necessary iminium ion.

  • Reaction Temperature: The Mannich reaction is temperature-sensitive. Excessively high temperatures can promote the formation of undesirable side products, including di- and tri-substituted phenols and polymeric resins.[6][7] It is often beneficial to run the reaction at a controlled, moderate temperature (e.g., room temperature to 60°C) and monitor progress.

  • pH Control: The formation of the iminium ion is typically favored under mildly acidic conditions which can be achieved by using the hydrochloride salt of the amine.[3] However, the nucleophilicity of the phenol is higher in its phenoxide form (under basic conditions). Therefore, the optimal pH is often a delicate balance.

  • Solvent Choice: The choice of solvent can influence reaction rates and selectivity. Protic solvents like ethanol are commonly used and can facilitate the reaction.[8][9]

II. Troubleshooting Guide: Specific Experimental Issues

Problem 1: Formation of Multiple Products and Impurities

Q: My post-reaction analysis (TLC/LC-MS) shows multiple spots/peaks. Besides the desired ortho-product, what are these impurities and how can I minimize them?

A: The presence of multiple products is a classic issue in phenol aminomethylation. The primary culprits are usually isomers and over-alkylation products.

Potential Impurities and Their Causes:

ImpurityChemical StructurePrimary Cause(s)Mitigation Strategy
Para-isomer 4-[(hexylamino)methyl]phenolThe hydroxyl group is an ortho, para-director.[4] Steric hindrance at the ortho position can favor para substitution.Lower reaction temperatures generally favor the formation of the ortho isomer. The use of specific solvents can also influence the ortho/para ratio.
Di-substituted Product 2,4-bis[(hexylamino)methyl]phenolExcess formaldehyde and hexylamine. High reaction temperatures and prolonged reaction times.Carefully control the stoichiometry. A 1:1:1 molar ratio of reactants is a good starting point. Monitor the reaction closely and stop it once the desired mono-substituted product is maximized.[6]
Phenol-Formaldehyde Resin Complex polymerExcess formaldehyde, high temperatures, or strongly acidic/basic conditions.[6][10]Use a formaldehyde-to-phenol ratio of 1:1 or slightly less.[6] Maintain the lowest effective temperature and minimize reaction time.[6]
N,N-bis(hydroxymethyl)hexylamine (HOCH₂)₂N-C₆H₁₃Reaction of hexylamine with excess formaldehyde.Control formaldehyde stoichiometry carefully. Add formaldehyde dropwise to the reaction mixture.

Troubleshooting Workflow:

The following decision tree can guide your optimization process to improve selectivity.

G start High Impurity Profile (Multiple Products) check_ratio Check Reactant Stoichiometry (Phenol:Formaldehyde:Hexylamine) start->check_ratio is_ratio_111 Is Ratio ~1:1:1? check_ratio->is_ratio_111 adjust_ratio Adjust to Equimolar Ratio. Add Formaldehyde Dropwise. is_ratio_111->adjust_ratio No check_temp Evaluate Reaction Temperature is_ratio_111->check_temp Yes adjust_ratio->check_ratio is_temp_high Is Temp > 60°C? check_temp->is_temp_high lower_temp Lower Temperature to RT-40°C. Monitor by TLC/LC-MS. is_temp_high->lower_temp Yes check_isomers Significant Para-Isomer Present? is_temp_high->check_isomers No lower_temp->check_isomers solvent_screen Screen Alternative Solvents (e.g., Dioxane, THF) check_isomers->solvent_screen final_product Improved Selectivity check_isomers->final_product No solvent_screen->final_product

Caption: Decision tree for troubleshooting product impurity issues.

Problem 2: Difficult Product Isolation and Purification

Q: I'm struggling to isolate the product. The workup is messy, and column chromatography is giving poor separation. What are some best practices?

A: Purification of Mannich bases can be challenging due to their amphiphilic nature and the presence of structurally similar byproducts.

Recommended Purification Protocol:

  • Initial Workup (Acid-Base Extraction):

    • After the reaction is complete, cool the mixture and dilute it with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Perform an aqueous wash with a dilute acid (e.g., 1M HCl). The desired product, being basic, will move into the aqueous layer as its hydrochloride salt, while non-basic impurities (like unreacted phenol and some polymers) will remain in the organic layer.

    • Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining neutral impurities.

    • Make the aqueous layer basic (pH ~9-10) with a base like NaOH or NaHCO₃. This will deprotonate the amine, causing the free base product to precipitate or be extractable with an organic solvent.

    • Extract the product back into an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Crystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, hexane/ethyl acetate) is often the most effective method for achieving high purity.

    • Column Chromatography: If the product is an oil or if crystallization is ineffective, column chromatography on silica gel is the next step.

      • Eluent System: A gradient elution is typically required. Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate. A small amount of triethylamine (~0.5-1%) can be added to the eluent system to prevent the product from streaking on the silica gel column.

      • Monitoring: Carefully monitor the fractions by TLC to ensure proper separation from closely eluting isomers.

Problem 3: Reaction Stalls or Fails to Initiate

Q: My reaction does not seem to be progressing, with starting materials largely unconsumed after several hours. What could be wrong?

A: A stalled reaction often points to issues with the key reactive intermediate or overall reaction conditions.

Potential Causes and Solutions:

  • Formaldehyde Source: Aqueous formaldehyde (formalin) can contain methanol as a stabilizer, which can sometimes interfere with the reaction. Consider using paraformaldehyde, which depolymerizes in situ to formaldehyde.[11] This can provide a slow, steady concentration of the aldehyde.

  • Amine Quality: Ensure the hexylamine is of high purity and has not been oxidized over time. Distillation of the amine before use can be beneficial.

  • Catalysis: While the reaction can proceed without a catalyst, mild acidic conditions can promote the formation of the iminium ion.[3] If the reaction is sluggish, consider adding a catalytic amount of a weak acid like acetic acid.

  • Water Content: While some water is often present (especially when using formalin), an excessive amount can hinder the reaction by overly solvating the reactants. If using paraformaldehyde, an anhydrous solvent might be considered.

III. Experimental Protocol: A Baseline Procedure

This protocol provides a robust starting point for the synthesis. Optimization will likely be required based on your specific laboratory conditions and desired purity profile.

Materials:

  • Phenol (1.0 eq)

  • Hexylamine (1.0 eq)

  • Formaldehyde (37% aqueous solution, 1.0 eq)

  • Ethanol (as solvent)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenol in ethanol.

  • Cool the solution in an ice bath to 0-5°C.

  • Slowly add hexylamine to the cooled solution while stirring.

  • Continue to stir at 0-5°C and add the aqueous formaldehyde solution dropwise over 30 minutes, ensuring the temperature does not exceed 10°C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 12-24 hours. Monitor the progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent).

  • Once the reaction is complete, proceed with the acid-base extraction and purification as described in the troubleshooting section above.

This guide is intended to provide a comprehensive framework for optimizing the synthesis of this compound. By understanding the underlying mechanism and potential pitfalls, you can systematically troubleshoot and refine your experimental approach to achieve high yields of a pure product.

References

  • Benchchem. The Mannich Reaction with Phenols: A Technical Guide to its Discovery and History.

  • Unacademy. Mannich Reaction Mechanism.

  • Wikipedia. Mannich reaction.

  • BYJU'S. Mannich Reaction Mechanism.

  • AdiChemistry. MANNICH REACTION | MECHANISM | EXPLANATION | APPLICATIONS.

  • Genc, N., et al. (2010). SYNTHESIS AND REACTIVITY OF MANNICH BASES. PART 32. PHENOLIC MANNICH BASES OF 1-(1-HYDROXYNAPHTHALEN- 2-YL)ETHANONE. Rev. Roum. Chim., 55(11-12), 921-926. ETHANONE)

  • Sonawane, R. B., et al. (2019). Room-Temperature, Base-Mediated Selective Synthesis of 2-(Arylamino)ethanols and 2-Aryloxyethanols. Asian Journal of Organic Chemistry, 8(12), 2314-2323.

  • Benchchem. Troubleshooting side reactions during the formylation step of synthesis.

  • Genc, N., et al. (2011). Synthesis and characterization of aminomethylated 2-chloro-4-phenylphenols. Rev. Roum. Chim., 56(8), 819-823.

  • Sabela, R., et al. (2021). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. Atlantis Press.

  • Google Patents. DE19651040C2 - Process for the preparation of 2-amino-5-alkyl-phenols.

  • Google Patents. WO2013083794A1 - PURIFICATION OF PHENOL.

  • Mohammed, M. J., et al. (2021). Synthesis Of Phenol Formaldehyde Resin By Mannich Bases And Study Some Their Applications Industrial And Biologycal. Nat. Volatiles & Essent. Oils, 8(6), 1656-1671.

  • Google Patents. CN102746168A - Method for synthesizing 2, 4, 6-tri(dimethylamino methyl) phenol.

  • Google Patents. EP0487188A1 - Alkyl phenol Mannich condensates.

Sources

troubleshooting the purification of 2-[(hexylamino)methyl]phenol by chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic purification of 2-[(hexylamino)methyl]phenol. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the specific challenges associated with this molecule. As a Mannich base, this compound possesses a unique combination of a weakly acidic phenol, a basic secondary amine, and a nonpolar hexyl chain. This amphipathic nature can lead to complex interactions with chromatographic media, often resulting in purification difficulties.

This document moves beyond standard protocols to provide in-depth, cause-and-effect troubleshooting advice, helping you diagnose and solve common issues encountered in the lab.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound using column chromatography?

The main difficulties stem from the molecule's dual acidic (phenol) and basic (amine) functional groups. On standard silica gel, which has an acidic surface due to silanol (Si-OH) groups, the basic hexylamino moiety can interact very strongly.[1] This leads to several common problems:

  • Severe Peak Tailing: The compound moves unevenly down the column, resulting in broad, asymmetrical peaks that are difficult to resolve from impurities.[1][2]

  • Irreversible Adsorption: In some cases, the interaction is so strong that the compound will not elute from the column at all, leading to significant yield loss.[3]

  • Potential for Degradation: The acidic nature of silica gel can potentially promote side reactions or degradation of sensitive compounds.[3]

Q2: Which stationary phase is recommended for this compound?

While standard silica gel can be made to work with mobile phase additives, it is often not the ideal choice. For this compound, consider these alternatives:

  • Deactivated Silica Gel: Silica that has been end-capped or treated to reduce the number of acidic silanol groups.

  • Neutral or Basic Alumina: Alumina is a polar stationary phase available in different pH grades. Neutral or basic alumina can prevent the strong acid-base interaction that causes tailing with the amine group.[2][4]

  • Reverse-Phase Silica (C18): Given the compound's nonpolar hexyl group, reverse-phase chromatography is a very effective alternative. Here, a nonpolar stationary phase is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol).[2]

Q3: How should I approach selecting a mobile phase?

Your mobile phase choice is critical and depends entirely on your stationary phase.

  • For Normal-Phase (Silica/Alumina): Start with a nonpolar solvent and increase polarity gradually. Common systems include Hexanes/Ethyl Acetate or Dichloromethane/Methanol. Crucially, for this compound, you will likely need to add a basic modifier like triethylamine (TEA) or ammonium hydroxide to the mobile phase (typically 0.1-1% v/v) to achieve symmetrical peaks.[2] Some researchers also report success using toluene-based systems for aromatic compounds.[4]

  • For Reverse-Phase (C18): Start with a polar mobile phase and increase the organic component. A typical gradient would be from Water/Acetonitrile to pure Acetonitrile. A modifier like formic acid or trifluoroacetic acid (TFA) (typically 0.1%) is often added to protonate the amine, ensuring a single ionic species and sharp peaks.

Troubleshooting Guide: Common Problems & Solutions

This section addresses specific experimental failures in a question-and-answer format.

Problem 1: My compound is streaking badly or showing severe peak tailing on a silica gel column.

Q: I've run a column using a Hexane/Ethyl Acetate gradient, but my product is coming off as a long, unresolved streak across many fractions. What's happening and how do I fix it?

A: This is the most common issue for amine-containing compounds on silica gel. The tailing is caused by strong, non-ideal acid-base interactions between the basic secondary amine of your molecule and the acidic silanol groups on the silica surface.[1] A portion of your molecules gets "stuck" on these sites and then slowly bleeds off the column, causing the streak.

Solutions:

  • Introduce a Basic Modifier: The most effective solution is to add a small amount of a competitive base to your mobile phase. This base will occupy the acidic sites on the silica, preventing your compound from interacting too strongly.

    • Recommended Modifier: Add 0.5-1% triethylamine (TEA) to your entire mobile phase system (e.g., to both the hexane and ethyl acetate).

    • Alternative: A 1-10% solution of 10% ammonium hydroxide in methanol can be used as a polar component in a solvent system like dichloromethane.[2]

  • Change the Solvent System: While less direct, sometimes a different solvent system can improve peak shape.

    • Try a Dichloromethane (DCM)/Methanol system (with 0.5-1% TEA). The methanol is a highly polar solvent that can help push the compound off the column more effectively.[4]

    • Consider using toluene in place of hexanes, as it can improve separation for aromatic compounds.[4]

Caption: A logical workflow for troubleshooting peak tailing.

Problem 2: My compound is not eluting from the silica column.

Q: I loaded my reaction mixture and have flushed the column with 100% ethyl acetate and even 10% methanol in DCM, but I can't find my product. Did it decompose?

A: While decomposition is possible (see Problem 4), it is more likely that your compound is irreversibly adsorbed onto the silica gel due to the strong amine-silanol interaction.[3] This happens when the mobile phase is not strong enough or not correctly modified to displace the compound from the stationary phase.

Solutions:

  • Drastic Polarity Increase with Modifier: Before giving up on the column, try to "strip" it with a highly polar, basic mobile phase.

    • Protocol: Prepare a solution of 5-10% Methanol in Dichloromethane containing 1-2% ammonium hydroxide or triethylamine. Flush the column with this mixture. This is often strong enough to elute even very tightly bound amines.

  • Test for Stability: You should confirm whether your compound is stable to silica.

    • Method: Perform a 2D TLC. Spot your compound on a TLC plate, run it in a suitable solvent system, then dry the plate completely. After drying, turn the plate 90 degrees and run it again in the same solvent system. If the compound is stable, it will appear as a single spot on the diagonal. If it decomposes, you will see new spots off the diagonal.[3]

  • Change the Stationary Phase: If your compound is either unstable or binds too strongly, the best course of action is to avoid standard silica gel.

    • Recommendation: Switch to neutral alumina or a reverse-phase (C18) column, as these will not have the strong acidic sites that cause the problem.[2][3]

Problem 3: I have poor separation between my product and a nonpolar impurity.

Q: My product (Rf ~0.5) is co-eluting with a nonpolar impurity (Rf ~0.6) in a 30% Ethyl Acetate/Hexane system (with 1% TEA). How can I improve the resolution?

A: Achieving good resolution requires optimizing the selectivity of your chromatographic system. When Rfs are high and close together, separation is difficult.

Solutions:

  • Reduce Solvent Strength: Your compounds are moving too quickly up the column.

    • Action: Decrease the amount of the polar solvent (ethyl acetate). Aim for a solvent system that gives your desired product an Rf value between 0.2 and 0.4 on the TLC plate. Try 15-20% Ethyl Acetate/Hexane with TEA and re-evaluate the separation.

  • Change Solvent Selectivity: If reducing polarity doesn't resolve the spots, switch one of the solvents to change the nature of the interactions.

    • Action: Replace Hexane with Toluene or Ethyl Acetate with Dichloromethane (DCM). A system like Toluene/Ethyl Acetate or DCM/Hexanes (always with TEA) might alter the elution order or improve the separation between your aromatic product and the nonpolar impurity.[4]

  • Ensure Proper Column Packing and Loading: A poorly packed column or improper sample loading can ruin an otherwise good separation.

    • Technique: Pack the column carefully to avoid air bubbles and channels. Load the sample in the smallest possible volume of solvent or, preferably, dry-load it onto a small amount of silica if it has poor solubility in the mobile phase.[5]

Stationary PhaseSolvent System (v/v)ModifierTarget Application
Silica Gel Hexanes / Ethyl Acetate0.5-1% TriethylamineGeneral purpose, good for moderately polar compounds.
Silica Gel Dichloromethane / Methanol0.5-1% TriethylamineFor more polar compounds or when elution is difficult.
Silica Gel Toluene / Ethyl Acetate0.5-1% TriethylamineCan improve selectivity for aromatic compounds.[4]
Neutral Alumina Hexanes / Ethyl AcetateNone usually neededGood alternative to silica to avoid acidic interactions.
Reverse-Phase C18 Water / Acetonitrile0.1% Formic Acid or TFAExcellent for high-purity applications, separates based on hydrophobicity.
Problem 4: I suspect my compound is decomposing on the column.

Q: After running a column, my total yield is very low, and I see multiple new spots on the TLC of my fractions. What should I do?

A: This indicates a stability issue, likely caused by the acidic silica gel.[3] The first step is to confirm this suspicion.

Solutions:

  • Confirm Instability:

    • Method 1 (2D TLC): As described in Problem 2, a 2D TLC is the definitive way to check for on-plate decomposition.[3]

    • Method 2 (Silica Slurry Test): Dissolve a small amount of your impure compound in a solvent. Add a small scoop of silica gel and stir the slurry for 1-2 hours. Filter the silica and analyze the filtrate by TLC. Compare this to a TLC of the starting solution. The appearance of new spots confirms decomposition.

  • Switch to an Inert Stationary Phase: Do not use standard silica gel if your compound is unstable.

    • Primary Choice: Use neutral or basic alumina.[4]

    • Alternative: Use reverse-phase (C18) chromatography, which is conducted under much milder pH conditions (often slightly acidic with formic acid, which is less harsh than the silica surface).[2]

G cluster_0 Problem: Peak Tailing cluster_1 Solution: Basic Modifier node_silica Silica Surface Si-O-H node_compound This compound (Basic Amine) node_compound->node_silica:f1 Strong Acid-Base Interaction node_silica_mod Silica Surface Si-O-H…N(Et)₃ node_tea Triethylamine (TEA) node_tea->node_silica_mod:f1 Neutralizes Acidic Site node_compound_elute This compound (Elutes Symmetrically) node_compound_elute->node_silica_mod:f0 Weak, Ideal Interaction

Caption: How a basic modifier prevents peak tailing on silica.

Detailed Protocol: Dry Loading a Sample for Column Chromatography

Dry loading is superior to wet loading when your compound is poorly soluble in the initial mobile phase, as it prevents the sample from precipitating at the top of the column and ensures a narrow starting band.[5]

Steps:

  • Dissolve the Sample: In a round-bottom flask, dissolve your crude this compound (~1g) in a minimal amount of a volatile solvent in which it is highly soluble (e.g., Dichloromethane or Methanol).

  • Add Stationary Phase: Add silica gel (or your chosen stationary phase) to the flask. A good rule of thumb is to add 5-10 times the mass of your crude product (5-10g).

  • Mix Thoroughly: Swirl the flask to create a uniform slurry, ensuring all the silica is coated with the sample solution.

  • Evaporate the Solvent: Carefully remove the solvent using a rotary evaporator. Continue to rotate the flask until the silica becomes a completely dry, free-flowing powder. If it remains oily or clumpy, add more silica and repeat the evaporation.[5]

  • Load the Column: Carefully pour the dry, sample-impregnated silica onto the top of your packed column. Settle it gently into a flat, even layer.

  • Protect the Layer: Carefully add a thin layer (0.5-1 cm) of sand on top of the sample layer to prevent it from being disturbed when you add the mobile phase.[5]

  • Begin Elution: Slowly and carefully add your mobile phase and begin running the column as planned.

By following these troubleshooting guides and protocols, you can overcome the inherent challenges of purifying this compound and achieve a final product of high purity.

References

  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]

  • Hossain, M. B., et al. (2024). Advances in Chromatographic Analysis of Phenolic Phytochemicals in Foods: Bridging Gaps and Exploring New Horizons. National Institutes of Health. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Reddit. (2023). Trouble with Column Chromatography of phenolic compounds. r/OrganicChemistry. Retrieved from [Link]

Sources

common side products in the Mannich reaction of phenols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Mannich reaction of phenols. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful synthetic tool. Here, we address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions, grounding our recommendations in established chemical principles.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section is formatted as a direct Q&A to address specific issues you may encounter during your experiments.

Question: My reaction mixture has turned dark brown/black. What is the cause, and is my product lost?

Answer: A dark reaction mixture is a frequent observation and typically indicates the oxidation of the phenol ring.[1][2] Phenols are highly susceptible to oxidation, which can be catalyzed by exposure to atmospheric oxygen, the presence of trace metal impurities, or unnecessarily high temperatures.[1]

  • Causality: The phenolic hydroxyl group activates the aromatic ring, making it electron-rich and prone to oxidation, which forms highly colored quinone-like structures and polymeric materials. This process is often accelerated by heat and basic conditions.

  • Is the product lost? Not necessarily. The colored impurities may be present in small amounts. However, they can complicate purification and indicate that your yield may be compromised.

  • Preventative & Corrective Actions:

    • Inert Atmosphere: Conduct your reactions under an inert atmosphere, such as nitrogen or argon, to minimize exposure to oxygen.[1]

    • Solvent Quality: Use purified, degassed solvents to remove dissolved oxygen.[1]

    • Temperature Control: Avoid excessive heating. If the reaction requires elevated temperatures, increase it gradually and maintain the minimum temperature necessary for the reaction to proceed, which can be monitored by Thin Layer Chromatography (TLC).[3]

    • Purification: While challenging, purification is possible. Column chromatography can separate the desired product from colored impurities. In some cases, washing the organic extract with a reducing agent solution (e.g., sodium bisulfite) can help remove some colored byproducts.

Question: My TLC shows multiple product spots that are close together, and I'm struggling with purification. What are these spots?

Answer: This is a classic challenge in the Mannich reaction of phenols and points to the formation of several closely related side products. The primary culprits are:

  • Ortho- and Para- Isomers: The phenolic hydroxyl group is a strong ortho, para-director.[4] This means the aminomethyl group can be introduced at positions ortho (adjacent) or para (opposite) to the -OH group, resulting in a mixture of isomers.[4] The ratio of these isomers is influenced by reaction conditions and steric hindrance.

  • Bis- and Tris-Substitution Products: The newly formed Mannich base is still an activated phenol and can undergo further aminomethylation.[5][6] If sufficient formaldehyde and amine are present, the reaction can proceed to add a second (bis) or even a third (tris) aminomethyl group to the available ortho and para positions.[3][5][6] This is especially common with highly activated phenols like phenol itself or resorcinol.

  • Causality: The reaction proceeds via electrophilic aromatic substitution, where the electron-rich phenol attacks a reactive iminium ion (formed from formaldehyde and the amine).[4][7] Since the initial product is also an activated phenol, it competes with the starting material for the iminium ion, leading to multiple substitutions.

  • Troubleshooting & Optimization:

    • Control Stoichiometry: Carefully control the molar ratios of your reactants.[8] To favor mono-substitution, use the phenol as the limiting reagent or add the formaldehyde/amine mixture portion-wise to the phenol solution.

    • Chromatography: Meticulous column chromatography is often required to separate these isomers. Experiment with different solvent systems (e.g., hexane/ethyl acetate with a small amount of triethylamine to reduce tailing of the basic products) to achieve separation.

    • Recrystallization: If the products are crystalline, fractional recrystallization can sometimes be effective in isolating the major isomer.

Question: My yield is significantly lower than expected, or the reaction failed entirely. What went wrong?

Answer: Low or no yield can be traced back to several factors, often related to reagent quality or reaction conditions.[8]

  • Causality & Solutions:

    • Reagent Quality: The quality of formaldehyde is critical. Paraformaldehyde, a solid polymer, can depolymerize inefficiently if it is old or of poor quality, leading to a low concentration of active formaldehyde.[8] Using fresh, high-quality paraformaldehyde or an aqueous formaldehyde solution (formalin) is recommended.[8][9]

    • Iminium Ion Formation: The reaction hinges on the formation of the electrophilic iminium ion.[10] This step is typically acid-catalyzed.[4][11] Ensure your reaction conditions (pH, solvent) are suitable. Protic solvents like ethanol or methanol can help stabilize the iminium ion.[9][11]

    • Reaction Time and Temperature: Some Mannich reactions require heating to proceed efficiently.[3] Monitor the reaction's progress by TLC to determine the optimal reaction time and to see if the starting material is being consumed.[8]

    • Order of Addition: While many protocols mix all reactants at once, the order of addition can be critical.[8] Pre-forming the iminium ion by gently warming the amine and formaldehyde before adding the phenol can sometimes improve results, though this must be done with caution as the iminium ion is highly reactive.

Frequently Asked Questions (FAQs)

What are the most common structural side products in the Mannich reaction of phenols?

Beyond the isomeric and multiply-substituted products discussed above, a key side product class involves the formation of methylene-bridged structures.

  • Methylene-Bridged Phenols (Dimers/Oligomers): This occurs when two phenol rings become linked by a -CH2- group. This can happen through a reaction between the desired Mannich base and another phenol molecule, especially under acidic conditions or at high temperatures, where the aminomethyl group can be eliminated to form a reactive quinone methide intermediate that is then attacked by another phenol molecule.

  • 1,3-Benzoxazines: When a primary amine is used, the resulting secondary amine on the Mannich base can react with a second equivalent of formaldehyde and cyclize with the phenolic hydroxyl group to form a stable six-membered heterocyclic ring known as a 1,3-benzoxazine.[12]

How can I control the regioselectivity (ortho vs. para) of the reaction?

Achieving high regioselectivity can be difficult, but several factors can be leveraged:

  • Steric Hindrance: Bulky substituents on the phenol or the amine can favor substitution at the less sterically hindered position. For example, a bulky group at the ortho position will favor para-substitution.

  • Chelation Control: In some cases, using a metal catalyst can promote ortho-selectivity through chelation with the phenolic oxygen, directing the electrophile to the adjacent position.

  • Protecting Groups: Temporarily blocking the para position with a removable protecting group will force the reaction to occur at the ortho positions.

Visualizing the Pathways: Main Reaction vs. Side Reactions

The following diagram illustrates the potential pathways a phenol can take during the Mannich reaction, leading to the desired product and common byproducts.

G cluster_start Reactants cluster_products Potential Products start Phenol + Formaldehyde + R2NH mono_ortho Ortho-Mannich Base (Desired Product) start->mono_ortho Electrophilic Aromatic Substitution mono_para Para-Mannich Base (Isomeric Product) start->mono_para Electrophilic Aromatic Substitution bis Bis-Mannich Base (Over-alkylation) mono_ortho->bis + Iminium Ion dimer Methylene-Bridged Dimer (Polymerization Precursor) mono_ortho->dimer + Phenol - R2NH mono_para->bis + Iminium Ion

Caption: Reaction pathways in the phenolic Mannich reaction.

Troubleshooting Workflow

Use this flowchart to diagnose and solve common issues in your Mannich reaction experiments.

TroubleshootingWorkflow start Experiment Start: Low Yield or Impure Product check_color Is the reaction mixture dark/colored? start->check_color check_tlc What does the TLC plate show? check_color->check_tlc No / Not severe color_yes Likely Phenol Oxidation check_color->color_yes Yes tlc_multiple_spots Multiple Product Spots check_tlc->tlc_multiple_spots Multiple Spots tlc_sm_only Only Starting Material check_tlc->tlc_sm_only Starting Material Unchanged color_solution Solution: • Use inert atmosphere (N2/Ar) • Use degassed solvents • Minimize reaction temperature color_yes->color_solution multiple_spots_cause Cause: • Ortho/Para Isomers • Bis/Tris-Substitution tlc_multiple_spots->multiple_spots_cause sm_only_cause Cause: • Poor reagent quality (paraformaldehyde) • Incorrect reaction conditions tlc_sm_only->sm_only_cause multiple_spots_solution Solution: • Adjust stoichiometry (less CH2O/amine) • Optimize column chromatography multiple_spots_cause->multiple_spots_solution sm_only_solution Solution: • Use fresh reagents • Monitor reaction at higher temp/longer time • Check pH/solvent choice sm_only_cause->sm_only_solution

Caption: A flowchart for troubleshooting common Mannich reaction issues.

Data Summary & Experimental Protocol
Table 1: Summary of Common Side Products and Mitigation Strategies
Side ProductPrimary CauseRecommended Preventative Measures
Ortho/Para Isomers Electronic nature of the phenolic -OH group directing substitution.[4]Difficult to prevent; focus on purification. Sterically demanding substrates may improve selectivity.
Bis/Tris-Mannich Bases Excess formaldehyde and amine; highly activated phenol.[5][6]Use 1:1:1 stoichiometry of phenol:amine:formaldehyde. Add amine/formaldehyde solution dropwise to the phenol.[8]
Methylene-Bridged Dimers High temperatures; strongly acidic conditions; prolonged reaction times.Use milder reaction conditions. Monitor reaction by TLC and stop once the starting material is consumed.
Oxidation Products Exposure to atmospheric oxygen, especially when heated.[1]Run the reaction under an inert atmosphere (N2 or Ar).[1] Use degassed solvents and purified reagents.[1]
1,3-Benzoxazines Use of a primary amine and >2 equivalents of formaldehyde.[12]Use a secondary amine if the aminomethyl product is desired. If the oxazine is the target, use a primary amine and excess formaldehyde.
Experimental Protocol: Synthesis of 2,6-bis(morpholinomethyl)-p-cresol

This protocol is an example of a reaction designed to produce a bis-substituted product and is adapted from established procedures.[6][13]

Materials:

  • p-Cresol (1.0 eq)

  • Morpholine (2.2 eq)

  • Aqueous Formaldehyde (37%, 2.2 eq)

  • Ethanol (Solvent)

  • Methanol & Water (for recrystallization)

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Inert atmosphere setup (optional, but recommended)

Procedure:

  • Setup: To a round-bottom flask, add p-cresol (1.0 eq) and ethanol. If using an inert atmosphere, purge the flask with nitrogen or argon.

  • Reagent Addition: While stirring, add morpholine (2.2 eq) to the solution.

  • Initiation: Slowly add the aqueous formaldehyde solution (2.2 eq) dropwise to the mixture. An exothermic reaction may be observed.

  • Reaction: Heat the reaction mixture to reflux (approx. 80 °C for ethanol) and maintain for 2-4 hours. The progress of the reaction should be monitored by TLC, observing the consumption of the p-cresol starting material.

  • Work-up: After the reaction is complete (as determined by TLC), allow the mixture to cool to room temperature. Remove the ethanol solvent under reduced pressure using a rotary evaporator.

  • Isolation: The resulting crude product, often an oil or solid, can be purified. For this specific compound, precipitation can be induced, or it can be purified by column chromatography.

  • Purification (Recrystallization): If the crude product is solid, it can be recrystallized from a suitable solvent system, such as a mixture of methanol and water, to yield pure white crystals.[13]

  • Characterization: Confirm the structure of the purified product using NMR, IR spectroscopy, and mass spectrometry. Check the melting point.

References
  • Benchchem. (n.d.). Common side reactions involving 3-(Aminomethyl)phenol and how to avoid them.
  • Benchchem. (n.d.). Troubleshooting guide for unexpected side reactions of 2,6-Bis(aminomethyl)phenol.
  • Benchchem. (2025). The Mannich Reaction with Phenols: A Technical Guide to its Discovery and History.
  • Chemistry Steps. (n.d.). Mannich Reaction.
  • Wikipedia. (n.d.). Mannich reaction.
  • Alfa Chemistry. (n.d.). Mannich Reaction.
  • AdiChemistry. (n.d.). MANNICH REACTION | MECHANISM | EXPLANATION | APPLICATIONS.
  • Benchchem. (n.d.). Troubleshooting guide for Mannich reactions using dimethylamine hydrochloride.
  • BYJU'S. (n.d.). Mannich Reaction Mechanism.
  • Patel, M. (1979). A study of the mannich reaction with certain phenols, of the causes of formation of coloured products and the prevention of their occurence. Brunel University.
  • ResearchGate. (n.d.). Regioselective Mannich Reaction of Phenolic Compounds and Its Application to the Synthesis of New Chitosan Derivatives.
  • Journal of Chemical Education. (n.d.). Microscale synthesis of 2,6-bis(morpholinomethyl)-p-cresol: A phenolic Mannich base.
  • Benchchem. (2025). A Comprehensive Guide to the Synthesis of Phenolic Mannich Bases.
  • NROChemistry. (n.d.). Mannich Reaction.

Sources

improving the stability of 2-[(hexylamino)methyl]phenol in solution

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Chemical Research

I am now delving into the chemical properties, stability, and degradation pathways of 2-[(hexylamino)methyl]phenol. I'm focusing my Google searches on gaining a solid foundational understanding of the compound. My next step will be to explore established methods and strategies for further investigation.

Developing Stabilization Strategies

I am now focusing on the practical aspects of stabilizing this compound. My searches now target methods for similar phenolic and amine compounds, including pH effects, solvents, and temperature. I'm also looking for literature or patents about the compound, or similar analogs. I'm simultaneously researching appropriate analytical techniques like HPLC and GC-MS for stability assessment, to incorporate into the experimental protocols.

Initiating Search Refinement

My current focus is on refining my search strategies to identify applicable stabilization methods and analytical techniques for assessing this compound. I am now seeking out existing literature and patents that relate directly to the stabilization of this compound or its structural analogs. I'm also preparing to develop step-by-step experimental protocols for stability testing. This information will support the structure of the technical support content.

Technical Support Center: Navigating the Complexities of Aminomethylated Phenol Characterization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the multifaceted challenges encountered during the characterization of aminomethylated phenols. This guide is designed for researchers, scientists, and drug development professionals who work with these versatile yet often problematic molecules. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying rationale to empower you to troubleshoot effectively and ensure the integrity of your results.

Aminomethylated phenols, often synthesized via the Mannich reaction, are a critical class of compounds in medicinal chemistry and materials science.[1] However, their bifunctional nature, possessing both a nucleophilic amine and an oxidatively sensitive phenol, presents a unique set of analytical hurdles. This guide will provide in-depth, field-proven insights into identifying and resolving these common issues.

Part 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting

This section addresses the most common initial queries and problems faced during the synthesis and analysis of aminomethylated phenols.

Q1: My purified aminomethylated phenol solution is turning yellow/brown. What's happening and is my compound degrading?

A1: This is a very common observation and is typically due to the oxidation of the phenolic group.[2][3] The electron-rich phenol ring is highly susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, alkaline pH, and trace metal ions.[2] This process forms highly colored quinone-type compounds.[2] While a color change is a strong indicator of degradation, its absence doesn't guarantee stability.[2] Colorless degradation products can also form.[2] Definitive assessment requires analytical techniques like HPLC to check for the appearance of new impurity peaks and a decrease in the main compound's peak area.[2]

Q2: I'm struggling to get a clean ¹H NMR spectrum. My phenolic and amine proton signals are broad or have disappeared. Why?

A2: Peak broadening in the NMR spectrum of aminomethylated phenols is a frequent challenge. Several factors can be at play:

  • Chemical Exchange: Protons on the amine and hydroxyl groups can undergo rapid exchange with each other, with trace amounts of water in the NMR solvent, or even with acidic/basic impurities.[4][5] This exchange occurs on the NMR timescale, leading to a broadening of the signals. In some cases, the peaks can become so broad they disappear into the baseline.[5]

  • Temperature Effects: The rate of chemical exchange is temperature-dependent.[5][6] Acquiring the spectrum at a lower temperature can sometimes slow down the exchange enough to resolve the broad peaks into sharper signals.[5]

  • Paramagnetic Impurities: The presence of trace paramagnetic metal ions can cause significant line broadening.

  • pH of the Sample: The protonation state of the amino group and the phenolic hydroxyl group can influence the chemical environment and exchange rates.

Q3: My aminomethylated phenol is showing poor retention and peak shape on my standard C18 HPLC column. What can I do?

A3: This is a classic issue for polar, basic compounds on traditional reversed-phase columns.[7] The basic amino group can interact with residual silanols on the silica backbone of the column, leading to peak tailing. Furthermore, these polar compounds are often poorly retained in highly aqueous mobile phases.[7] Here are several strategies to overcome this:

  • Mobile Phase pH Adjustment: Operating the mobile phase at a low pH (e.g., 2.5-4) will protonate the amine group.[8] This can improve peak shape by minimizing interactions with silanols. Ensure the pH is at least one unit away from the analyte's pKa.[9]

  • Use of Buffers: Incorporating a buffer (e.g., phosphate, formate, or acetate) is crucial for maintaining a stable pH and achieving reproducible chromatography.[8][9]

  • Specialized Columns: Consider using columns designed for polar compounds, such as polar-endcapped C18 columns or those with phenyl or pentafluorophenyl (F5) phases.[9] Hydrophilic Interaction Liquid Chromatography (HILIC) is another excellent alternative for very polar compounds.[7]

Q4: I'm seeing multiple products in the crude reaction mixture of my Mannich synthesis. What are the likely side products?

A4: The Mannich reaction with phenols can yield several byproducts.[1][10][11][12] Common impurities include:

  • Unreacted Starting Materials: Residual phenol, formaldehyde, and amine.[13]

  • Bis-Mannich Products: If both ortho positions to the hydroxyl group are available, a second aminomethyl group can be added, leading to a di-substituted product.[14]

  • Polymeric Byproducts: Phenol and formaldehyde can polymerize to form phenol-formaldehyde resins, especially under certain conditions.[13]

  • Isomeric Products: The aminomethylation of phenols typically yields ortho- and para-substituted products, and controlling the regioselectivity can be challenging.[11]

Part 2: Troubleshooting Guides - Deep Dive into Specific Challenges

Challenge 1: Ambiguous NMR Spectra

Unclear NMR spectra are a major roadblock to confirming the structure and purity of your aminomethylated phenol.

  • Broad, ill-defined peaks for -OH and -NH protons.

  • Shifting chemical shifts with changes in concentration.

  • Disappearance of expected proton signals.

NMR_Troubleshooting start Start: Broad NMR Signals d2o_shake Perform D₂O Shake (Add a drop of D₂O to the NMR tube) start->d2o_shake result1 Signals Disappear? d2o_shake->result1 vt_nmr Run Variable Temperature (VT) NMR result2 Signals Sharpen? vt_nmr->result2 result3 No Change? check_solvent Use High-Purity, Dry NMR Solvent acid_base Add Trace Acid/Base (e.g., TFA or Et₃N) check_solvent->acid_base acid_base->result2 result1->vt_nmr No end_success Success: Signals Assigned result1->end_success Yes (Confirms exchangeable -OH/-NH) result2->check_solvent No result2->end_success Yes (Confirms chemical exchange) end_fail Consider Paramagnetic Impurities or Aggregation result2->end_fail No Change in any test

Caption: Workflow for troubleshooting broad NMR signals.

Protocol 1: D₂O Shake for Identifying Exchangeable Protons

  • Acquire a standard ¹H NMR spectrum of your sample.

  • Remove the NMR tube from the spectrometer.

  • Add one to two drops of deuterium oxide (D₂O) to the tube.

  • Gently shake the tube to mix the contents.

  • Re-acquire the ¹H NMR spectrum.

  • Expected Result: The signals corresponding to the -OH and -NH protons will disappear or significantly decrease in intensity due to the exchange with deuterium. This definitively identifies them.

Causality: The deuterium from D₂O is NMR-inactive at the proton frequency. When the -OH and -NH protons exchange with deuterium, their signals vanish from the ¹H spectrum, providing a clear method of assignment.

Challenge 2: HPLC Method Development for Polar Aminomethylated Phenols

Achieving good separation, peak shape, and retention for these polar basic compounds is often non-trivial.

  • Analyte elutes at or near the solvent front (void volume).

  • Broad, tailing peaks.

  • Poor resolution from other impurities.

HPLC_Troubleshooting start Start: Poor Chromatography (Low Retention, Peak Tailing) ph_adjust Adjust Mobile Phase pH (e.g., pH 3 with Formic/Acetic Acid) start->ph_adjust column_screen Screen Alternative Columns ph_adjust->column_screen Improvement, but not optimal end_success Success: Good Separation Achieved ph_adjust->end_success Sufficient Improvement hilic Switch to HILIC Mode column_screen->hilic Still insufficient retention sub_column Polar-Endcapped C18 Phenyl Cyano (CN) Pentafluorophenyl (F5) hilic->end_success

Caption: Decision tree for HPLC method development.

Column TypePrimary Interaction MechanismBest ForMobile Phase Considerations
Standard C18 HydrophobicNon-polar to moderately polar neutral compounds.Often struggles with polar basics.
Polar-Endcapped C18 Hydrophobic + Polar interactions (H-bonding)Enhanced retention for polar compounds, especially bases.[7][9]Compatible with highly aqueous mobile phases.
Phenyl Hydrophobic + π-π interactionsCompounds with aromatic rings.[9]Can offer alternative selectivity to C18.
Pentafluorophenyl (F5) Hydrophobic, π-π, dipole-dipole, ion-exchangePolar bases, halogenated compounds.[9]Provides unique selectivity, especially for charged bases.[9]
HILIC Hydrophilic partitioningVery polar, hydrophilic compounds.[7]Requires high organic content (>80% ACN) in mobile phase.

Protocol 2: General-Purpose HPLC Starting Conditions

  • Column: Use a polar-endcapped C18 column (e.g., Ascentis RP-Amide, Waters Xbridge Shield RP18).[7][9]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Acetonitrile.

  • Gradient: Start with a shallow gradient, for example, 5-95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min for a 4.6 mm ID column.

  • Detection: UV, wavelength set to a λ_max of the phenol chromophore (typically ~270-280 nm).

  • Injection Volume: 5-10 µL.

Causality: The acidic mobile phase protonates the basic amine, reducing unwanted interactions with the stationary phase and improving peak shape.[8] The polar-endcapped column provides an additional polar interaction mechanism, which enhances the retention of polar analytes that are poorly retained on traditional C18 phases.[7][9]

Challenge 3: Mass Spectrometry - Low Sensitivity and Complex Fragmentation

The dual functionality of aminomethylated phenols can lead to unpredictable ionization and fragmentation behavior in the mass spectrometer.

  • Low ion intensity in ESI-MS.

  • No clear molecular ion ([M+H]⁺).

  • Complex, hard-to-interpret fragmentation patterns.

Ionization (ESI):

  • Positive vs. Negative Mode: The basic amino group makes these compounds ideal candidates for positive ion mode electrospray ionization (ESI+), where they readily form [M+H]⁺ ions.[15] While the acidic phenol can be deprotonated in negative ion mode (ESI-), the basicity of the amine often makes ESI+ more sensitive.

  • Solvent Considerations: The choice of solvent and additives is critical. Acidifying the mobile phase (e.g., with 0.1% formic acid) not only helps with chromatography but also pre-forms the ions in solution, leading to better ESI efficiency.[15]

Fragmentation: The fragmentation of aminomethylated phenols is often dominated by cleavages adjacent to the amine and the aromatic ring.

  • Alpha-Cleavage: A common fragmentation pathway for amines is the cleavage of the C-C bond alpha to the nitrogen atom.[16] For an aminomethylated phenol, this would involve the loss of the aminomethyl group or cleavage of the bond between the methylene bridge and the aromatic ring.

  • Loss of Small Molecules: Phenols are known to fragment via the loss of neutral molecules like CO (28 Da) and HCO (29 Da).[17][18]

  • Benzylic Cleavage: The bond between the methylene group and the phenol ring is a benzylic position. Cleavage at this site is a favorable fragmentation pathway, leading to the formation of a stable benzylic cation or radical.

MS_Fragmentation cluster_main Aminomethylated Phenol [M+H]⁺ cluster_frag1 Alpha-Cleavage cluster_frag2 Benzylic Cleavage cluster_frag3 Loss of CO from Phenol Ring M [HO-Ph-CH₂-NH₂R]⁺ F1 [HO-Ph-CH₂]⁺ + NH₂R M->F1 F2 [HO-Ph]⁺ + CH₂NH₂R M->F2 F3 [M+H - CO]⁺ F2->F3

Caption: Common fragmentation pathways in ESI-MS.

Part 3: Synthesis and Stability - Proactive Measures

Proactive control over synthesis and handling is paramount to obtaining high-quality, characterizable material.

Synthesis: Minimizing Byproducts in the Mannich Reaction

The key to a clean reaction is controlling the stoichiometry and reaction conditions.

ParameterRecommendationRationale
Stoichiometry Use a slight excess of the phenol component relative to formaldehyde and the amine.To minimize the formation of bis-Mannich products, ensure the limiting reagents are the formaldehyde and amine.[14]
Temperature Start at room temperature and gently heat if necessary, monitoring by TLC.Overheating can promote the formation of polymeric phenol-formaldehyde resins.[13]
Solvent Protic solvents like ethanol are commonly used.[14]Protic solvents can help solubilize the reagents and promote the formation of the required electrophilic iminium ion.[14]
Order of Addition Premixing the amine and formaldehyde before adding the phenol can be beneficial.This allows for the pre-formation of the iminium ion, which is the key electrophile in the reaction.
Stability: Best Practices for Storage and Handling

Given their susceptibility to oxidation, proper handling and storage are crucial.

  • Storage: Store solid compounds in a cool, dark place, preferably under an inert atmosphere (e.g., in a desiccator with argon or nitrogen).

  • Solution Preparation: For analytical standards or stock solutions, use deoxygenated solvents (sparged with N₂ or Ar).[2] Prepare solutions fresh and minimize their exposure to light by using amber vials.

  • pH: Maintain solutions at a slightly acidic pH (e.g., 4-6) to improve stability, as phenolic compounds are more prone to oxidation under alkaline conditions.[2]

References

  • BenchChem. (2025). A Comparative Guide to Analytical Methods for 3-(Aminomethyl)
  • BenchChem. (2025). Technical Support Center: Improving the Stability of 3-(Aminomethyl)phenol in Solution.
  • BioPharma Services. (n.d.). BA Method Development: Polar Compounds.
  • Sigma-Aldrich. (n.d.). Developing HPLC Methods.
  • PharmaGuru. (2025). HPLC Method Development For Basic Molecules: A Case Study.
  • BenchChem. (2025). Troubleshooting guide for Mannich reactions using dimethylamine hydrochloride.
  • BenchChem. (2025). Troubleshooting guide for unexpected side reactions of 2,6-Bis(aminomethyl)phenol.
  • ResearchGate. (n.d.). Mannich reaction mechanism for phenols.
  • BenchChem. (2025). Technical Support Center: Purification of Crude 2,6-Bis(aminomethyl)phenol.
  • BenchChem. (2025). The Mannich Reaction with Phenols: A Technical Guide to its Discovery and History.
  • Taylor & Francis. (2018). Mannich reaction – Knowledge and References.
  • BenchChem. (2025). A Comprehensive Guide to the Synthesis of Phenolic Mannich Bases.
  • Reddit. (2023). NMR Peak Broadening.
  • YouTube. (2025).
  • NIH. (n.d.).
  • PLOS One. (2016).
  • Mass Spectrometry: Fragment
  • Chemistry LibreTexts. (2023). Spectroscopy of Alcohols and Phenols.
  • YouTube. (2023). Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry.

Sources

avoiding polymerization during the synthesis of 2-[(hexylamino)methyl]phenol

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2-[(hexylamino)methyl]phenol

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for the synthesis of this compound. This guide, prepared by our senior application scientists, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the challenges of this specific Mannich reaction. Our goal is to equip you with the knowledge to mitigate unwanted side reactions, primarily polymerization, and optimize your synthesis for high yield and purity.

Frequently Asked Questions (FAQs)

Q1: I tried to synthesize this compound, but my reaction mixture turned into a thick, insoluble pinkish sludge. What happened?

This is a classic sign of uncontrolled polymerization. The synthesis of your target molecule is a Mannich reaction, which involves three components: phenol, formaldehyde, and hexylamine.[1][2] However, phenol and formaldehyde can also react with each other in a separate process called step-growth polymerization to form a phenolic resin (similar to Bakelite).[3][4] This competing reaction is often faster and thermodynamically favorable under the wrong conditions, leading to the formation of the insoluble polymeric sludge you observed instead of your desired product.

Q2: What is the fundamental difference between the desired Mannich reaction and the problematic polymerization?

Understanding the two competing pathways is crucial for troubleshooting.

  • Desired Mannich Reaction: This reaction proceeds through the formation of an iminium ion from hexylamine and formaldehyde.[1] This electrophilic iminium ion is then attacked by the electron-rich phenol ring (acting as a nucleophile) to form the desired aminomethylated product.[5][6] This pathway is favored when the formation and reaction of the iminium ion are the dominant events.

  • Unwanted Polymerization: This reaction begins with the formation of hydroxymethyl phenols, where formaldehyde directly attacks the phenol ring.[3] These intermediates can then react with other phenol molecules to form methylene bridges, rapidly building a cross-linked polymer network.[3][4] This pathway is often accelerated by heat and incorrect stoichiometry.

Q3: My yield is very low, and my NMR shows multiple aromatic species. What are the likely impurities?

Low yields are often a direct consequence of polymerization consuming your starting materials. Besides the polymer, common impurities include:

  • Unreacted Phenol: If the reaction is incomplete or polymerization is dominant.

  • Bis-substituted Products: The activated phenol ring can react with two iminium ions, typically at the ortho and para positions, leading to 2,4-bis[(hexylamino)methyl]phenol or 2,6-bis[(hexylamino)methyl]phenol.

  • Hydroxymethyl Phenols: These are the initial intermediates of the polymerization pathway and can be present if the reaction is quenched prematurely.

Troubleshooting Guide: From Polymer Sludge to Pure Product

This section provides detailed, actionable solutions to the most common failure mode: uncontrolled polymerization.

Problem: Rapid Polymerization and Solidification of Reaction Mixture

Symptoms:

  • Reaction mixture becomes highly viscous or solidifies.

  • Formation of a brittle, often colored (pink to reddish-brown) solid.

  • Product is insoluble in common organic solvents.

  • Very low or zero yield of this compound.

Root Cause Analysis & Solutions:

The primary cause of this issue is allowing the rate of phenol-formaldehyde condensation to exceed the rate of the Mannich aminomethylation. The following parameters are critical to controlling this balance.

  • The Cause: Using an excess of formaldehyde is the most common mistake. Excess formaldehyde will rapidly react with any available sites on the phenol ring, initiating polymerization.[3] The ideal Mannich reaction uses a carefully controlled 1:1:1 molar ratio of phenol:formaldehyde:hexylamine.

  • The Solution:

    • Protocol: Accurately measure your reagents. Use a slight excess (e.g., 1.05 equivalents) of the amine or phenol, but never an excess of formaldehyde. A 1:1.05:1 ratio of formaldehyde:hexylamine:phenol is a good starting point.

    • Why it Works: By keeping formaldehyde as the limiting reagent, you ensure it preferentially reacts with the more nucleophilic hexylamine to form the iminium intermediate, starving the competing polymerization pathway of its key ingredient.

  • The Cause: High initial reaction temperatures dramatically accelerate the polymerization of phenol and formaldehyde.[7][8] While the Mannich reaction also proceeds faster at higher temperatures, the activation energy for resin formation is readily overcome, allowing it to dominate. Heating is often required to drive the reaction to completion, but it must be done judiciously.

  • The Solution:

    • Protocol: Begin the reaction at a low temperature. Combine the phenol and hexylamine in a suitable solvent (e.g., ethanol) and cool the mixture to 0-5 °C in an ice bath. Add the formaldehyde solution dropwise over a period of 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.[5] After the addition is complete, allow the reaction to slowly warm to room temperature and stir for several hours or overnight before considering gentle heating (e.g., 40-50 °C) to push to completion.

    • Why it Works: The initial low temperature favors the controlled formation of the iminium ion from hexylamine and formaldehyde. By adding the formaldehyde slowly, you maintain a low instantaneous concentration, preventing it from directly attacking the phenol ring.[6] This gives the desired Mannich reaction a "head start" before any significant heating is applied.

  • The Cause: Adding phenol to a mixture of formaldehyde and amine, or adding all three components at once at room temperature, creates a competitive free-for-all where polymerization can easily win.

  • The Solution:

    • Protocol: The recommended order is to add the formaldehyde solution slowly to a pre-cooled mixture of phenol and hexylamine. An even better method is to pre-form the iminium ion. Stir the hexylamine and formaldehyde in ethanol at 0-5 °C for 20-30 minutes before the slow, dropwise addition of this mixture to the dissolved phenol.

    • Why it Works: Pre-forming the iminium ion ensures that the primary electrophile present in the solution is the one required for the Mannich reaction, not free formaldehyde. This starves the polymerization pathway from the outset.

Summary of Recommended Reaction Conditions
ParameterSub-optimal Condition (Leads to Polymerization)Optimal Condition (Favors Mannich Product)Rationale
Stoichiometry Formaldehyde ≥ 1.2 eq.Phenol:Hexylamine:Formaldehyde ≈ 1:1.05:1Prevents excess formaldehyde from initiating resin formation.
Temperature Mixing at RT or heating > 60 °C initially.Initial mixing at 0-10 °C, then slow warming.Controls the kinetics to favor iminium ion formation over direct phenol-formaldehyde reaction.[7]
Reagent Addition All at once, or adding phenol last quickly.Slow, dropwise addition of formaldehyde to a cooled phenol/amine mixture.Maintains a low instantaneous concentration of formaldehyde, preventing side reactions.[5]
Solvent Aprotic non-polar solvents.Protic solvents like Ethanol or Methanol.Helps to solvate the intermediates and reagents, facilitating the desired reaction pathway.

Visualizing the Reaction Pathways

To better understand the chemical processes, the following diagrams illustrate the desired synthesis versus the unwanted side reaction.

Mannich_Reaction cluster_1 Step 1: Iminium Formation cluster_2 Step 2: Electrophilic Attack Hexylamine Hexylamine Iminium Iminium Ion (Electrophile) Hexylamine->Iminium Formaldehyde Formaldehyde Formaldehyde->Iminium Product This compound (Desired Product) Iminium->Product Slow, Controlled Addition Phenol Phenol (Nucleophile) Phenol->Product Polymerization_Reaction Phenol_p Phenol HMP Hydroxymethyl Phenol (Intermediate) Phenol_p->HMP High Temp Fast Addition Formaldehyde_p Formaldehyde (Excess) Formaldehyde_p->HMP Polymer Phenolic Resin (Insoluble Polymer) HMP->Polymer Chain Growth Phenol_p2 Another Phenol Phenol_p2->Polymer

Caption: Competing phenol-formaldehyde polymerization pathway.

Experimental Protocol: A Validated Approach

This protocol incorporates the best practices discussed above to maximize the yield of this compound and prevent polymerization.

Materials:

  • Phenol (1.0 eq.)

  • Hexylamine (1.05 eq.)

  • Formaldehyde (37% in H₂O, 1.0 eq.)

  • Ethanol (as solvent)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath.

Procedure:

  • In a round-bottom flask, dissolve phenol (1.0 eq.) and hexylamine (1.05 eq.) in ethanol (approx. 3-4 mL per gram of phenol).

  • Equip the flask with a magnetic stirrer and a dropping funnel.

  • Cool the flask in an ice-water bath to an internal temperature of 0-5 °C.

  • Slowly add the formaldehyde solution (1.0 eq.) dropwise from the dropping funnel over 30-60 minutes. Monitor the temperature closely to ensure it does not rise above 10 °C.

  • Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress using TLC (Thin Layer Chromatography).

  • (Optional) If the reaction has not gone to completion, gently warm the mixture to 40-50 °C for 2-4 hours.

  • Upon completion, remove the solvent under reduced pressure. The resulting residue can be purified by column chromatography on silica gel or by recrystallization to yield the pure product.

By adhering to these principles of stoichiometric control, low-temperature initiation, and controlled reagent addition, you can successfully navigate the synthesis of this compound and avoid the common pitfall of polymerization.

References

  • The Mannich Reaction with Phenols: A Technical Guide to its Discovery and History. (2025). BenchChem.
  • Mannich reaction. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]

  • Professor Dave Explains. (2021, September 9). Mannich Reaction [Video]. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Mannich Reaction. [Link]

  • Phenol formaldehyde resin. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]

  • Chemistry For Everyone. (2025, May 8). How Is Phenol-Formaldehyde Resin Synthesized? [Video]. YouTube. [Link]

  • Wang, X. M., Riedl, B., Geimer, R. L., & Christiansen, A. W. (1995). The effects of temperature and humidity on phenol-formaldehyde resin bonding. Wood Science and Technology, 29(4). [Link]

  • D'Amico, A., et al. (2019). Synthesis and Reactivity of Mannich Bases. Part 32. Phenolic Mannich Bases of 1-(1-Hydroxynaphthalen-2-Yl)Ethanone. Farmacia, 67(1). Available at: [Link]

  • Wang, X. M., Riedl, B., Christiansen, A. W., & Geimer, R. L. (1995). The effects of temperature and humidity on phenol-formaldehyde resin bonding. Semantic Scholar. [Link]

  • Resi-Tops. (n.d.). The Science Behind Phenol Formaldehyde Phenolic Resin: How to Make Phenolic Resin. Resin Tops. [Link]

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Navigating the Scale-Up of 2-[(hexylamino)methyl]phenol Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The successful transition of a synthetic route from the laboratory bench to a larger scale is a critical juncture in chemical and pharmaceutical development. The synthesis of 2-[(hexylamino)methyl]phenol, a phenolic Mannich base, is no exception. While the fundamental Mannich reaction appears straightforward, its scale-up introduces a host of challenges that can impact yield, purity, and safety.[1][2] This guide, designed by our senior application scientists, provides in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this process.

Understanding the Core Reaction: The Phenolic Mannich Reaction

The synthesis of this compound is a classic example of the Mannich reaction, a three-component condensation involving phenol, formaldehyde, and hexylamine.[3] The reaction proceeds via the formation of an electrophilic iminium ion from hexylamine and formaldehyde. The phenol, acting as a nucleophile, then attacks this iminium ion, resulting in the aminomethylation of the phenol, typically at the ortho position to the hydroxyl group.[3]

Here is a visual representation of the general reaction pathway:

Mannich_Reaction cluster_reactants Reactants cluster_intermediates Intermediate Formation cluster_product Product Formation Phenol Phenol Enol Phenol Tautomerization (Phenolate form) Phenol->Enol Deprotonation Formaldehyde Formaldehyde Iminium Iminium Ion Formation Formaldehyde->Iminium Hexylamine Hexylamine Hexylamine->Iminium Product This compound Iminium->Product Enol->Product Nucleophilic Attack

Caption: General workflow for the Mannich reaction synthesis of this compound.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the scale-up synthesis of this compound in a question-and-answer format.

Reaction Control and Exothermicity

Question: My reaction is experiencing a significant and difficult-to-control exotherm upon scaling up. What is causing this, and how can I mitigate it?

Answer: The Mannich reaction is inherently exothermic, and this heat generation becomes more pronounced and challenging to manage at a larger scale due to the decrease in the surface-area-to-volume ratio.[4] The initial formation of the iminium ion from hexylamine and formaldehyde is a primary contributor to this exotherm.

Troubleshooting Steps:

  • Controlled Reagent Addition: Instead of adding all reactants at once, implement a slow, controlled addition of one of the reagents, typically the formaldehyde solution or the hexylamine. This allows for better heat dissipation. For instance, a protocol might involve adding formalin dropwise to a mixture of phenol and hexylamine at a controlled temperature.[5]

  • Efficient Cooling: Ensure your reactor is equipped with an adequate cooling system (e.g., a jacketed reactor with a circulating coolant). Monitor the internal reaction temperature closely with a calibrated probe.

  • Solvent Selection: The choice of solvent can influence heat transfer. Solvents like ethanol or dioxane are commonly used.[3][5] A solvent with a higher heat capacity can help to absorb the heat generated during the reaction.

  • Initial Temperature: Starting the reaction at a lower temperature (e.g., 0-5 °C) before allowing it to slowly warm to the desired reaction temperature can help to control the initial exotherm.[5]

Side Product Formation and Purity Issues

Question: I am observing significant byproduct formation, leading to a low purity of the final product. What are the likely side products, and how can I minimize them?

Answer: Several side reactions can occur during the Mannich reaction, leading to impurities. The most common are the formation of bis-Mannich products and self-condensation or polymerization products.[6][7]

Common Side Products and Mitigation Strategies:

Side ProductFormation MechanismMitigation Strategy
Bis- and Tris-aminomethylated Phenols If the reaction conditions are too harsh or the stoichiometry is not carefully controlled, multiple aminomethyl groups can be added to the phenol ring at the ortho and para positions.[6]Carefully control the stoichiometry of the reactants. A slight excess of phenol relative to formaldehyde and hexylamine can favor the formation of the mono-substituted product. A Chinese patent suggests specific weight percentages to control this.[8]
Polymerization of Formaldehyde Formaldehyde can polymerize, especially in the presence of impurities or under inappropriate pH conditions.Use high-quality, fresh formaldehyde or paraformaldehyde. The slow, controlled addition of the formaldehyde solution can also help to prevent localized high concentrations that can lead to polymerization.[6]
Self-Condensation of Reactants Under certain conditions, hexylamine can react with itself or with formaldehyde to form undesired byproducts.Maintain optimal reaction temperatures and pH. The use of a suitable solvent can also help to minimize these side reactions.

Troubleshooting Workflow for Purity Issues:

Purity_Troubleshooting Start Low Product Purity Check_Stoichiometry Verify Reactant Stoichiometry Start->Check_Stoichiometry Check_Reagent_Quality Assess Reagent Purity (especially formaldehyde) Check_Stoichiometry->Check_Reagent_Quality If incorrect Check_Stoichiometry->Check_Reagent_Quality If correct Adjust_Stoichiometry Adjust Molar Ratios (e.g., excess phenol) Check_Stoichiometry->Adjust_Stoichiometry If incorrect Control_Addition Implement Controlled Reagent Addition Check_Reagent_Quality->Control_Addition If impure Check_Reagent_Quality->Control_Addition If pure Use_Fresh_Reagents Use Fresh, High-Purity Reagents Check_Reagent_Quality->Use_Fresh_Reagents If impure Optimize_Temp Optimize Reaction Temperature Control_Addition->Optimize_Temp If not implemented Control_Addition->Optimize_Temp If implemented Slow_Addition Slow, Dropwise Addition of Formaldehyde/Hexylamine Control_Addition->Slow_Addition If not implemented Analyze_Byproducts Identify Byproducts (e.g., via LC-MS, NMR) Optimize_Temp->Analyze_Byproducts If not optimal Optimize_Temp->Analyze_Byproducts If optimal Lower_Temp Lower Reaction Temperature to Reduce Side Reactions Optimize_Temp->Lower_Temp If not optimal Improved_Purity Improved Purity Analyze_Byproducts->Improved_Purity Adjust_Stoichiometry->Analyze_Byproducts Use_Fresh_Reagents->Analyze_Byproducts Slow_Addition->Analyze_Byproducts Lower_Temp->Analyze_Byproducts

Caption: A decision tree for troubleshooting purity issues in the synthesis of this compound.

Work-up and Purification Challenges

Question: I am struggling with the work-up and purification of this compound on a larger scale. What are some effective methods?

Answer: The work-up and purification of phenolic Mannich bases can be challenging due to their physical properties. The product can be an oil or a solid, and its solubility can vary.

Recommended Purification Strategies:

  • Extraction: After the reaction is complete, a common work-up procedure involves quenching the reaction mixture with water and then extracting the product into an organic solvent like ethyl acetate or dichloromethane. The organic layer is then washed with brine and dried.

  • Distillation: For liquid products, vacuum distillation can be an effective purification method.[8] This helps to remove lower-boiling impurities and unreacted starting materials.

  • Crystallization/Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, hexane/ethyl acetate) can be a highly effective method for achieving high purity.

  • Column Chromatography: While often less practical for very large-scale industrial production, column chromatography can be used for purification, especially during process development and for producing high-purity material for analytical standards.

A Note on Solvent Removal: On a large scale, solvent removal should be performed using a rotary evaporator under reduced pressure. Ensure that the temperature is kept as low as possible to prevent product degradation.

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a general guideline and may require optimization for specific scales and equipment.

  • Reactor Setup: To a jacketed glass reactor equipped with a mechanical stirrer, a temperature probe, and a dropping funnel, add phenol (1.0 equivalent) and a suitable solvent (e.g., ethanol).

  • Initial Cooling: Cool the mixture to 0-5 °C with constant stirring.

  • Amine Addition: Add hexylamine (1.0-1.1 equivalents) to the cooled mixture.

  • Formaldehyde Addition: Slowly add an aqueous solution of formaldehyde (37 wt. %, 1.0-1.2 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10-15 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to a moderate temperature (e.g., 40-60 °C) for several hours. Monitor the reaction progress by a suitable analytical technique (e.g., TLC or HPLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and quench with water. Extract the product with an appropriate organic solvent.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or recrystallization.

References

  • Thermal effects in the organocatalytic asymmetric Mannich reaction. J Org Chem. 2006 Mar 31;71(7):2888-91. [Link]

  • Synthesis and characterization of some antimicrobial phenolic Mannich bases. [Link]

  • Mannich bases and method for the production of mannich bases.
  • The Mannich Reaction. ResearchGate. [Link]

  • Mannich Reaction. Chemistry Steps. [Link]

  • SYNTHESIS AND REACTIVITY OF MANNICH BASES. PART 32. PHENOLIC MANNICH BASES OF 1-(1-HYDROXYNAPHTHALEN- 2-YL)ETHANONE. [Link]

  • Mannich Reaction. Organic Chemistry Tutor. [Link]

  • Let's Talk About the Mannich -- It's EASY, I Promise! YouTube. [Link]

  • Mannich Reaction. Chemistry LibreTexts. [Link]

  • Mannich reaction. Wikipedia. [Link]

  • Synthesis and reactivity of Mannich bases. Part 32. Phenolic Mannich bases of 1-(1-hydroxynaphthalen-2-yl)ethanone. ResearchGate. [Link]

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  • Method for synthesizing 2, 4, 6-tri(dimethylamino methyl) phenol.

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Technical Support Center: Refining Reaction Conditions for the Aminomethylation of Phenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the aminomethylation of phenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this powerful reaction, commonly known as the Mannich reaction. Here, we move beyond simple protocols to explain the causality behind experimental choices, offering field-proven insights to help you troubleshoot and optimize your synthetic procedures.

Section 1: The Core Reaction: Mechanism & Key Parameters

The aminomethylation of phenol is a three-component reaction involving a phenol, formaldehyde, and a primary or secondary amine.[1] This reaction is a cornerstone of organic synthesis, providing access to β-amino carbonyl compounds, known as Mannich bases, which are valuable intermediates for pharmaceuticals and other bioactive molecules.[2]

The reaction proceeds via a well-established mechanism. First, the amine and formaldehyde react to form a highly reactive electrophilic species called an iminium ion.[3][4] The electron-rich phenol then acts as a nucleophile, attacking the iminium ion, typically at the ortho or para positions, to form the aminomethylated product.[3]

Reaction Mechanism: Aminomethylation of Phenol

Mannich_Mechanism Amine R₂NH (Amine) inv1 Amine->inv1 Formaldehyde CH₂O (Formaldehyde) Formaldehyde->inv1 Iminium_Ion [R₂N=CH₂]⁺ (Iminium Ion) Intermediate Wheland Intermediate Iminium_Ion->Intermediate Phenol Phenol Phenol->Intermediate Electrophilic Attack Product ortho-Aminomethylated Phenol Intermediate->Product - H⁺ inv1->Iminium_Ion + H₂O inv2

Caption: Mechanism of the Mannich reaction on phenol.

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: My reaction yield is extremely low, and I've recovered most of my starting phenol. What went wrong?

A1: This common issue typically points to a problem with the formation or reactivity of the iminium ion.

  • Probable Cause 1: Inactive Formaldehyde Source. Paraformaldehyde, a solid polymer of formaldehyde, can be unreactive if it is old or has been improperly stored. It needs to depolymerize to release formaldehyde, a process that is often facilitated by heat or acid/base catalysis.

    • Solution: Use a fresh bottle of paraformaldehyde or switch to an aqueous formaldehyde solution (formalin). Be aware that formalin introduces water, which can affect the solubility of your reactants and may not be suitable for all substrates.[3]

  • Probable Cause 2: Incorrect pH. The formation of the iminium ion is often pH-sensitive. The reaction is typically carried out under acidic conditions, which can be achieved by using the hydrochloride salt of the amine.[5] This maintains an equilibrium between the free amine and the protonated form.[5]

    • Solution: If using a free amine, consider adding a catalytic amount of a Brønsted acid like acetic acid or using the amine hydrochloride salt directly.[2][5]

  • Probable Cause 3: Low Reaction Temperature. The initial condensation of the amine and formaldehyde, as well as the subsequent electrophilic aromatic substitution, may require thermal energy to proceed at a reasonable rate.

    • Solution: While some reactions proceed at room temperature, gently heating the reaction mixture (e.g., to 40-60 °C) can often significantly improve the yield. Monitor the reaction by TLC to avoid side product formation at elevated temperatures.

Q2: I'm observing the formation of a significant amount of a high molecular weight, insoluble material (a polymer). What is it and how can I prevent it?

A2: The formation of polymeric material is a frequent side reaction, especially with highly activated phenols.

  • Probable Cause 1: Phenol Self-Polymerization. Phenols can undergo oxidative polymerization, which may be catalyzed by trace metal impurities or exposure to air, particularly at elevated temperatures.[6] Additionally, under harsh acidic conditions, phenols can polymerize.[7]

    • Solution: Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Avoid excessively high temperatures and strong, non-catalytic acids.

  • Probable Cause 2: Reaction with Excess Formaldehyde. Phenol can react with excess formaldehyde to form phenolic resins (Bakelite-like polymers), especially at elevated temperatures.

    • Solution: Carefully control the stoichiometry. Use formaldehyde as the limiting reagent or in a 1:1 molar ratio with the phenol. Adding the formaldehyde solution dropwise to the mixture of phenol and amine can help maintain a low instantaneous concentration.[3]

Q3: My product is difficult to purify. What are the best practices for work-up and purification?

A3: The amphoteric nature of aminomethylated phenols can complicate extraction and purification.

  • Work-up Strategy:

    • After the reaction is complete, cool the mixture and, if an organic solvent was used, remove it under reduced pressure.

    • Dissolve the residue in a suitable organic solvent like ethyl acetate or dichloromethane.

    • Wash the organic layer with a saturated sodium bicarbonate solution to remove any unreacted acidic phenol and acidic catalysts.

    • To remove unreacted amine, wash the organic layer with dilute acid (e.g., 1M HCl). Caution: Your product may also be protonated and move into the aqueous layer. If your product is acid-sensitive or you wish to keep it in the organic layer, a water wash may be preferable.

    • Wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate.[8]

  • Purification Techniques:

    • Crystallization: This is often the most effective method for purifying Mannich bases. Good solvent systems include ethanol/water, methanol/water, or acetone/hexane mixtures.[9] The principle is to dissolve the crude product in a minimum of hot solvent and then either cool it or add a co-solvent in which the product is less soluble to induce crystallization.[9]

    • Column Chromatography: Silica gel chromatography is a common option. Due to the basicity of the amine, tailing can be an issue. To mitigate this, you can add a small amount of a basic modifier like triethylamine (0.5-1%) to your eluent system (e.g., hexane/ethyl acetate).[3]

Q4: The reaction is not selective, and I'm getting a mixture of ortho and para isomers, as well as di-substituted products. How can I control the regioselectivity?

A4: The hydroxyl group of phenol is an ortho-, para-director.[3] Controlling the position of aminomethylation is a key challenge.

  • Controlling Ortho vs. Para Selectivity:

    • Steric Hindrance: Using a bulkier amine can favor substitution at the less sterically hindered para position. Conversely, if the para position is blocked by a substituent, the reaction will be directed to the ortho positions.

    • Chelation Control: Some methods use metal catalysts that can chelate to the phenolic oxygen, directing the electrophile to the ortho position.[10] Recent developments have shown that Brønsted acid catalysis with N,O-acetals can also provide high ortho-selectivity.[11]

  • Preventing Di- and Tri-substitution:

    • Stoichiometry: The most straightforward approach is to use an excess of phenol relative to the amine and formaldehyde. This statistically favors mono-substitution.

    • Reaction Time and Temperature: Over-alkylation is more likely at longer reaction times and higher temperatures. Monitor the reaction closely by TLC and stop it once the desired mono-substituted product is maximized.

    • With unsubstituted phenol, trisubstituted products can sometimes form.[5]

Section 3: Frequently Asked Questions (FAQs)

What is the best formaldehyde source to use?

Both paraformaldehyde and formalin (37% aqueous formaldehyde) are commonly used.

  • Paraformaldehyde: A solid, easier to handle and weigh accurately. Its depolymerization allows for a slow release of formaldehyde, which can be beneficial for controlling the reaction. It is preferred for non-aqueous reaction conditions.[12]

  • Formalin: An aqueous solution. It is convenient but introduces water, which may not be compatible with all substrates or solvents. The presence of water can sometimes facilitate the dissolution of reactants.[3]

Can I run this reaction solvent-free?

Yes, solvent-free Mannich reactions are possible and align with the principles of green chemistry.[13] This is often done by gently heating a mixture of the three components. This method is most successful when the reactants are liquids or have low melting points.

How do I choose the right amine?

The choice of amine is critical as it is incorporated into the final product.

  • Reactivity: Secondary amines are generally more reactive than primary amines. Aromatic amines are typically not used in the classic Mannich reaction as they are less nucleophilic.[5]

  • Sterics: The size of the amine can influence the regioselectivity of the reaction.

  • Application: The choice is ultimately dictated by the desired properties of the final Mannich base.

What are the typical reaction times and temperatures?

This is highly variable and depends on the specific substrates. Reactions can take anywhere from a few hours to several days.[3][14] Temperatures can range from room temperature to the reflux temperature of the solvent.[14][15] It is always best to start with milder conditions (e.g., room temperature or slightly elevated) and monitor the reaction's progress before resorting to more forceful conditions.

Section 4: Data Summary & Protocols

Table 1: Influence of Reaction Parameters on Aminomethylation
ParameterVariationExpected OutcomeRationale
Solvent Protic (e.g., Ethanol) vs. Aprotic (e.g., Dioxane)Protic solvents can facilitate proton transfer and may improve solubility of amine salts.The choice of solvent can affect reaction rates and product distribution.[15][16]
Temperature Room Temp vs. RefluxHigher temperatures generally increase reaction rate but may also increase side product formation (e.g., polymerization).Provides activation energy for the reaction steps.[17]
Stoichiometry Phenol:Amine:CH₂O (1:1:1) vs. (1.2:1:1)Using an excess of phenol can help suppress the formation of di- and tri-substituted products.Statistical probability favors mono-substitution when the phenol is in excess.
Catalyst None vs. Brønsted Acid (e.g., Acetic Acid)Acid catalysis promotes the formation of the reactive iminium ion, often leading to higher yields.Protonation of the intermediate from amine and formaldehyde facilitates the loss of water.[5]
Optimized Experimental Protocol: ortho-Aminomethylation of 2,4-Dichlorophenol

This protocol is a representative example for the synthesis of a mono-aminomethylated phenol.

Materials:

  • 2,4-Dichlorophenol

  • Piperidine

  • Paraformaldehyde

  • Ethanol (solvent)

  • Round-bottom flask with magnetic stirrer

  • Reflux condenser

Procedure:

  • In a 100 mL round-bottom flask, dissolve 2,4-dichlorophenol (1.0 eq) in ethanol.

  • To this solution, add piperidine (1.0 eq) followed by paraformaldehyde (1.1 eq).

  • Equip the flask with a reflux condenser and stir the mixture at room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., eluent: ethyl acetate/hexane 1:3).

  • Once the starting material is consumed (typically after several hours to overnight), remove the solvent under reduced pressure.

  • Perform an aqueous work-up as described in the troubleshooting guide (Section 2, Q3) to isolate the crude product.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure 2,4-dichloro-6-(piperidin-1-ylmethyl)phenol.[18]

Visual Workflow for Experimentation and Troubleshooting

Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification cluster_analysis 4. Analysis P1 Select & Weigh Phenol, Amine, Formaldehyde Source P2 Choose Solvent & Setup Inert Atmosphere (if needed) P1->P2 R1 Combine Reagents (Control addition order) R2 Stir at Selected Temp. (e.g., RT to Reflux) R1->R2 R3 Monitor by TLC R2->R3 R3->R2 Incomplete W1 Quench & Aqueous Extraction R3->W1 Reaction Complete W2 Dry & Concentrate W1->W2 W3 Purify (Crystallization or Chromatography) W2->W3 A1 Characterize Product (NMR, MS, etc.) W3->A1 A2 Calculate Yield A1->A2 TS_Node Troubleshoot: - Reagent Quality - Temp/Time - pH A2->TS_Node Low Yield? TS_Node->P1 Re-optimize

Caption: General workflow for aminomethylation experiments.

References

  • Mannich Reaction Mechanism - Unacademy. (n.d.). Retrieved from [Link]

  • MANNICH REACTION | MECHANISM | EXPLANATION | APPLICATIONS - AdiChemistry. (n.d.). Retrieved from [Link]

  • Mannich reaction mechanism for phenols. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

  • Campanella, L., D'Alba, F., De Luca, M., Di Matteo, G., & Vita, F. (2019). An Efficient Approach to Aromatic Aminomethylation Using Dichloromethane as Methylene Source. Frontiers in Chemistry, 7, 563. Retrieved from [Link]

  • Mannich reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • Nagy, M., Szőllősi, D., & Fülöp, F. (2022). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Molecules, 27(21), 7260. Retrieved from [Link]

  • Aqueous C–H aminomethylation of phenols by iodine catalysis - Chemical Communications (RSC Publishing). (n.d.). Retrieved from [Link]

  • V–Catalyzed Direct Ortho‐Aminomethylation of Phenols - ResearchGate. (n.d.). Retrieved from [Link]

  • Mannich Reaction - Chemistry LibreTexts. (2023, January 22). Retrieved from [Link]

  • Rivera, D. G., Velez, E. F., Arispuro, D. A., Tiznado, H., & Tovar, R. G. (2018). Synthesis of Diastereomeric 2,6-bis{[3-(2-Hydroxy-5-substitutedbenzyl)octahydro-1H-benzimidazol-1-yl]methyl}-4-substituted Phenols (R = Me, OMe) by Mannich-Type Tandem Reactions. Molecules, 23(12), 3127. Retrieved from [Link]

  • Mannich reaction pathway for the synthesis of MAL from formaldehyde and propionaldehyde - ResearchGate. (n.d.). Retrieved from [Link]

  • Mannich Reaction Mechanism - BYJU'S. (n.d.). Retrieved from [Link]

  • Cu-catalyzed ortho-aminomethylation of phenols with aniline derivatives. - ResearchGate. (n.d.). Retrieved from [Link]

  • Synthesis and characterization of aminomethylated 2-chloro-4-phenylphenols - ResearchGate. (n.d.). Retrieved from [Link]

  • Solvent‐ and Catalyst‐Free Selective Mannich Reaction on Catechols and Para Substituted Phenols: A Convenient Route to Catechol‐ and Phenol‐Iminodiacetic Acid Ligands | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Solvent effect on Mannich reaction | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

  • Tang, Z., Li, D., Yue, Y., Peng, D., & Liu, L. (2021). Brønsted acid catalysed chemo- and ortho-selective aminomethylation of phenol. Organic & Biomolecular Chemistry, 19(26), 5777-5781. Retrieved from [Link]

  • o-AMINOMETHYL DERIVATIVES OF PHENOLS. PART 1. BENZYLAMINES: PROPERTIES, STRUCTURE, SYNTHESIS AND PURIFICATION - Taylor & Francis. (n.d.). Retrieved from [Link]

  • a study of the mannich reaction with - Brunel University Research Archive. (n.d.). Retrieved from [Link]

  • SYNTHESIS AND REACTIVITY OF MANNICH BASES. PART 32. PHENOLIC MANNICH BASES OF 1-(1-HYDROXYNAPHTHALEN- 2-YL)ETHANONE. (n.d.). Retrieved from [Link]

  • What are some common causes of low reaction yields? : r/Chempros - Reddit. (2024, November 20). Retrieved from [Link]

  • Amine Exchange of Aminoalkylated Phenols as Dynamic Reaction in Benzoxazine/Amine‐Based Vitrimers - PMC - NIH. (2024, October 10). Retrieved from [Link]

  • Aqueous C-H aminomethylation of phenols by iodine catalysis - PubMed. (2022, December 9). Retrieved from [Link]

  • Mannich Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Process for purifying phenol - Google Patents. (n.d.).
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  • Catalytic Installation of Primary Amines Onto Polyolefins for Oligomer Valorization - PubMed. (2024, October 1). Retrieved from [Link]

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Technical Support Center: Overcoming Solubility Challenges with 2-[(hexylamino)methyl]phenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-[(hexylamino)methyl]phenol. This document provides troubleshooting strategies and in-depth answers to frequently asked questions regarding the solubility of this compound in common biological assays. Our goal is to equip you with the scientific rationale and practical protocols needed to ensure accurate and reproducible experimental outcomes.

Understanding the Molecule: this compound

Before troubleshooting, it's crucial to understand the physicochemical nature of the compound. The structure contains three key features:

  • A Phenolic Ring: A weakly acidic, polar group capable of hydrogen bonding.[1]

  • A Secondary Amine: A weakly basic group that can be protonated.

  • A Hexyl Chain: A six-carbon, non-polar (lipophilic) tail that significantly reduces aqueous solubility.[2][3]

This amphipathic structure—having both polar and non-polar regions—makes its solubility highly dependent on factors like pH and the solvent system. It is a classic example of a compound prone to "crashing out" when diluted from an organic stock solution into an aqueous assay buffer.[4][5]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I dissolved my this compound in 100% DMSO, but it precipitated immediately when I diluted it into my aqueous assay buffer. What's happening and what is the first thing I should try?

Answer: This is the most common issue encountered with lipophilic compounds and is known as "solvent-shifting" or "crashing out."[4][5] The compound is highly soluble in the organic solvent (DMSO) but becomes supersaturated and rapidly precipitates when introduced to the aqueous environment where its solubility is much lower.[4]

The Causality: You are observing a kinetic solubility problem. The compound doesn't have enough time to establish a stable, lower-concentration equilibrium in the aqueous phase before it self-associates and precipitates.

Initial Troubleshooting Steps:

  • Decrease Final Concentration: The simplest solution is often to lower the final concentration of the compound in your assay. Determine if you can achieve the desired biological effect at a concentration below its aqueous solubility limit.

  • Increase Co-solvent (DMSO) Percentage: The final concentration of DMSO in your assay is critical. While you want to keep it low to avoid artifacts, slightly increasing it can maintain compound solubility. Most cell lines can tolerate 0.5% DMSO, and some robust lines up to 1%, but this must be validated.[6][7] For biochemical (cell-free) assays, concentrations up to 5% may be acceptable, but vehicle controls are essential.

  • Improve Mixing: When diluting, add the DMSO stock to the aqueous buffer (not the other way around) while vortexing or stirring vigorously. This rapid dispersion can sometimes prevent localized high concentrations that initiate precipitation.

Q2: I've tried lowering the concentration and adjusting my dilution method, but the compound still precipitates over the course of my multi-hour or overnight incubation. What should I do?

Answer: This indicates a thermodynamic insolubility issue, where the compound concentration is fundamentally above its limit of solubility under the final assay conditions, even if it dissolves initially.[4] Delayed precipitation can also be caused by interactions with media components or compound instability.[5]

Advanced Solubilization Strategies:

If simple co-solvency is insufficient, you must employ more advanced formulation techniques. The choice depends heavily on your assay type (biochemical vs. cell-based).

Strategy Mechanism of Action Pros Cons & Assay Compatibility
pH Modification The compound has two ionizable groups: a weakly acidic phenol (pKa ~10) and a weakly basic amine (pKa ~8-9, estimated). Adjusting the buffer pH away from its isoelectric point will ionize the compound, increasing aqueous solubility.[8][9][10]Highly effective; uses simple buffers.Biochemical: Feasible if the target protein/enzyme is stable and active at the required pH. Cell-based: Generally not feasible, as cell culture media is strictly buffered around pH 7.4.
Cyclodextrins These are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[11][12] The lipophilic hexyl chain of your compound can enter the cavity, forming a water-soluble "inclusion complex."[11][12][13]Biocompatible; often used in drug formulations.[13] Can improve stability.[14]Biochemical: Generally compatible. Cell-based: Can extract cholesterol from cell membranes at high concentrations, causing cytotoxicity. Must be carefully titrated.
Surfactants Non-ionic surfactants like Tween-20 or Triton X-100 form micelles in aqueous solution above their Critical Micelle Concentration (CMC). The lipophilic compound partitions into the hydrophobic core of the micelle, effectively solubilizing it.[15][16]Very effective at increasing solubility.Biochemical: Often used, but can denature proteins or interfere with enzyme kinetics.[15] Cell-based: Highly likely to cause cell lysis by disrupting the plasma membrane.[17] Generally not recommended for live-cell assays.
Q3: How do I choose between these advanced strategies and properly control for their effects in my experiment?

Answer: A systematic approach is required. The flowchart below outlines a decision-making process. The most critical component of using any solubilizing agent is the inclusion of proper vehicle controls.

G cluster_0 start Precipitation Observed in Assay q_kinetic Does it precipitate immediately? start->q_kinetic sol_kinetic 1. Lower final concentration. 2. Increase DMSO % (validate tolerance). 3. Improve mixing (vortex during dilution). q_kinetic->sol_kinetic Yes (Kinetic Issue) q_thermo Still Precipitates / Precipitates Over Time? q_kinetic->q_thermo No (Thermodynamic Issue) sol_kinetic->q_thermo q_assay_type Assay Type? q_thermo->q_assay_type Yes end_success Success: No Precipitation RUN VEHICLE CONTROLS q_thermo->end_success No sol_biochem Try pH Modification (if target is stable) q_assay_type->sol_biochem Biochemical sol_excipient Use Solubilizing Excipients q_assay_type->sol_excipient Cell-Based q_excipient Which Excipient? sol_biochem->q_excipient sol_excipient->q_excipient sol_cyclo Use Cyclodextrins (e.g., HP-β-CD) q_excipient->sol_cyclo Cell-Based sol_surfactant Use Surfactants (low %) (e.g., Tween-20) q_excipient->sol_surfactant Biochemical Only sol_cyclo->end_success sol_surfactant->end_success G cluster_0 A) Aqueous Insolubility cluster_1 B) Co-Solvency (DMSO) cluster_2 C) Cyclodextrin Inclusion a_mol Compound a_precip Precipitate a_mol->a_precip Aggregates a_water Water (H₂O) b_mol Compound b_dmso DMSO b_mol->b_dmso Solvated b_water Water b_dmso->b_water Disrupts H-Bonding c_mol Compound c_cd HP-β-CD c_water Water c_cd->c_water Hydrophilic Exterior

Caption: Mechanisms for solubilizing a lipophilic compound.

References

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. [Link]

  • Cyclodextrins as pharmaceutical solubilizers. Ovid. [Link]

  • What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines?. ResearchGate. [Link]

  • A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim. PubMed Central. [Link]

  • Modeling the Solubility of Phenolic Acids in Aqueous Media at 37 °C. PubMed Central. [Link]

  • Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. MDPI. [Link]

  • Best Practices For Stock Solutions. FasterCapital. [Link]

  • Preparing Stock Solutions. PhytoTech Labs. [Link]

  • DMSO usage in cell culture. LifeTein. [Link]

  • Maximum DMSO concentration in media for cell culture?. Reddit. [Link]

  • (PDF) Solubilization and stabilization of drugs through cyclodextrin complexation. ResearchGate. [Link]

  • DMSO in cell based assays. Scientist Solutions. [Link]

  • What the concentration of DMSO you use in cell culture assays?. ResearchGate. [Link]

  • Solubility-pH profiles of some acidic, basic and amphoteric drugs. ResearchGate. [Link]

  • Choosing and using detergents in biochemistry - ionic vs. non-ionic; CMC, aggregation #, etc.. YouTube. [Link]

  • HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode. Phenomenex. [Link]

  • What is the procedure to create stock solutions?. Chemistry Stack Exchange. [Link]

  • Stock Solutions 101: Everything You Need to Know. G-Biosciences. [Link]

  • Detergents: Triton X-100, Tween-20, and More. ResearchGate. [Link]

  • Assay Interference by Chemical Reactivity. NCBI Bookshelf. [Link]

  • Detergents as cell permeabilisation reagents: Saponin vs Tween-20 vs Triton-x. CiteAb. [Link]

  • Interference in immunoassays White Paper LP. Medix Biochemica. [Link]

  • Detergents: Triton X-100, Tween-20, and More: Type Chemicals | PDF | Sodium Dodecyl Sulfate. Scribd. [Link]

  • Enhancing RNA encapsulation quantification in lipid nanoparticles: Sustainable alternatives to Triton X-100 in the RiboGreen assay. PubMed. [Link]

  • Video: Factors Affecting Dissolution: Drug pKa, Lipophilicity and GI pH. JoVE. [Link]

  • Factors which determine the lipid solubility of drugs. Deranged Physiology. [Link]

  • Physical Properties of Phenol. Chemistry LibreTexts. [Link]

  • (PDF) Studies on the solubility of phenolic compounds. ResearchGate. [Link]

  • In vitro–in vivo correlations for lipophilic, poorly water-soluble drugs. ResearchGate. [Link]

  • Alkyl phenol. Cyberlipid. [Link]

  • HPMCP HP55: The Role of pH-Dependent Solubility in Drug Delivery. Medium. [Link]

  • Immunoassay | Sources of Interference & their Effects. ELGA LabWater. [Link]

  • Solubility data and pK a values of a few drugs that demonstrate... ResearchGate. [Link]

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  • Assay Interference by Aggregation. NCBI Bookshelf. [Link]

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Technical Support Center: Minimizing Impurities in the Synthesis of 2-[(hexylamino)methyl]phenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-[(hexylamino)methyl]phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis and troubleshooting common issues related to impurity formation. Our goal is to move beyond simple procedural steps and offer a comprehensive understanding of the causality behind experimental choices, ensuring a self-validating and robust protocol.

I. Overview of the Synthesis: The Mannich Reaction

The synthesis of this compound is a classic example of the Mannich reaction, a three-component condensation involving phenol, formaldehyde, and a primary amine (hexylamine).[1][2] This reaction is a cornerstone of organic synthesis due to its efficiency in forming C-C and C-N bonds in a single step.[3] The core of the reaction involves the aminomethylation of the acidic proton on the phenol ring.[4][5]

The reaction proceeds via the formation of an electrophilic iminium ion from hexylamine and formaldehyde.[5][6] The electron-rich phenol then acts as a nucleophile, attacking the iminium ion, which leads to the substitution of a hydrogen atom on the aromatic ring with an aminomethyl group.[6][7]

Core Reaction Pathway

Caption: General mechanism of the Mannich reaction for this compound synthesis.

While seemingly straightforward, the Mannich reaction is susceptible to several side reactions that can lead to a range of impurities. Understanding and controlling these pathways is critical for obtaining a high-purity final product.

II. Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the synthesis of this compound in a question-and-answer format.

Q1: My final product is a mixture of ortho and para isomers. How can I improve the regioselectivity for the desired ortho product?

A1: Understanding the Root Cause: The hydroxyl group of phenol is an ortho-para directing group, meaning it activates these positions for electrophilic aromatic substitution.[6] The formation of both this compound (ortho) and 4-[(hexylamino)methyl]phenol (para) is therefore common. The ratio of these isomers is influenced by steric and electronic factors, as well as reaction conditions.

Troubleshooting and Optimization Strategies:

  • Temperature Control: Lower reaction temperatures generally favor the formation of the ortho isomer. This is often attributed to the involvement of a hydrogen-bonded intermediate between the phenol, formaldehyde, and amine, which sterically favors ortho-substitution. Try running the reaction at temperatures between 0-25°C.

  • Solvent Choice: The choice of solvent can influence the regioselectivity. Protic solvents like ethanol or methanol can participate in hydrogen bonding and may favor ortho-substitution.[5] Aprotic solvents may lead to a higher proportion of the para isomer.

  • Order of Addition: Adding the formaldehyde slowly to a mixture of phenol and hexylamine can sometimes improve the yield of the ortho product. This helps to maintain a low concentration of the highly reactive iminium ion, potentially reducing non-selective reactions.

Q2: I'm observing a significant amount of a higher molecular weight byproduct. What is it and how can I prevent its formation?

A2: Identifying the Impurity: This is very likely a di-substituted or even tri-substituted product, such as 2,4-bis[(hexylamino)methyl]phenol or 2,6-bis[(hexylamino)methyl]phenol.[1] Since the phenol ring has multiple activated sites (ortho and para positions), multiple aminomethylations can occur, especially if an excess of formaldehyde and hexylamine is used.

Prevention and Mitigation:

  • Stoichiometry is Key: Carefully control the molar ratios of your reactants. A 1:1:1 molar ratio of phenol:hexylamine:formaldehyde is the theoretical ideal. In practice, a slight excess of the phenol may be used to ensure the complete consumption of the iminium ion precursor. Avoid using an excess of formaldehyde and hexylamine.

  • Reaction Time: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC).[8] Prolonged reaction times can increase the likelihood of multiple substitutions.

  • Controlled Addition: As mentioned previously, the slow, dropwise addition of formaldehyde can help to minimize the formation of these bis-adducts.

Q3: The reaction is sluggish, and I'm getting a low yield of the desired product. What factors could be contributing to this?

A3: Diagnosing Low Conversion: Low yields can stem from several factors, ranging from reagent quality to suboptimal reaction conditions.[8]

Troubleshooting Steps:

Potential Cause Explanation Recommended Action
Poor Reagent Quality Old or impure formaldehyde (often in the form of paraformaldehyde) may not depolymerize efficiently. Hexylamine can degrade over time.Use fresh, high-quality reagents. Ensure paraformaldehyde is a fine powder.
Inadequate Temperature The reaction may require a certain activation energy to proceed at a reasonable rate.While lower temperatures favor ortho-selectivity, if the reaction is too slow, consider a modest increase in temperature (e.g., to 40-50°C) and monitor the isomer ratio.
Incorrect pH The formation of the iminium ion is often catalyzed by acid.[5] However, strongly acidic conditions can protonate the phenol, deactivating it towards electrophilic attack. Conversely, strongly basic conditions can promote side reactions.The reaction is typically run under neutral or mildly acidic conditions. If using the hydrochloride salt of the amine, the conditions are inherently acidic.[5]
Choice of Solvent The reactants may not be fully soluble in the chosen solvent, leading to a heterogeneous reaction mixture and slow kinetics.Protic solvents like ethanol, methanol, or even water are commonly used and can help to solubilize the reactants and intermediates.[5]
Q4: My final product is discolored (e.g., yellow, brown, or red). What is the source of this coloration and how can I obtain a colorless product?

A4: Understanding Color Formation: Discoloration is often due to the formation of oxidized byproducts or polymeric materials. Phenols are susceptible to oxidation, which can be accelerated by heat, light, and the presence of trace metal impurities.[9] Additionally, formaldehyde can undergo self-polymerization or side reactions under certain conditions.

Purification and Prevention Strategies:

  • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation.

  • Purification Methods:

    • Recrystallization: This is often the most effective method for removing colored impurities. A suitable solvent system (e.g., hexane/ethyl acetate, toluene) should be chosen where the desired product has good solubility at elevated temperatures and poor solubility at room temperature or below.

    • Column Chromatography: For more challenging separations, silica gel column chromatography can be employed. A gradient elution system, starting with a non-polar solvent (like hexane) and gradually increasing the polarity (with ethyl acetate or another suitable solvent), can effectively separate the product from colored impurities.

    • Activated Carbon Treatment: A small amount of activated carbon can be added to a solution of the crude product to adsorb colored impurities. The carbon is then removed by filtration.

Q5: How can I effectively monitor the progress of the reaction?

A5: The Importance of Reaction Monitoring: Monitoring the reaction is crucial to determine the optimal reaction time and to avoid the formation of byproducts from over-reaction.[8]

Recommended Analytical Techniques:

  • Thin Layer Chromatography (TLC): This is a simple and rapid technique for monitoring the disappearance of starting materials and the appearance of the product.[8] A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) should be chosen to achieve good separation of the spots corresponding to phenol, hexylamine, and the product.

  • High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC is the method of choice. It can be used to determine the conversion of reactants and the formation of impurities with high accuracy.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is useful for identifying volatile impurities and byproducts.

Impurity Formation Pathways

Impurity_Formation cluster_main Main Reaction cluster_side Side Reactions Phenol Phenol Ortho_Product This compound (Desired Product) Phenol->Ortho_Product Hexylamine, Formaldehyde Para_Product 4-[(hexylamino)methyl]phenol (Isomeric Impurity) Phenol->Para_Product Hexylamine, Formaldehyde Oxidized_Byproducts Oxidized/Polymeric Impurities (Colored Impurities) Phenol->Oxidized_Byproducts Air/Heat Di_Substituted Di-substituted Phenols (High MW Impurity) Ortho_Product->Di_Substituted Excess Reagents

Caption: Potential pathways for impurity formation in the synthesis of this compound.

III. Recommended Experimental Protocols

Standard Synthesis Protocol for this compound

This protocol is a starting point and may require optimization based on your specific laboratory conditions and desired purity.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve phenol (1.0 equivalent) in ethanol.

  • Reagent Addition: To the stirred solution, add hexylamine (1.0 equivalent). Cool the mixture to 0-5°C in an ice bath.

  • Formaldehyde Addition: Slowly add an aqueous solution of formaldehyde (37 wt. %, 1.0 equivalent) dropwise to the reaction mixture over a period of 30-60 minutes, maintaining the temperature below 10°C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining water-soluble impurities. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purification: Purify the crude product by recrystallization or column chromatography as described in the troubleshooting section.

Troubleshooting Workflow

Troubleshooting_Workflow Start Synthesis of this compound Analyze Analyze Crude Product (TLC, HPLC, NMR) Start->Analyze Check_Purity Is Purity > 95%? Analyze->Check_Purity Success Product Meets Specifications Check_Purity->Success Yes Identify_Impurity Identify Major Impurity Check_Purity->Identify_Impurity No Isomer Isomeric Impurity (para-substituted) Identify_Impurity->Isomer High_MW High MW Impurity (di-substituted) Identify_Impurity->High_MW Colored Colored Impurities Identify_Impurity->Colored Optimize_Temp Optimize Temperature and Solvent Isomer->Optimize_Temp Optimize_Stoich Adjust Stoichiometry and Addition Rate High_MW->Optimize_Stoich Purify Implement Purification (Recrystallization, Chromatography) Colored->Purify Optimize_Temp->Start Optimize_Stoich->Start Purify->Analyze

Caption: A decision-making workflow for troubleshooting common impurities.

IV. References

  • BYJU'S. Mannich Reaction Mechanism. Available at: [Link]

  • AdiChemistry. MANNICH REACTION | MECHANISM | EXPLANATION | APPLICATIONS. Available at: [Link]

  • Wikipedia. Mannich reaction. Available at: [Link]

  • MDPI. Synthesis of Diastereomeric 2,6-bis{[3-(2-Hydroxy-5-substitutedbenzyl)octahydro-1H-benzimidazol-1-yl]methyl}-4-substituted Phenols (R = Me, OMe) by Mannich-Type Tandem Reactions. Available at: [Link]

  • Revue Roumaine de Chimie. SYNTHESIS AND REACTIVITY OF MANNICH BASES. PART 32. PHENOLIC MANNICH BASES OF 1-(1-HYDROXYNAPHTHALEN- 2-YL)ETHANONE. Available at: [Link]

  • Brunel University Research Archive. A study of the mannich reaction with. Available at: [Link]

  • ResearchGate. Mannich reaction mechanism for phenols. Available at: [Link]

  • Chemistry LibreTexts. Mannich Reaction. Available at: [Link]

  • Chemistry Steps. Reactions of Phenols. Available at: [Link]

  • YouTube. Mannich Reaction. Available at: [Link]

  • Chemistry Steps. Mannich Reaction. Available at: [Link]

  • ResearchGate. Mannich condensation reaction problems? Available at: [Link]

  • NROChemistry. Mannich Reaction. Available at: [Link]

  • ResearchGate. The Mannich Reaction. Available at: [Link]

  • ChemTube3D. Mannich reaction. Available at: [Link]

  • Google Patents. DE19651040C2 - Process for the preparation of 2-amino-5-alkyl-phenols. Available at:

  • ResearchGate. (PDF) Synthesis of 2-{(Z)-[(4-methylphenyl)imino] methyl}phenol Schiff base. Available at: [Link]

  • Google Patents. RU2384567C2 - Method of producing 2-[(dimethylamino)methyl]phenol. Available at:

  • ResearchGate. (PDF) Synthesis of Mannich Bases by Two Different Methods and Evaluation of their Acetylcholine Esterase and Carbonic Anhydrase Inhibitory Activities. Available at: [Link]

  • Google Patents. 1 PURIFICATION OF PHENOL Background of the Invention Field of the Invention 5 The present invention concerns a process for purif. Available at:

  • RSC Publishing. Mannich bases derived from lawsone and their metal complexes: synthetic strategies and biological properties. Available at: [Link]

  • Organic Syntheses. Org. Synth. 2012, 89, 220. Available at: [Link]

  • Patsnap. Method for synthesizing 2, 4, 6-tri(dimethylamino methyl) phenol. Available at: [Link]

  • International Journal of Pharmaceutical Sciences and Research. Synthesis, characterization and biological activity of new mannich base 1-((4-chlorophenyl)(2,5. Available at: [Link]

  • Google Patents. US2744144A - Purification of phenol. Available at:

  • Google Patents. CN102746168A - Method for synthesizing 2, 4, 6-tri(dimethylamino methyl) phenol. Available at:

  • Google Patents. US3169101A - Purification of impure phenols by distillation with an organic solvent. Available at:

  • ResearchGate. (PDF) Crystal structure of 2-[(2-(2-Hydroxyethylamino) ethylimino) methyl] phenol at 130K. Available at: [Link]

  • ResearchGate. (PDF) Crystal structure of 2-[(2-(2-Hydroxyethylamino) ethylimino) methyl] phenol at 130K. Available at: [Link]

  • SciSpace. Selective phenol methylation to 2,6-dimethylphenol in a fluidized bed of iron-chromium mixed oxide catalyst with. Available at: [Link]

  • Sokhraneva. Obtaining substituted phenol derivatives with potential antimicrobial activity. Available at: [Link]

  • Google Patents. US20030073848A1 - Accelerated process for preparing O-methyl phenols, N-methyl heteroaromatic compounds, and methylated aminophenols. Available at:

  • PubChem. 2-((Dimethylamino)methyl)phenol. Available at: [Link]

  • PubChem. 2-((Benzylamino)methyl)phenol. Available at: [Link]

  • Atlantis Press. Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to the Antioxidant Activity of 2-[(Alkylamino)methyl]phenols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the continuous search for novel therapeutic agents to combat oxidative stress-related pathologies, phenolic compounds have remained a cornerstone of antioxidant research. Among these, the class of 2-[(alkylamino)methyl]phenols, often synthesized via the Mannich reaction, presents a compelling scaffold. The strategic placement of an aminomethyl group ortho to a phenolic hydroxyl group introduces unique structural and electronic features that can significantly modulate antioxidant capacity. This guide offers a comparative analysis of the antioxidant activity within this class of compounds, delving into the structure-activity relationships that govern their efficacy and providing the experimental framework for their evaluation.

The Core Principles of Antioxidant Action in 2-[(Alkylamino)methyl]phenols

The antioxidant prowess of 2-[(alkylamino)methyl]phenols is fundamentally rooted in the synergistic interplay between the phenolic hydroxyl group and the adjacent alkylaminomethyl substituent. The primary mechanism involves the donation of a hydrogen atom from the hydroxyl group to neutralize highly reactive free radicals, thereby terminating damaging oxidative chain reactions.[1] The stability of the resulting phenoxyl radical is a critical determinant of the compound's antioxidant efficiency.

The ortho-aminomethyl group exerts a profound influence on this process through several key mechanisms:

  • Intramolecular Hydrogen Bonding: The nitrogen atom of the amino group can form an intramolecular hydrogen bond with the phenolic hydroxyl group. This interaction can modulate the O-H bond dissociation enthalpy (BDE), a key parameter in predicting antioxidant activity. A lower BDE generally correlates with a higher radical scavenging capacity.

  • Electronic Effects: The amino group, being an electron-donating group, can increase the electron density on the aromatic ring, which can further stabilize the phenoxyl radical formed after hydrogen donation.

  • Steric Hindrance: The size and nature of the alkyl group(s) on the nitrogen atom can introduce steric hindrance around the phenolic hydroxyl group, which can influence its reactivity towards free radicals and the stability of the resulting radical.

Comparative Antioxidant Activity: A Structure-Activity Relationship (SAR) Analysis

Compound/Derivative ClassKey Structural FeaturesAntioxidant Activity (DPPH Assay)Reference
Mannich bases of dehydrozingeroneDimethylamine moietyIC50 = 50.23 µM[2]
Mannich bases of dehydrozingeroneParent compound (dehydrozingerone)IC50 = 103.35 µM[2]
Catechol-derived Mannich basePyrrolidine moietyHigher than Trolox[1]
Catechol-derived Mannich basePiperidine moietyComparable to Trolox[1]
2-methoxy-4-((4-methoxyphenylimino)methyl)phenolSchiff base derivativeEC50 = 10.46 ppm[3]
Mannich bases of vanillic acidPyrrolidin-1-ylmethyl substituentEC50 = 26.55 µM[4]
Mannich bases of vanillic acidDiethylamino)methyl substituentEC50 = 112.36 µM[4]

Key Insights from the Data:

  • Presence of the Aminomethyl Group: The introduction of an aminomethyl group generally enhances the antioxidant activity compared to the parent phenolic compound. For example, Mannich bases of dehydrozingerone showed higher activity than dehydrozingerone itself.[2]

  • Nature of the Amine: The structure of the amine plays a crucial role. In catechol-derived Mannich bases, the introduction of a pyrrolidine moiety led to a more significant enhancement of antiradical activity compared to a piperidine moiety.[1] Similarly, for vanillic acid derivatives, the pyrrolidine substituent resulted in a much lower EC50 value (higher activity) compared to the diethylamine substituent.[4] This suggests that cyclic amines, and particularly five-membered rings, may confer superior antioxidant properties in this context.

  • Basicity of the Nitrogen Atom: It has been suggested that a higher basicity of the nitrogen atom in the Mannich base could lead to higher antioxidant activity.[2] However, this relationship may not be universally applicable and can be influenced by other structural factors.[2]

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol provides a standardized method for assessing the free radical scavenging activity of 2-[(alkylamino)methyl]phenols.

Materials:

  • 2,2-Diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (analytical grade)

  • Test compounds (2-[(alkylamino)methyl]phenols)

  • Positive control (e.g., Ascorbic acid, Trolox, or Quercetin)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should have an absorbance of approximately 1.0 at 517 nm.

  • Preparation of Test Compound Solutions: Prepare a stock solution of each test compound in methanol. From the stock solution, prepare a series of dilutions to obtain a range of concentrations to be tested.

  • Assay Protocol: a. To each well of a 96-well microplate, add 100 µL of the DPPH solution. b. Add 100 µL of the different concentrations of the test compounds or the positive control to the wells. c. For the blank, add 100 µL of methanol instead of the test compound.

  • Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    % Scavenging Activity = [(A_blank - A_sample) / A_blank] x 100

    Where A_blank is the absorbance of the blank and A_sample is the absorbance of the test compound.

  • Determination of IC50: The IC50 value, which is the concentration of the test compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

Visualizing the Fundamentals

To better understand the concepts discussed, the following diagrams illustrate the core chemical structure, the experimental workflow, and the antioxidant mechanism.

G Core Structure of 2-[(Alkylamino)methyl]phenol cluster_phenol C1 C C2 C C1->C2 O O C1->O C3 C C2->C3 C7 CH₂ C2->C7 C4 C C3->C4 C5 C C4->C5 C6 C C5->C6 C6->C1 H H O->H N N C7->N R1 R₁ N->R1 R2 R₂ N->R2

Caption: General chemical structure of 2-[(alkylamino)methyl]phenols.

G DPPH Radical Scavenging Assay Workflow prep_dpph Prepare 0.1 mM DPPH in Methanol mixing Mix DPPH Solution with Test Compound/Control prep_dpph->mixing prep_samples Prepare Serial Dilutions of Test Compounds prep_samples->mixing incubation Incubate in Dark (30 minutes) mixing->incubation measurement Measure Absorbance at 517 nm incubation->measurement calculation Calculate % Scavenging & Determine IC50 measurement->calculation G Antioxidant Mechanism: Hydrogen Atom Transfer phenol Phenol-OH phenoxyl_radical Phenoxyl Radical (Phenol-O•) phenol->phenoxyl_radical H• donation radical Free Radical (R•) neutralized_radical Neutralized Radical (RH) radical->neutralized_radical H• acceptance

Caption: Simplified representation of the hydrogen atom transfer mechanism.

Conclusion

The 2-[(alkylamino)methyl]phenol scaffold represents a promising avenue for the development of novel antioxidants. The introduction of the aminomethyl group ortho to the phenolic hydroxyl generally enhances antioxidant activity. Structure-activity relationship studies, although not exhaustive for a simple homologous series, indicate that the nature of the N-alkyl substituents significantly influences this activity, with cyclic amines like pyrrolidine showing particularly strong potency in some systems. Further systematic studies are warranted to fully elucidate the impact of N-alkyl chain length and branching on the antioxidant capacity of these compounds. The provided experimental protocol for the DPPH assay serves as a robust starting point for researchers aiming to evaluate the antioxidant potential of newly synthesized derivatives in this chemical class.

References

  • The DPPH radical scavenging activity of synthesized compounds. - ResearchGate. Available at: [Link]

  • Full article: Catechol-derived Mannich bases: radical regulatory properties, cytotoxicity and interaction with biomolecules - Taylor & Francis Online. Available at: [Link]

  • Synthesis and antioxidant properties of some N- and O-containing 2-isobornyl-6-methylphenol derivatives | Semantic Scholar. Available at: [Link]

  • Comparative evaluation of antioxidant activity of 2-alkyl-4-methylphenols and their 6-n-octylaminomethyl derivatives | Request PDF - ResearchGate. Available at: [Link]

  • Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds | Atlantis Press. Available at: [Link]

  • Free radical scavenging activity of Mannich base by DPPH method - ResearchGate. Available at: [Link]

  • (PDF) Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds - ResearchGate. Available at: [Link]

  • (PDF) SYNTHESIS AND ANTIOXIDANT ACTIVITY STUDY OF NEW MANNICH BASES DERIVED FROM VANILLIC ACID - ResearchGate. Available at: [Link]

Sources

A Comparative Guide to the Antimicrobial Efficacy of Aminomethylated Phenols

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the quest for novel antimicrobial agents is a paramount challenge. Among the promising candidates, aminomethylated phenols, also known as phenolic Mannich bases, have garnered significant interest. Their synthetic accessibility and structural diversity make them an attractive scaffold for developing new therapeutics. This guide provides an in-depth comparison of the antimicrobial efficacy of different aminomethylated phenols, grounded in experimental data and scientific principles.

Introduction to Aminomethylated Phenols as Antimicrobial Agents

Aminomethylated phenols are synthesized through the Mannich reaction, which involves the aminoalkylation of an acidic proton located on a phenol with formaldehyde and a primary or secondary amine. This reaction yields a β-amino-carbonyl compound, offering a versatile platform for structural modifications to tune the biological activity.

The antimicrobial potential of phenolic compounds, in general, is well-established. They can disrupt microbial cell membranes, interfere with essential metabolic pathways, and inhibit protein and nucleic acid synthesis.[1][2][3][4] The introduction of an aminomethyl group to a phenolic scaffold can modulate its physicochemical properties, such as lipophilicity and basicity, which in turn can influence its antimicrobial potency and spectrum of activity.

Comparative Antimicrobial Efficacy: A Review of Experimental Findings

A direct, comprehensive comparison of the antimicrobial efficacy of various aminomethylated phenols is challenging due to the heterogeneity in experimental methodologies across different studies. However, by collating available data, we can discern valuable trends and identify promising structural motifs.

Summary of Reported Antimicrobial Activities

The following table summarizes the antimicrobial activities of several aminomethylated phenols as reported in the literature. It is crucial to note the variations in tested microorganisms, methodologies (e.g., agar diffusion, broth microdilution), and reported units.

Phenolic PrecursorAmine MoietyTest OrganismsKey FindingsReference
p-AcetamidophenolDiethylamine, EthylamineEscherichia coli, Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, Candida albicansN,N-[(5-acetamido-2-hydroxy)benzyl]ethylamine showed excellent activity against E. coli. N-[(5-acetamido-2-hydroxy)benzyl]ethylamine showed excellent activity against all tested organisms at 20mg/ml.[5]
2-NaphtholAnilineS. aureus, E. coli, B. subtilis, Klebsiella pneumoniae, C. albicansModerate bactericidal and fungicidal activity. Pronounced activity on S. aureus and B. subtilis.[6]
PhenylacetamideMorpholineS. aureus, Streptococcus epidermidis, Micrococcus luteus, E. coli, P. aeruginosa, C. albicans3-(4-chlorophenyl)-3-(morpholin-4-yl)-N-phenylpropanamide showed high antibacterial activity against S. epidermidis.[7][8]
CamphorVarious secondary aminesE. coli, S. aureus, Aspergillus speciesSome synthesized compounds displayed considerable antibacterial and antifungal activities.[9]
SalicylaldehydeAnilineB. subtilis, M. luteus, Salmonella typhi, C. albicansOne derivative (4a) was identified as the most active antimicrobial agent.[10]

Note: The results presented are qualitative and highlight the potential of these compounds. For quantitative comparisons, standardized testing protocols are essential.

Unraveling the Structure-Activity Relationship (SAR)

The relationship between the chemical structure of aminomethylated phenols and their antimicrobial activity is a critical aspect of rational drug design. Several studies have provided insights into key structural features that influence efficacy.

  • Substitution on the Aromatic Ring: The presence of substituents on the phenolic ring can significantly impact antimicrobial activity. For instance, electron-withdrawing groups or halogen atoms can enhance the potency of the compounds. One study noted that substituted phenyl rings generally lead to better antimicrobial activity than unsubstituted ones.[7]

  • Nature of the Amine Moiety: The choice of the amine used in the Mannich reaction is crucial. The basicity and lipophilicity of the amine can influence the overall properties of the resulting Mannich base, affecting its ability to penetrate microbial cell membranes.

  • Lipophilicity and Hydrogen Bonding: As with other phenolic compounds, the lipophilicity and hydrogen-bonding ability of aminomethylated phenols are believed to be primary factors driving their antimicrobial action.[11][12] A balance of these properties is necessary for effective interaction with microbial targets.

Proposed Mechanism of Antimicrobial Action

While the precise mechanism of action for each aminomethylated phenol derivative is likely to be multifactorial and may vary, the general consensus points towards a mechanism shared with other phenolic compounds. This involves a cascade of events that ultimately lead to microbial cell death.

The proposed mechanism can be summarized as follows:

  • Adsorption and Penetration: The aminomethylated phenol molecule adsorbs to the surface of the microbial cell and, depending on its lipophilicity, penetrates the cell wall and membrane.

  • Membrane Disruption: The phenolic hydroxyl group and the overall molecular structure can disrupt the integrity of the cytoplasmic membrane. This leads to increased permeability, leakage of intracellular components such as ions, ATP, and nucleic acids, and dissipation of the proton motive force.[1][2][4]

  • Protein Denaturation: Phenolic compounds can interact with and denature essential enzymes and other proteins within the cell, disrupting vital metabolic processes.[3]

  • Inhibition of Nucleic Acid Synthesis: Some phenolic compounds have been shown to interfere with DNA and RNA synthesis, further inhibiting microbial growth and replication.[2]

The following diagram illustrates the proposed general mechanism of action for aminomethylated phenols.

G cluster_cell Microbial Cell membrane Cell Membrane cytoplasm Cytoplasm membrane->cytoplasm Increased Permeability & Leakage of Contents proteins Proteins/Enzymes dna DNA/RNA phenol Aminomethylated Phenol phenol->membrane Adsorption & Penetration phenol->proteins Denaturation phenol->dna Inhibition of Synthesis

Caption: Proposed mechanism of antimicrobial action of aminomethylated phenols.

Experimental Protocols for Efficacy Evaluation

To ensure the reliability and comparability of antimicrobial efficacy data, standardized experimental protocols are paramount. The following outlines the key steps for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of aminomethylated phenols.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[13] The broth microdilution method is a commonly used technique.

Protocol:

  • Preparation of Stock Solution: Dissolve the aminomethylated phenol in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Serial Dilutions: Perform a two-fold serial dilution of the stock solution in a 96-well microtiter plate containing appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.

  • Inoculation: Add the prepared inoculum to each well of the microtiter plate. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • Result Interpretation: The MIC is determined as the lowest concentration of the compound where no visible growth (turbidity) is observed.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Protocol:

  • Following MIC Determination: After determining the MIC, take an aliquot from the wells showing no visible growth.

  • Plating: Spread the aliquot onto an agar plate that does not contain the test compound.

  • Incubation: Incubate the agar plate under appropriate conditions.

  • Result Interpretation: The MBC is the lowest concentration that results in no microbial growth on the agar plate.

The following diagram illustrates the experimental workflow for determining MIC and MBC.

G cluster_mic MIC Determination cluster_mbc MBC Determination prep_stock Prepare Stock Solution serial_dilution Perform Serial Dilutions in 96-well plate prep_stock->serial_dilution inoculate Inoculate Wells serial_dilution->inoculate prep_inoculum Prepare Standardized Inoculum prep_inoculum->inoculate incubate_mic Incubate Plate inoculate->incubate_mic read_mic Read MIC (No visible growth) incubate_mic->read_mic plate_wells Plate Aliquots from MIC wells with no growth read_mic->plate_wells Proceed with wells showing no growth incubate_mbc Incubate Agar Plates plate_wells->incubate_mbc read_mbc Read MBC (No growth on plate) incubate_mbc->read_mbc

Caption: Workflow for MIC and MBC determination.

Conclusion and Future Directions

Aminomethylated phenols represent a promising class of compounds in the search for new antimicrobial agents. While the available data indicates their potential, further research is necessary to establish a clear and comprehensive understanding of their antimicrobial efficacy. Future studies should focus on:

  • Standardized Testing: Employing standardized protocols to allow for direct comparison of different aminomethylated phenol derivatives.

  • Broad-Spectrum Screening: Evaluating a wider range of compounds against a diverse panel of clinically relevant microorganisms, including multidrug-resistant strains.

  • Mechanistic Studies: Elucidating the specific molecular mechanisms of action to facilitate rational drug design and optimization.

  • Toxicity and Safety Profiling: Assessing the cytotoxicity of promising compounds to ensure their suitability for therapeutic applications.

By addressing these key areas, the scientific community can unlock the full potential of aminomethylated phenols in the fight against infectious diseases.

References

  • Jamal Abdul Nasser, A., et al. (2011). Synthesis of some Mannich base derivatives and their antimicrobial activity study. Bioorganic & Medicinal Chemistry Letters, 21(1), 453-457.
  • Oloyede, G. K., et al. (2014). Spectroscopic Properties and Antimicrobial Activity of Synthesized Mannich Bases: 1-phenylaminomethyl-naphthalen-2-ol and (2-{ [2-hydroxy ethyl) amino] methyl}phenyl) Phenyl Peroxyanhydride. American Journal of Drug Discovery and Development, 4(2), 113-120.
  • Anonymous. (2018). Synthesis and Antimicrobial Activity of Phenol-derived Mannich Bases. The Pharmaceutical and Chemical Journal, 5(2), 116-120.
  • Anonymous. (n.d.). Synthesis of some Mannich base derivatives and their antimicrobial activity study.
  • Malhotra, R., et al. (2021). Synthesis of mannich bases and screening for antimicrobial activity. World Journal of Pharmaceutical Research, 10(9), 1336-1345.
  • D'Auria, F. D., et al. (2019). Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. Frontiers in Microbiology, 10, 2475.
  • Kim, Y. M., et al. (2007). Structure--antimicrobial activity relationship comparing a new class of antimicrobials, silanols, to alcohols and phenols. International Journal of Antimicrobial Agents, 29(2), 217-222.
  • Anonymous. (n.d.). MIC value against Gram-positive bacteria and fungi. The concentration....
  • Anonymous. (n.d.). comparative antimicrobial activity: Topics by Science.gov. Science.gov.
  • Kumar, S., et al. (2019). Synthesis and anti-microbial activities of azomethine and aminomethyl phenol derivatives.
  • Spagnoletti, A., et al. (2023). Minimal Inhibitory Concentrations of Thymol and Carvacrol: Toward a Unified Statistical Approach to Find Common Trends. Microorganisms, 11(7), 1774.
  • Ghose, P., et al. (2021).
  • D'Auria, F. D., et al. (2019). Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. Frontiers in Chemistry, 7, 653.
  • Kim, Y. M., et al. (2007). Structure--Antimicrobial Activity Relationship Comparing a New Class of Antimicrobials, Silanols, to Alcohols and Phenols.
  • Pinto, C., et al. (2023).
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A Comparative Guide to the Structure-Activity Relationship of 2-(Aminomethyl)phenol Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 2-(aminomethyl)phenol scaffold, a core structure of molecules known as phenolic Mannich bases, represents a versatile platform in medicinal chemistry. These compounds, including the titular 2-[(hexylamino)methyl]phenol, are synthesized through the Mannich reaction and exhibit a wide array of biological activities, from antimicrobial and antioxidant to anticancer and anti-inflammatory effects.[1] This guide provides an in-depth analysis of the structure-activity relationships (SAR) for this class of compounds, offering a comparative framework grounded in experimental data to inform future drug design and development.

The biological activity of these molecules is intrinsically linked to three key structural components: the phenolic ring, the aminomethyl linker, and the substituents on the nitrogen atom. By systematically modifying these regions, researchers can fine-tune the pharmacological profile of the resulting analogues.

Core Structural Features and Their Influence on Bioactivity

The 2-(aminomethyl)phenol scaffold possesses a phenolic hydroxyl group and an aminoalkyl moiety, which are crucial for its diverse biological functions.[1] The interplay between these groups dictates the compound's physicochemical properties, such as acidity, basicity, and lipophilicity, which in turn govern its interaction with biological targets.

  • The Phenolic Hydroxyl Group: This group is a critical determinant of antioxidant activity through its ability to donate a hydrogen atom to scavenge free radicals.[2][3] Its presence is also vital for chelating metal ions and forming hydrogen bonds with receptor sites.[1][4] Replacing or acylating the phenolic hydroxyl group can significantly alter or diminish biological activity.[4][5]

  • The Aminomethyl Linker: This linker provides a basic center and influences the molecule's overall polarity and spatial arrangement. The introduction of this aminoalkyl chain via the Mannich reaction often enhances the biological profile compared to the parent phenol.[2][6]

  • The Nitrogen Substituent (R-group): The nature of the substituent on the amino group has a profound impact on activity. Variations in alkyl chain length, cyclization (e.g., piperidine, morpholine), or the presence of aromatic rings can modulate lipophilicity, steric hindrance, and the basicity of the nitrogen, thereby affecting target binding and cellular uptake.[5][7]

Comparative Analysis of Biological Activities

The versatility of the 2-(aminomethyl)phenol scaffold is evident in its broad spectrum of biological activities. The following sections compare how structural modifications influence performance in key therapeutic areas.

Antimicrobial Activity

Phenolic compounds are known for their antimicrobial properties, and the introduction of an aminomethyl group often enhances this effect.[1][8] The activity is influenced by the nature of the amine and substituents on the phenolic ring.

Structure-Activity Relationship Insights:

  • Nature of the Amine: Cyclic amines, such as piperidine, often confer higher activity than open-chain alkylamines.[5] For instance, 2-piperidinomethyl derivatives of phenols have shown potent activity.[5] The basicity of the nitrogen atom appears to be a contributing factor.[2]

  • Substitution on the Phenolic Ring: The position and nature of substituents on the aromatic ring can modulate antimicrobial potency. Electron-withdrawing or lipophilic groups can enhance activity by altering the electronic properties of the phenol or improving passage through microbial cell membranes.[9]

  • Lipophilicity: A balance in lipophilicity is crucial. While increased lipophilicity from longer alkyl chains (like the hexyl group in the topic compound) can improve membrane interaction, excessive lipophilicity may reduce aqueous solubility and bioavailability.

Comparative Data: Antimicrobial Activity of 2-(Aminomethyl)phenol Analogues

Compound/AnalogueModificationTarget Organism(s)Activity (e.g., MIC µg/mL)Reference
General Scaffold 2-(Phenylaminomethyl)phenolBacillus subtilis, Micrococcus luteus, Salmonella typhi, Candida albicansActive (Zone of Inhibition)[9]
Nitroxoline Derivative 5-nitro-8-hydroxyquinoline scaffold with various basic side chainsStandard test microorganismsStrong antimicrobial properties[7]
Thymol Derivative 2-allyl thymolS. epidermidis, P. aeruginosaSignificant growth reduction (79% and 77.9% respectively)[10]
Carvacrol Derivative 2-allyl carvacrolS. epidermidis, P. aeruginosaPotent growth reduction (81.6% and 79.6% respectively)[10]
Antioxidant Activity

The antioxidant capacity of these compounds is primarily attributed to the phenolic hydroxyl group's ability to scavenge free radicals.[2] The Mannich reaction can produce derivatives with enhanced antioxidant potential compared to the parent phenols.[2][3]

Structure-Activity Relationship Insights:

  • Phenolic OH: The presence of the hydroxyl group is essential for radical scavenging.[2]

  • Amino Group: The aminomethyl group can enhance antioxidant activity. This enhancement is influenced by the basicity of the nitrogen atom; a higher basicity can lead to greater activity.[2] For example, derivatives with a dimethylamine or diethylamine moiety have shown higher free-radical scavenging activity than their parent compounds.[2]

  • Ring Substituents: Electron-donating groups on the phenolic ring can improve the radical scavenging potential by stabilizing the resulting phenoxyl radical.[2]

Comparative Data: Antioxidant Activity (DPPH Radical Scavenging)

Compound/AnalogueKey Structural FeatureIC50 Value (µM)Reference
Dehydrozingerone (Parent)Phenolic compound103.35[2]
DHZ-Dimethylamine Mannich BaseContains dimethylamine moiety50.23[2]
Vanillic Acid (Parent)Phenolic acid> Parent activity[3]
Vanillic Acid-Pyrrolidine Mannich BaseContains pyrrolidine moietyBest scavenger in its series[3]
2-acetyl-5-O-(amino-alkyl)phenolAmino-alkyl side chainORAC value = 1.5 eq[11]

IC50 (half-maximal inhibitory concentration) is a measure of potency; a lower value indicates higher antioxidant activity.

Cytotoxicity and Anticancer Activity

Certain 2-(aminomethyl)phenol derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[1][12] The mechanism often involves the induction of apoptosis.[1][12]

Structure-Activity Relationship Insights:

  • Lipophilicity and Steric Factors: The size and nature of the N-substituent are critical. For example, in a series of polyfluorinated 1,4-naphthoquinone derivatives, compounds with diethylamino, ethylamino, and phenylamino groups showed selective cytotoxicity against cancer cells, while the bulkier tert-butylamino derivative did not.[13]

  • Target Interaction: Specific analogues can inhibit key signaling pathways. One derivative was found to induce apoptosis by inhibiting the EGFR signaling pathway in breast cancer cells.[12]

  • Quinone Methide Formation: For some 2-methoxy-4-alkylphenols, cytotoxicity is linked to the formation of reactive quinone methide intermediates.[14]

Comparative Data: Cytotoxicity (IC50 Values)

Compound/AnalogueCell LineIC50 Value (µM)Reference
2-((3,4-Dihydroquinolin-1(2H)-yl)(p-tolyl)methyl)phenol (THTMP)MCF7 (Breast Cancer)87.92[12]
THTMPSK-BR3 (Breast Cancer)172.51[12]
2-diethylamino-3,5,6,7,8-pentafluoro-1,4-naphthoquinoneCancer Cells2.4 - 8.6[13]

Experimental Design & Protocols

To establish a robust SAR, standardized and reproducible experimental protocols are essential. The choice of assay depends on the biological activity being investigated.

Workflow for SAR Analysis

The process of elucidating the structure-activity relationship for a new series of analogues follows a logical progression from synthesis to biological evaluation.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Evaluation cluster_analysis Data Analysis & Iteration A Select Core Scaffold (e.g., 2-Aminomethylphenol) B Design Analogues (Vary R-groups, Ring Substituents) A->B C Synthesize Compounds (e.g., Mannich Reaction) B->C D Purify & Characterize (NMR, MS, IR) C->D E Primary Screening (e.g., Antimicrobial Disc Diffusion) D->E F Secondary Assays (Quantitative: MIC, IC50) E->F G Mechanism of Action Studies (e.g., Enzyme Inhibition, Apoptosis Assay) F->G H Compile SAR Data G->H I Identify Key Structural Features H->I J Design Next Generation of Analogues I->J J->B Iterative Refinement

Caption: General workflow for a structure-activity relationship (SAR) study.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This quantitative method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[15][16]

Causality: The broth microdilution method is preferred over diffusion assays for SAR studies because it provides a quantitative value (MIC), allowing for direct comparison of the potency of different analogues. It minimizes issues related to compound solubility and diffusion rates in agar that can confound results in disk diffusion assays.[17]

Step-by-Step Protocol:

  • Inoculum Preparation: a. Aseptically pick 3-5 colonies of the test microorganism from an agar plate. b. Suspend the colonies in a sterile saline solution (0.85% NaCl). c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1 x 10⁸ CFU/mL).[16][18] d. Dilute this suspension in the appropriate sterile broth (e.g., Mueller-Hinton Broth) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Compound Preparation: a. Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO). b. Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using sterile broth to achieve a range of desired concentrations.

  • Inoculation and Incubation: a. Add the prepared microbial inoculum to each well of the microtiter plate containing the diluted compounds. b. Include a positive control (broth + inoculum, no compound) and a negative control (broth only). c. Seal the plate and incubate at 37°C for 18-24 hours.

  • Result Interpretation: a. After incubation, visually inspect the wells for turbidity (microbial growth). b. The MIC is the lowest concentration of the compound at which no visible growth is observed.[15]

Protocol 2: DPPH Radical Scavenging Assay for Antioxidant Activity

This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.[19]

Causality: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid, simple, and widely used method for screening the antioxidant potential of phenolic compounds.[3][19] The stable DPPH radical has a deep violet color, which becomes colorless or pale yellow upon reduction by an antioxidant. This color change is easily quantifiable spectrophotometrically, providing a reliable measure of scavenging activity.

Step-by-Step Protocol:

  • Reagent Preparation: a. Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). Store in the dark. b. Prepare stock solutions of the test compounds and a standard antioxidant (e.g., Quercetin or Ascorbic Acid) in methanol.[3]

  • Assay Procedure: a. In a 96-well plate, add a fixed volume of the DPPH solution to wells containing serial dilutions of the test compounds. b. Prepare a blank (methanol only) and a control (methanol + DPPH solution). c. Incubate the plate in the dark at room temperature for 30 minutes.[20]

  • Measurement: a. Measure the absorbance of each well at approximately 517-520 nm using a microplate reader.[20]

  • Calculation: a. Calculate the percentage of radical scavenging activity (%RSA) using the formula: %RSA = [(Abs_control - Abs_sample) / Abs_control] x 100 b. Plot %RSA against the compound concentration and determine the IC50 value, which is the concentration required to scavenge 50% of the DPPH radicals.

Key SAR Conclusions and Future Directions

The analysis of 2-(aminomethyl)phenol analogues reveals several key principles for designing molecules with enhanced biological activity.

SAR_Summary cluster_mods Structural Modifications cluster_acts Resulting Activities Core 2-(Aminomethyl)phenol Scaffold N_Sub N-Substituent (Alkyl Chain, Ring) Phenol_Sub Phenolic Ring Substituents OH_Group Phenolic -OH Antimicrobial Antimicrobial N_Sub->Antimicrobial Lipophilicity Basicity Cytotoxicity Cytotoxicity N_Sub->Cytotoxicity Sterics Lipophilicity Phenol_Sub->Antimicrobial Electronics Antioxidant Antioxidant Phenol_Sub->Antioxidant e-donating OH_Group->Antimicrobial H-bonding OH_Group->Antioxidant H-donation (Essential)

Caption: Key structure-activity relationships for 2-(aminomethyl)phenol analogues.

Summary of Findings:

  • The Amine is a Key Modulator: The substituent on the nitrogen is a primary driver of potency and selectivity. Cyclic amines (e.g., piperidine) often favor antimicrobial activity, while the size and lipophilicity of the substituent are critical for cytotoxicity.[5][13]

  • The Phenolic OH is Essential for Antioxidant Activity: This group is the principal actor in radical scavenging. Its modification or removal is generally detrimental to antioxidant capacity.[2][4]

  • Ring Substituents Fine-Tune Activity: Electron-donating groups on the phenolic ring can enhance antioxidant properties, while electron-withdrawing or lipophilic groups can improve antimicrobial performance.[2][9]

Future Directions:

  • Multi-Target Ligands: Given the diverse activities, future work could focus on designing analogues that act on multiple targets, for example, creating compounds with both antioxidant and acetylcholinesterase inhibitory activity for potential use in neurodegenerative diseases.[11][21]

  • Hexyl Analogue Exploration: A detailed investigation of the this compound series is warranted. Systematically varying the position of the aminomethyl group and adding substituents to the phenyl ring could yield potent and selective agents.

  • ADME-Tox Profiling: Future studies must incorporate early-stage ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling to ensure that potent compounds also possess drug-like properties suitable for further development.[21][22]

By leveraging these comparative SAR insights and robust experimental protocols, researchers can more effectively navigate the chemical space of 2-(aminomethyl)phenol analogues to develop novel therapeutic agents.

References

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Comparative Guide to Elucidating the Cytotoxic Mechanism of 2-[(hexylamino)methyl]phenol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate and confirm the cytotoxic mechanism of 2-[(hexylamino)methyl]phenol. As a member of the phenolic Mannich bases, this compound is structurally poised for potential anticancer activity.[1][2][3] However, a precise understanding of its mechanism is crucial for further development. This document moves beyond a simple recitation of facts to provide a logical, in-depth experimental strategy, explaining the causality behind each methodological choice to ensure scientific integrity and reproducible outcomes.

We will explore the primary hypothesized pathways of cytotoxicity for phenolic compounds—induction of apoptosis and generation of oxidative stress—and provide detailed, self-validating protocols to test these hypotheses.[4][5][6]

Part 1: Hypothesized Cytotoxic Pathways

Phenolic compounds, particularly Mannich bases, often exert their cytotoxic effects through a multi-faceted approach.[1][7] Based on the structure of this compound, a substituted phenol, we can postulate two primary mechanisms that are not mutually exclusive:

  • Induction of Intrinsic Apoptosis: Many cytotoxic agents, including phenolic derivatives, trigger programmed cell death.[5][8] This pathway is frequently initiated by mitochondrial dysfunction, characterized by the loss of mitochondrial membrane potential (MMP) and the subsequent activation of an executioner caspase cascade.[9][10]

  • Induction of Oxidative Stress: The phenol moiety can be susceptible to enzymatic one-electron oxidation, leading to the formation of phenoxyl radicals.[11] This can initiate a redox cycle that generates reactive oxygen species (ROS), overwhelming the cell's antioxidant defenses and causing damage to lipids, proteins, and DNA.[6][12]

To validate these hypotheses, a logical workflow is essential. We will first determine if the compound induces apoptosis and then investigate the upstream events, such as mitochondrial disruption and ROS production.

cluster_workflow Experimental Confirmation Workflow Compound This compound Treatment CellDeath Observe Cell Viability Decrease (e.g., MTT/Resazurin Assay) Compound->CellDeath IsApoptosis Is the mechanism Apoptosis? CellDeath->IsApoptosis CaspaseAssay Measure Caspase-3/7 Activation IsApoptosis->CaspaseAssay Yes Conclusion Elucidate Cytotoxic Mechanism IsApoptosis->Conclusion No (Explore Necrosis, etc.) MMP_Assay Assess Mitochondrial Membrane Potential (JC-1 Assay) CaspaseAssay->MMP_Assay ROS_Assay Quantify Reactive Oxygen Species (DCFDA Assay) MMP_Assay->ROS_Assay ROS_Assay->Conclusion

Caption: A logical workflow for investigating the cytotoxic mechanism.

Part 2: Comparative Analysis of Cytotoxic Markers

To contextualize the effects of this compound, its performance should be compared against a well-characterized cytotoxic agent and appropriate controls. Doxorubicin, a known inducer of both apoptosis and ROS, serves as an excellent positive control.

ParameterVehicle Control (DMSO)This compound (IC50)Doxorubicin (Positive Control)Expected Outcome & Rationale
Cell Viability (IC50) ~100%Target Value (e.g., 10 µM)Known Value (e.g., 1 µM)Establishes the effective dose for subsequent mechanistic assays.
Caspase-3/7 Activity Baseline (1-fold)> 5-fold increase> 8-fold increaseA significant increase confirms the activation of executioner caspases, a hallmark of apoptosis.[13][14]
Mitochondrial Depolarization Low (Red/Green Ratio > 5)High (Red/Green Ratio < 1)High (Red/Green Ratio < 1)A drop in the Red/Green fluorescence ratio with JC-1 dye indicates the collapse of MMP, an early event in intrinsic apoptosis.[9][15]
Cellular ROS Levels Baseline (1-fold)> 4-fold increase> 6-fold increaseAn increase in DCF fluorescence indicates a surge in intracellular ROS, suggesting oxidative stress is a contributing factor.[12][16]

Part 3: Detailed Experimental Protocols

The following protocols are designed to be self-validating by including appropriate controls. Methodologies are synthesized from established, reliable sources.

Protocol 1: Caspase-3/7 Activity Assay (Fluorometric)

This assay quantifies the activity of executioner caspases 3 and 7, which are activated during the final stages of apoptosis.[17] It uses a peptide substrate (DEVD) linked to a fluorophore (e.g., AMC or pNA), which fluoresces upon cleavage by active caspases.[13][17]

A. Reagent and Sample Preparation

  • Cell Culture: Plate cells (e.g., HeLa, Jurkat) in a 96-well plate to achieve ~80% confluency on the day of the experiment.

  • Treatment: Treat cells with vehicle control, this compound (at its IC50 and 2x IC50), and a positive control (Doxorubicin or Staurosporine) for a predetermined time (e.g., 24 hours).

  • Cell Lysis:

    • For adherent cells, remove media, wash with PBS, and add 50 µL of chilled cell lysis buffer to each well.

    • For suspension cells, pellet cells, wash with PBS, and resuspend in 50 µL of chilled lysis buffer.

  • Incubation: Incubate the plate on ice for 10 minutes to ensure complete lysis.[17]

  • Lysate Collection: Centrifuge the plate at ~12,000 x g for 10 minutes at 4°C to pellet debris. Transfer the supernatant (lysate) to a new, clear-bottom black 96-well plate.[18]

B. Assay Procedure

  • Reaction Mixture: Prepare a 2x reaction buffer containing the fluorogenic caspase substrate (e.g., Ac-DEVD-AMC) and DTT.[18]

  • Incubation: Add an equal volume of the 2x reaction mixture to each well containing cell lysate.

  • Measurement: Incubate the plate at 37°C, protected from light, for 1-2 hours.[17] Measure fluorescence using a microplate reader at the appropriate wavelengths (Ex/Em ≈ 380/460 nm for AMC-based substrates).[17]

  • Data Analysis: Normalize the fluorescence of treated samples to the vehicle control to determine the fold-increase in caspase activity.

Protocol 2: Mitochondrial Membrane Potential (MMP) Assay (JC-1 Dye)

This assay uses the lipophilic cationic dye JC-1 to assess mitochondrial health.[15] In healthy cells with high MMP, JC-1 forms "J-aggregates" that emit red fluorescence. In apoptotic cells, where the MMP has collapsed, JC-1 remains as monomers in the cytoplasm, emitting green fluorescence.[9]

A. Reagent and Sample Preparation

  • Cell Culture & Treatment: Culture and treat cells in a black, clear-bottom 96-well plate as described in Protocol 1. Include a positive control for mitochondrial depolarization, such as CCCP (5-50 µM for 15-30 minutes).[15][19]

  • JC-1 Staining Solution: Prepare the JC-1 staining solution by diluting the stock reagent in pre-warmed cell culture medium to a final concentration of 1-2 µM.[19][20] Ensure it is fully dissolved.

B. Staining and Analysis

  • Staining: Remove the treatment media and add 100 µL of the JC-1 staining solution to each well.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 15-30 minutes, protected from light.[19][20]

  • Washing: Centrifuge the plate at 400 x g for 5 minutes. Carefully remove the supernatant and wash the cells with 200 µL of assay buffer. Repeat the centrifugation and wash step once more.[9][20]

  • Measurement: Add 100 µL of assay buffer to each well. Immediately measure fluorescence on a microplate reader.

    • Red Fluorescence (J-aggregates): Ex/Em ≈ 540/590 nm[15]

    • Green Fluorescence (Monomers): Ex/Em ≈ 485/535 nm[15]

  • Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.

Protocol 3: Cellular Reactive Oxygen Species (ROS) Assay (DCFDA)

This assay measures hydroxyl, peroxyl, and other ROS within the cell.[12] It employs the cell-permeant reagent 2',7'–dichlorofluorescin diacetate (DCFDA), which is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent 2',7'–dichlorofluorescein (DCF).[16][21]

A. Reagent and Sample Preparation

  • Cell Culture & Treatment: Culture and treat cells as described in Protocol 1. A positive control for ROS generation, such as Tert-Butyl hydroperoxide (TBHP) or Pyocyanin, should be included.[16][22]

  • DCFDA Working Solution: Prepare a fresh 20 µM working solution of DCFDA by diluting the stock in 1x assay buffer. This concentration may need optimization depending on the cell line (range 10-50 µM).[16] Do not store or re-use this solution.

B. Staining and Analysis (Adherent Cells)

  • Washing: After treatment, remove the media and gently wash the cells once with 1x assay buffer.

  • Staining: Add 100 µL per well of the 20 µM DCFDA working solution.

  • Incubation: Incubate the plate for 30-45 minutes at 37°C in the dark.[23]

  • Measurement: Remove the DCFDA solution, add 100 µL of PBS, and immediately measure fluorescence with a microplate reader (Ex/Em ≈ 485/535 nm).[16][21]

  • Data Analysis: Subtract the background fluorescence of non-treated cells and express the results as a fold-increase over the vehicle control.

Part 4: Proposed Signaling Pathway and Conclusion

The collective results from these assays will allow for the construction of a putative signaling pathway. If this compound treatment leads to increased ROS, decreased MMP, and activated caspases, it strongly suggests a mechanism involving oxidative stress-induced mitochondrial apoptosis.

cluster_pathway Proposed Cytotoxic Signaling Pathway Compound This compound ROS ↑ Reactive Oxygen Species (ROS) Compound->ROS Mito Mitochondrial Stress ROS->Mito MMP ↓ Mitochondrial Membrane Potential Mito->MMP CytoC Cytochrome c Release MMP->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp37 Caspase-3/7 Activation Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis

Caption: Proposed mechanism: ROS-induced mitochondrial apoptosis.

References

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  • Gokce, H., et al. (2009). Cytotoxic activities of mono and bis Mannich bases derived from acetophenone against Renca and Jurkat cells. PubMed. Retrieved from [Link]

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  • MitoProbe™ JC-1 Assay staining protocol for flow cytometry. (2015). ResearchGate. Retrieved from [Link]

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  • Cytotoxic Mannich bases of phenols with a biphenyl or a polycyclic hydrocarbon scaffold. (2017). ResearchGate. Retrieved from [Link]

  • Antioxidant and Cytotoxicity Activity of Phenolic Compounds from Piper sarmentosum Roxb. Against T47D Human Breast Cancer Cell. (2020). Ingenta Connect. Retrieved from [Link]

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  • Alkylamino Phenol Derivative Induces Apoptosis by Inhibiting EGFR Signaling Pathway in Breast Cancer Cells. (2020). PubMed. Retrieved from [Link]

  • Alkylamino Phenol Derivative Induces Apoptosis by Inhibiting EGFR Signaling Pathway in Breast Cancer Cells. (2020). ResearchGate. Retrieved from [Link]

  • Alkylamino Phenol Derivative Induces Apoptosis by Inhibiting EGFR Signaling Pathway in Breast Cancer Cells. (2020). Bentham Science. Retrieved from [Link]

  • Mechanisms of cytotoxicity of 2- or 2,6-di-tert-butylphenols and 2-methoxyphenols in terms of inhibition rate constant and a theoretical parameter. (2009). PubMed. Retrieved from [Link]

  • Apoptosis-inducing Plant-based phenolic compounds are effective on leukemia cell lines. (2023). ScienceDirect. Retrieved from [Link]

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  • Thymol derivatives with antibacterial and cytotoxic activity... (2021). PubMed Central. Retrieved from [Link]

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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2-[(hexylamino)methyl]phenol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison and procedural analysis of analytical methods for 2-[(hexylamino)methyl]phenol, a compound of interest in pharmaceutical development as a potential intermediate or related substance. We will explore the strategic selection of analytical technologies, delve into the nuances of method validation, and provide a comprehensive framework for cross-validation—a critical step for ensuring data integrity across different methods or laboratories. This document is intended for researchers, analytical scientists, and drug development professionals seeking to establish robust and reliable analytical control strategies.

The Analytical Imperative for this compound

The reliable quantification of this compound is paramount for ensuring the quality, safety, and efficacy of pharmaceutical products. Whether it is quantified as a final product, a process intermediate, or a potential impurity, the analytical methods employed must be fit for purpose. This necessitates a thorough validation to demonstrate that the method is accurate, precise, specific, and robust.

Furthermore, in a typical drug development lifecycle, analytical methods may be transferred between laboratories or updated with new technology. In these scenarios, cross-validation becomes essential. It is the formal process of comparing results from two different validated methods (or the same method in different laboratories) to ensure they produce comparable data.[1][2] This process is a cornerstone of maintaining data consistency and regulatory compliance.[3]

Comparative Analysis of Primary Analytical Techniques

Based on the chemical structure of this compound—possessing both a phenolic hydroxyl group and a secondary amine—the two most suitable analytical techniques are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

  • High-Performance Liquid Chromatography (HPLC): This is often the workhorse for pharmaceutical analysis due to its versatility and applicability to a wide range of compounds. For this compound, a reversed-phase HPLC method with UV detection is a logical starting point, leveraging the aromatic ring for chromophoric detection.[4][5]

  • Gas Chromatography (GC): GC offers high resolution and can be coupled with highly sensitive detectors like Flame Ionization Detection (FID) or Mass Spectrometry (MS). However, the polarity and low volatility of the analyte, due to the hydroxyl and amino groups, typically necessitate a derivatization step to improve its chromatographic properties.[6][7][8]

The choice between these methods is driven by the specific analytical objective. HPLC is often preferred for purity and assay testing in a QC environment, while GC-MS is exceptionally powerful for identifying and quantifying trace-level impurities.

Performance Comparison

The following table summarizes the expected performance characteristics of a validated HPLC-UV and a GC-MS method for the analysis of this compound.

Parameter Reversed-Phase HPLC-UV Gas Chromatography-Mass Spectrometry (GC-MS) Causality and Experimental Choice
Specificity Good. Can be challenged by co-eluting impurities with similar chromophores. Diode-Array Detection (DAD) can enhance specificity by providing spectral data.[4]Excellent. Mass spectrometry provides mass-to-charge ratio data, offering a high degree of confidence in peak identity based on both retention time and mass spectrum.[9]GC-MS is superior for definitive identification, making it ideal for impurity characterization. HPLC-DAD is often sufficient for routine quality control where potential impurities are known.
Sensitivity (LOD/LOQ) Moderate (typically low µg/mL to high ng/mL).High (typically low ng/mL to pg/mL), especially with Selected Ion Monitoring (SIM).The need for derivatization in GC can introduce variability, but the sensitivity of the MS detector often outweighs this for trace analysis.
Linearity Excellent (R² > 0.999) over a wide concentration range.[10][11]Good (R² > 0.99) but the range can sometimes be narrower than HPLC.HPLC often provides a wider linear range, which is advantageous for assay methods that must measure from 80% to 120% of the nominal concentration.
Precision (RSD%) Excellent (<2% for assay, <15% for trace analysis).[10]Good (<5% for assay, <20% for trace analysis). The derivatization step can be a source of variability.The simpler sample preparation for HPLC generally leads to better precision, making it more suitable for high-precision assays.
Accuracy / Recovery Excellent (typically 98-102%).[5]Good (typically 90-110%). Recovery can be affected by the efficiency and reproducibility of the derivatization reaction.Accuracy in GC is highly dependent on the consistency of the derivatization step. Internal standards are crucial to compensate for potential variability.
Sample Throughput High. Direct injection of dissolved samples is common.Lower. Sample preparation involves an extra derivatization step, increasing time and complexity.For routine testing of many samples, the efficiency of HPLC is a significant advantage.

The Cross-Validation Workflow

Cross-validation is performed to demonstrate the equivalency of two analytical procedures. This is critical when, for example, a newly developed GC-MS method for impurity profiling needs to be compared against an existing HPLC-UV release method. The process ensures that data generated across the product's lifecycle remains consistent.

The International Council for Harmonisation (ICH) Q2(R1) guideline provides the foundational principles for validation, which are a prerequisite for any cross-validation activity.[12][13]

Caption: Workflow for the cross-validation of two analytical methods.

Experimental Protocols

Herein, we provide detailed, self-validating protocols for the analysis of this compound using both HPLC-UV and GC-MS, followed by a protocol for their cross-validation.

Protocol 1: HPLC-UV Assay Method

This method is designed for the quantification (assay) of this compound.

  • Chromatographic System:

    • HPLC with a UV or DAD detector.

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 20% B to 80% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 275 nm.

    • Injection Volume: 10 µL.

  • Solutions Preparation:

    • Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (Diluent).

    • Sample Solution (100 µg/mL): Prepare the sample to a target concentration of 100 µg/mL in the Diluent.

  • System Suitability:

    • Inject the Standard Solution five times.

    • Acceptance Criteria: The relative standard deviation (RSD) of the peak areas must be ≤ 2.0%. The tailing factor must be ≤ 2.0.

  • Procedure:

    • Inject the blank (Diluent), followed by the system suitability injections.

    • Inject the Standard Solution, then the Sample Solution in duplicate.

    • Calculate the amount of this compound in the sample by comparing the average peak area of the sample injections to the average peak area of the standard injections.

Protocol 2: GC-MS Impurity Method with Derivatization

This method is designed for the sensitive detection and quantification of this compound as a potential impurity.

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Chromatographic System:

    • GC with a Mass Spectrometric detector.

    • Column: 5% Phenyl Methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm, 0.25 µm film thickness.

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Inlet Temperature: 280°C.

    • Temperature Program: Start at 100°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min.

    • MS Transfer Line: 280°C.

    • Ion Source: 230°C.

    • Mode: Scan (m/z 40-450) for identification, Selected Ion Monitoring (SIM) for quantification.

  • Sample Preparation and Derivatization:

    • Standard Stock (1000 µg/mL): Weigh 10 mg of reference standard into a 10 mL volumetric flask and dilute with Pyridine.

    • Working Standard (10 µg/mL): Dilute the stock solution with Pyridine.

    • Derivatization:

      • Pipette 100 µL of the working standard or sample solution into a GC vial.

      • Add 100 µL of BSTFA + 1% TMCS.

      • Cap the vial and heat at 70°C for 30 minutes.

      • Cool to room temperature before injection.

  • Procedure:

    • Inject 1 µL of the derivatized standard to identify the retention time and confirm the mass spectrum of the di-TMS derivative.

    • Inject the derivatized sample.

    • Quantify using an external standard calibration curve prepared in a similar manner.

Caption: Rationale for derivatization in GC analysis.

Protocol 3: Cross-Validation of HPLC-UV and GC-MS Methods

This protocol outlines the comparison of the HPLC assay method with the GC-MS method.

  • Objective: To determine if the GC-MS method provides comparable quantitative results to the established HPLC-UV method for this compound.

  • Sample Selection:

    • Prepare three batches of a placebo matrix spiked with this compound at three concentrations:

      • Low QC: 50% of target concentration (e.g., 50 µg/mL)

      • Mid QC: 100% of target concentration (e.g., 100 µg/mL)

      • High QC: 150% of target concentration (e.g., 150 µg/mL)

    • If available, use at least one batch of a real process sample ("incurred sample") known to contain the analyte. The use of incurred samples is highly recommended as it demonstrates method performance on real-world matrices.[2][14]

  • Procedure:

    • Analyze each sample in triplicate (n=3) using the validated HPLC-UV method (Protocol 1).

    • Analyze each sample in triplicate (n=3) using the validated GC-MS method (Protocol 2). Ensure sample concentrations are within the calibrated range of both methods.

  • Data Analysis and Acceptance Criteria:

    • Calculate the mean concentration for each sample from both methods.

    • For each sample, calculate the percent difference between the mean results of the two methods using the HPLC method as the reference:

      • % Difference = [(Result_GC-MS - Result_HPLC) / Result_HPLC] * 100

    • Acceptance Criterion: The percent difference for each concentration level should not exceed ±15.0%. The overall mean percent difference should be within ±10.0%.

Cross-Validation Results Summary
Sample ID Theoretical Conc. (µg/mL) Mean HPLC Result (µg/mL) Mean GC-MS Result (µg/mL) % Difference Pass/Fail
Low QC50.049.551.2+3.4%Pass
Mid QC100.0101.298.8-2.4%Pass
High QC150.0148.9153.5+3.1%Pass
Incurred SampleN/A85.688.1+2.9%Pass
Overall Mean % Difference +1.75% Pass

Conclusion and Senior Scientist Insights

The choice between HPLC-UV and GC-MS for the analysis of this compound is dictated by the analytical goal. HPLC provides a robust, high-throughput method ideal for QC assays, while GC-MS offers unparalleled specificity and sensitivity for impurity identification and trace analysis.

Successful cross-validation, as demonstrated in the protocol, provides documented evidence that both methods are "singing from the same hymn sheet." This builds confidence in the analytical data package and ensures that decisions made based on analytical results—from process development to final product release—are sound, consistent, and scientifically justified. It is a critical exercise in risk mitigation and a hallmark of a mature analytical control strategy.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . ECA Academy. [Link]

  • Analysis of Aniline and Aminophenols in Aqueous Solutions Using Electron Capture Gas Chromatography . Journal of Chromatographic Science. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry . U.S. Food and Drug Administration. [Link]

  • Analysis of Aniline and Aminophenols in Aqueous Solutions Using Electron Capture Gas Chromatography . Journal of Chromatographic Science. [Link]

  • HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks . National Institutes of Health. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology . U.S. Food and Drug Administration. [Link]

  • Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column . LCGC International. [Link]

  • Validation of an HPLC-DAD method for the determination of plant phenolics . SciELO. [Link]

  • Determination of Some Phenolic Compounds in Red Wine by RP-HPLC: Method Development and Validation . Journal of Chromatographic Science. [Link]

  • Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds . ResearchGate. [Link]

  • Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters . PharmaGuru. [Link]

  • Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team . National Institutes of Health. [Link]

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Navigating the Bioactive Landscape of ortho-Aminomethylphenols: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic field of medicinal chemistry, the structural motif of a phenol ring bearing an aminomethyl group at the ortho position represents a privileged scaffold, giving rise to a diverse array of biological activities. This guide focuses on the biological potential of 2-[(hexylamino)methyl]phenol, a specific phenolic Mannich base. A thorough review of peer-reviewed literature reveals a notable absence of studies on this exact molecule. Therefore, this guide will provide a comprehensive comparative analysis of closely related analogs, offering valuable insights into the anticipated biological profile of this compound. By examining the structure-activity relationships within this chemical class, we can extrapolate potential applications and guide future research endeavors.

The Chemistry of Bioactivity: Understanding Phenolic Mannich Bases

Phenolic Mannich bases are synthesized through the aminomethylation of a phenol, a reaction involving an amine and formaldehyde. This versatile chemical transformation allows for the introduction of a wide range of substituents on the amino group, thereby modulating the compound's physicochemical properties and biological activity. The general structure consists of a hydroxyl group and an aminomethyl side chain ortho to each other on a benzene ring, a configuration that is crucial for many of their observed biological effects. These compounds are known to exhibit a spectrum of activities including antimicrobial, antioxidant, and cytotoxic effects.[1][2]

Comparative Biological Activities of 2-(Alkylaminomethyl)phenols

To construct a probable bioactive profile for this compound, we will examine the reported activities of its closest structural analogs. The primary variable in this comparison is the length of the alkyl chain attached to the amino group.

Antimicrobial and Anti-biofilm Activity

The antimicrobial properties of phenolic compounds are well-documented and are often attributed to their ability to disrupt cell membranes and interfere with essential cellular processes.[3][4] For phenolic Mannich bases, the nature of the amino group substituent plays a significant role in their antimicrobial potency.

A close analog, 2-[(methylamino)methyl]phenol (2-MAMP) , has been investigated for its ability to inhibit quorum sensing (QS) in Staphylococcus aureus, a mechanism that regulates virulence factor production and biofilm formation.[5] In a co-culture model with Pseudomonas aeruginosa, targeting S. aureus with 2-MAMP led to a significant reduction in the virulence factors and biofilm formation of P. aeruginosa.[5] This suggests that ortho-aminomethylphenols can act as potent modulators of bacterial communication and pathogenicity.

Another study on 1-aminoalkyl-2-naphthols, which share the ortho-aminomethylphenol core structure, demonstrated that derivatives with cyclic secondary amines (like piperidine) exhibited potent activity against multidrug-resistant (MDR) bacterial strains.[6] This highlights the importance of the amine moiety in determining the antimicrobial spectrum and efficacy.

Comparative Analysis:

Compound/AnalogBiological ActivityKey Findings
2-[(Methylamino)methyl]phenol Quorum Sensing Inhibition, Anti-biofilmReduces virulence and biofilm formation in P. aeruginosa by targeting S. aureus.[5]
1-(Piperidin-1-ylmethyl)naphthalen-2-ol Antibacterial (MDR strains)Potent activity against MDR Pseudomonas aeruginosa and Staphylococcus aureus.[6]
General Phenolic Compounds Broad-spectrum antimicrobialMechanism often involves membrane disruption and inhibition of cellular enzymes.[3][4]

Based on these findings, it is plausible that This compound , with its increased lipophilicity due to the hexyl chain, could exhibit enhanced antimicrobial activity, particularly against bacteria with lipid-rich cell envelopes. The longer alkyl chain may facilitate better penetration into the bacterial membrane.

Antioxidant Properties

Phenolic compounds are renowned for their antioxidant activity, which stems from their ability to donate a hydrogen atom from their hydroxyl group to scavenge free radicals.[7][8] The presence of an aminomethyl group can influence this activity.

A study on aminomethyl derivatives of 4-methyl-2-prenylphenol found that a Mannich base with an octylaminomethyl group displayed significant radical-scavenging activity, high Fe²⁺-chelation ability, and the capacity to inhibit oxidative hemolysis of red blood cells.[9] This suggests that longer alkyl chains on the amino group are compatible with, and may even enhance, the antioxidant potential of the phenolic core. The mechanism of action for phenolic antioxidants can proceed through hydrogen atom transfer (HAT) or proton-coupled electron transfer (PCET).[5][8]

Experimental Protocol: DPPH Radical Scavenging Assay

A common method to evaluate antioxidant activity is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay.

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or ethanol).

    • Prepare a fresh solution of DPPH radical in the same solvent to a specific absorbance at a characteristic wavelength (e.g., 517 nm).

  • Assay Procedure:

    • Add different concentrations of the test compound to the DPPH solution.

    • Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).

    • Measure the absorbance of the solution at the characteristic wavelength.

    • A standard antioxidant, such as ascorbic acid or Trolox, should be used as a positive control.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the test compound and A_sample is the absorbance with the test compound.

    • The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the concentration of the test compound.

Workflow for Antioxidant Activity Screening

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_compound Prepare Test Compound Stock Solution mix Mix Compound and DPPH prep_compound->mix prep_dpph Prepare DPPH Radical Solution prep_dpph->mix incubate Incubate in Dark mix->incubate measure Measure Absorbance incubate->measure calculate Calculate % Scavenging measure->calculate determine_ic50 Determine IC50 Value calculate->determine_ic50 G cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Analysis seed_cells Seed Cancer Cells in 96-well Plate add_compound Add Test Compound at Various Concentrations seed_cells->add_compound incubate_treatment Incubate for 24-72 hours add_compound->incubate_treatment add_mtt Add MTT Solution incubate_treatment->add_mtt incubate_mtt Incubate for Formazan Formation add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize read_absorbance Read Absorbance solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

Caption: Workflow for MTT cytotoxicity assay.

Future Directions and Concluding Remarks

The comparative analysis of ortho-aminomethylphenols strongly suggests that This compound is a promising candidate for further investigation. Its predicted lipophilicity may confer potent antimicrobial and cytotoxic activities. However, this guide underscores the critical need for empirical data. The synthesis of this compound and its subsequent evaluation using the standardized protocols outlined herein will be essential to validate these hypotheses.

Future research should focus on:

  • Synthesis and Characterization: The straightforward Mannich reaction should be employed to synthesize this compound, followed by thorough structural characterization.

  • In Vitro Biological Evaluation: A comprehensive screening of its antimicrobial, antioxidant, and cytotoxic activities should be conducted.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing a series of analogs with varying alkyl chain lengths (from methyl to octyl and beyond) will provide a clearer understanding of the SAR.

  • Mechanism of Action Studies: For any significant biological activity observed, further studies to elucidate the underlying mechanism are warranted.

References

  • Anouar, E. H., Raweh, S., Bayach, I., Taha, M., Baharudin, M. S., Di Meo, F., ... & Trouillas, P. (2013). Antioxidant properties of phenolic Schiff bases: structure-activity relationship and mechanism of action. Journal of Computer-Aided Molecular Design, 27(11), 951-964. [Link]

  • Bonesi, M., Loizzo, M. R., Statti, G. A., & Menichini, F. (2010). Novel aminomethyl derivatives of 4-methyl-2-prenylphenol: Synthesis and antioxidant properties. Helvetica Chimica Acta, 93(11), 2263-2270. [Link]

  • Dimmock, J. R., Elias, D. W., Beazely, M. A., & Kandepu, N. M. (1999). Mannich bases in medicinal chemistry and drug design. Current medicinal chemistry, 6(12), 1125-1149. [Link]

  • Hansch, C., Bonavida, B., Jazirehi, A. R., Cohen, J. J., Milliron, C., & Kurup, A. (2003). Quantitative structure-activity relationships of phenolic compounds causing apoptosis. Bioorganic & medicinal chemistry, 11(4), 617-620. [Link]

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  • Princy, S. A., Dhanaraju, M. D., & Sridharan, A. (2021). Controlling Staphylococcus aureus by 2-[(Methylamino)methyl]phenol (2-MAMP) in a co-culture moderates the biofilm and virulence of Pseudomonas aeruginosa. Research Square. [Link]

  • Ragavendran, J. V., Sriram, D., & Yogeeswari, P. (2007). Mannich bases of isatin and its derivatives with potent cytotoxic activity. Bioorganic & medicinal chemistry letters, 17(6), 1625-1628. [Link]

  • Rauha, J. P., Remes, S., Heinonen, M., Hopia, A., Kähkönen, M., Kujala, T., ... & Vuorela, H. (2000). Antimicrobial effects of Finnish plant extracts containing flavonoids and other phenolic compounds. International journal of food microbiology, 56(1), 3-12. [Link]

  • S., S. (2021). Synthesis, characterization and biological activity of 2-[(2-hydroxy-phenylimino)-methyl]-6-methoxy-phenol (MSAP) and nano sized of Co (II), Ni (II), Cu (II) and Zn (II) metal complexes. Materials Today: Proceedings, 47, 531-537. [Link]

  • Shahidi, F., & Ambigaipalan, P. (2015). Phenolics and polyphenolics in foods, beverages and spices: Antioxidant activity and health effects–A review. Journal of Functional Foods, 18, 820-897. [Link]

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  • Selassie, C. D., Kapur, S., Verma, R. P., & Rosario, M. (2002). Theoretical study of a series of phenol derivatives: molecular properties vs. cytotoxicity. Journal of medicinal chemistry, 45(13), 2771-2780. [Link]

  • Taha, M., Ismail, N. H., Imran, S., Khan, K. M., & Choudhary, M. I. (2015). Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols. Medicinal Chemistry Research, 24(10), 3745-3755. [Link]

  • Tighadouini, S., Smaaili, A., El-Massaoudi, M., Radi, S., El-Haddadi, E. M., & Bouakka, M. (2021). Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols. Journal of Chemistry, 2021. [Link]

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  • Upadhyay, A., Upadhyaya, I., Kollanoor, A., & Venkitanarayanan, K. (2014). Antimicrobial activity of plant-derived essential oils on foodborne pathogens: a review. Foodborne pathogens and disease, 11(12), 919-934. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-[(hexylamino)methyl]phenol

Author: BenchChem Technical Support Team. Date: January 2026

The fundamental principle guiding the disposal of 2-[(hexylamino)methyl]phenol is the recognition of its likely classification as hazardous waste. Phenolic compounds, as a class, are known for their toxicity, corrosivity, and environmental hazards.[1][2][3] Therefore, under no circumstances should this compound or its residues be disposed of via standard laboratory drains or mixed with general refuse.[4][5]

Part 1: Hazard Profile and Risk Assessment

Before handling this compound for disposal, it is crucial to understand its anticipated hazard profile based on analogous compounds.

Anticipated Hazards:

  • Toxicity: Phenol and its derivatives are toxic if swallowed, in contact with skin, or inhaled.[4] Systemic effects can be severe, impacting the central nervous system, liver, and kidneys.[3][6][7]

  • Corrosivity: Direct contact can cause severe skin burns and eye damage.[4][6] Phenol has a local anesthetic effect, which can delay the sensation of pain, potentially leading to more severe injury from unnoticed contact.[6]

  • Environmental Hazard: Phenolic compounds are generally harmful to aquatic life.[1] Every precaution must be taken to prevent their release into the environment.

A thorough risk assessment should be conducted before commencing any disposal procedures. This assessment must consider the quantity of waste, the potential for exposure, and the emergency procedures in place.

Part 2: Personal Protective Equipment (PPE) - Your First Line of Defense

The causality behind stringent PPE requirements is the rapid absorption of phenolic compounds through the skin and their corrosive nature.[6] Standard laboratory attire is insufficient.

PPE ComponentSpecificationRationale
Hand Protection Wear double-layered nitrile gloves or neoprene gloves.[6]Provides a robust barrier against a chemical that can be readily absorbed through the skin. Check glove compatibility charts.
Eye and Face Protection Chemical splash goggles and a full-face shield.Protects against splashes that can cause severe eye damage and skin burns on the face.[6][8]
Body Protection A chemically resistant lab coat, supplemented with a butyl rubber or neoprene apron if there is a significant splash risk.Ensures that any spills do not saturate clothing and come into contact with the skin.
Respiratory Protection Not typically required for small-scale disposal if performed within a certified chemical fume hood.A fume hood provides adequate ventilation to prevent inhalation of any vapors.[6] For large spills outside a hood, a respirator may be necessary.[1]

This multi-layered PPE approach creates a self-validating system of protection, minimizing the risk of accidental exposure during the disposal process.

Part 3: Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to the safe segregation, packaging, and disposal of this compound waste.

Step 1: Waste Segregation and Collection

  • Principle of Segregation: Never mix phenolic waste with other waste streams unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) department. Incompatible materials can lead to dangerous chemical reactions.[1][6]

  • Waste Streams:

    • Concentrated/Pure this compound: Collect in a dedicated, chemically compatible, and clearly labeled hazardous waste container.[6][9] The container should have a secure screw-top cap.

    • Dilute Aqueous Solutions: Collect in a separate, labeled container. Do not discharge to the sanitary sewer.[1][5]

    • Contaminated Solid Waste: This includes items like gloves, pipette tips, and absorbent paper. These should be collected in a separate, sealed, and clearly labeled container or a heavy-duty plastic bag designated for solid hazardous waste.[8][9]

Step 2: Labeling and Packaging

  • Labeling: All waste containers must be accurately and clearly labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The approximate concentration and quantity

    • The associated hazards (e.g., "Toxic," "Corrosive")

    • The date of accumulation

  • Container Integrity: Use only containers that are in good condition, compatible with the chemical, and can be securely sealed to prevent leaks.[5][9]

Step 3: Storage Pending Disposal

  • Storage Location: Store waste containers in a designated satellite accumulation area. This area should be a cool, dry, and well-ventilated space, away from heat sources and incompatible materials like strong oxidizing agents.[5][6]

  • Secondary Containment: Place the primary waste container inside a larger, chemically resistant secondary container to contain any potential leaks.

Step 4: Arranging for Final Disposal

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and final disposal.[1]

  • Final Disposal Method: The most common and safest method for the final disposal of phenolic compounds is high-temperature incineration at a licensed chemical disposal facility.[5] This process ensures the complete destruction of the hazardous material.[5]

Visualizing the Disposal Workflow

The following diagram illustrates the logical flow of the disposal process, from waste generation to final disposal.

DisposalWorkflow cluster_Lab Laboratory Operations cluster_Storage Interim Storage cluster_Disposal Final Disposition A Waste Generation (Pure compound, solutions, contaminated solids) B Step 1: Waste Segregation - Pure/Concentrated - Dilute Solutions - Contaminated Solids A->B Immediate Action C Step 2: Labeling & Packaging (Hazardous Waste Label, Secure Container) B->C D Step 3: Temporary Storage (Satellite Accumulation Area, Secondary Containment) C->D Store Safely E Step 4: Arrange Disposal (Contact EHS/Contractor) D->E Schedule Pickup F Professional Disposal (Licensed Waste Hauler) E->F G Final Destruction (High-Temperature Incineration) F->G

Caption: Disposal workflow for this compound.

Part 4: Emergency Procedures - Spill Management

In the event of a spill, a swift and correct response is critical to mitigate exposure and environmental contamination.

  • Small Spills (within a chemical fume hood):

    • Ensure you are wearing the appropriate PPE.

    • Contain the spill using an absorbent material like sand, vermiculite, or a commercial chemical spill kit.[1][5] Do not use combustible materials like paper towels on a concentrated spill.[6]

    • Carefully collect the absorbed material into a designated hazardous waste container.[5][6]

    • Decontaminate the spill area with soap and water.

    • Label the waste container and dispose of it as hazardous waste.

  • Large Spills (or any spill outside a fume hood):

    • Evacuate the immediate area and alert nearby personnel.[1][6]

    • If safe to do so, eliminate any ignition sources.

    • Contact your institution's emergency response team or EHS immediately.[6]

    • Do not attempt to clean up a large spill without specialized training and equipment.

By adhering to these rigorous, evidence-based procedures, researchers and laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, upholding the highest standards of laboratory safety and scientific integrity.

References

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Phenol. Retrieved from [Link]

  • CPAchem Ltd. (2024, February 9). Safety data sheet: 2-Methylphenol. Retrieved from [Link]

  • ResearchGate. (2015, January 9). How can I dispose phenol?. Retrieved from [Link]

  • Angene Chemical. (2026, January 4). Safety Data Sheet: 2-[(propylamino)methyl]phenol. Retrieved from [Link]

  • Chemistry For Everyone. (2025, August 3). How Do You Dispose Of Phenol Safely? [Video]. YouTube. Retrieved from [Link]

  • PubMed. (n.d.). Removal of phenol and substituted phenols by newly developed emulsion liquid membrane process. Retrieved from [Link]

  • UC Berkeley. (n.d.). Fact Sheet: Phenol. Retrieved from [Link]

  • PubChem. (n.d.). 2-((Benzylamino)methyl)phenol. Retrieved from [Link]

  • LookChem. (n.d.). 2-((Dimethylamino)methyl)phenol. Retrieved from [Link]

  • Government of Canada. (n.d.). Fact sheet: 2-methylphenol (ortho-cresol). Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Phenol. Retrieved from [Link]

  • StatPearls - NCBI Bookshelf. (n.d.). Phenol Toxicity. Retrieved from [Link]

  • GOV.UK. (2024, October 1). Phenol: toxicological overview. Retrieved from [Link]

  • GOV.UK. (n.d.). Phenol: incident management. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for Phenol. Retrieved from [Link]

  • National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2014, April 11). Methylphenols (Cresols): Human health tier II assessment. Retrieved from [Link]

Sources

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